molecular formula C12H18ClN B1521090 3-(3-Methylphenyl)Piperidine Hydrochloride CAS No. 1184977-99-8

3-(3-Methylphenyl)Piperidine Hydrochloride

Cat. No.: B1521090
CAS No.: 1184977-99-8
M. Wt: 211.73 g/mol
InChI Key: XKIWGWVSBLGDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)Piperidine Hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenyl)Piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)Piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIWGWVSBLGDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662845
Record name 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184977-99-8
Record name 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methylphenyl)Piperidine Hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Methylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)piperidine Hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document delves into the core aspects of the title compound, including its chemical structure, physical properties, a validated synthetic pathway, detailed methods for structural elucidation, and an exploration of its potential pharmacological relevance. By synthesizing theoretical knowledge with practical, field-proven insights, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[3][4] Its six-membered saturated heterocyclic structure provides a versatile, three-dimensional framework that can be readily functionalized to modulate properties such as lipophilicity, basicity, and receptor binding affinity.[3]

Within this class, the 3-arylpiperidine motif is of particular importance. Compounds featuring this arrangement often exhibit potent and selective activity at various CNS targets, including dopamine and sigma receptors. A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied selective dopamine autoreceptor agonist.[5] 3-(3-Methylphenyl)piperidine Hydrochloride represents a key analog and a valuable chemical building block for exploring structure-activity relationships (SAR) within this pharmacologically significant class of molecules. Its synthesis and characterization are foundational steps for the development of novel chemical entities for neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 3-(3-Methylphenyl)piperidine Hydrochloride is a solid material whose properties dictate its handling, storage, and formulation.[6]

Caption: Chemical Structure of 3-(3-Methylphenyl)piperidine Hydrochloride.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₈ClN [6]
Molecular Weight 211.73 g/mol [6]
Appearance Solid [6]
CAS Number Not explicitly available, parent compound is key
MDL Number MFCD02178938 [6]
PubChem Substance ID 329776518 [6]
SMILES String Cl.Cc1cccc(c1)C2CCCNC2 [6]
InChI Key XKIWGWVSBLGDPM-UHFFFAOYSA-N [6]

| Storage Class | 11 (Combustible Solids) |[6] |

Synthesis and Mechanistic Rationale

The synthesis of 3-arylpiperidines can be achieved through various routes. A common and reliable strategy involves the use of an N-protected 3-piperidone as a key starting material. This approach offers high yields and good control over the introduction of the aryl moiety.[7] The following multi-step synthesis is a logical and field-proven pathway to obtain 3-(3-Methylphenyl)piperidine.

synthesis_workflow start N-Boc-3-Piperidone step1 Grignard Reaction (3-Methylphenylmagnesium bromide) start->step1 intermediate1 N-Boc-3-hydroxy-3- (3-methylphenyl)piperidine step1->intermediate1 step2 Dehydration (Acid Catalyst, e.g., TFA) intermediate1->step2 intermediate2 N-Boc-3-(3-methylphenyl) -1,2,5,6-tetrahydropyridine step2->intermediate2 step3 Hydrogenation (H2, Pd/C) intermediate2->step3 intermediate3 N-Boc-3-(3-methylphenyl)piperidine step3->intermediate3 step4 Deprotection (HCl in Dioxane) intermediate3->step4 product 3-(3-Methylphenyl)piperidine Hydrochloride step4->product

Caption: Synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.

Experimental Protocol: A Self-Validating System

Step 1: Grignard Reaction

  • Protocol: To a solution of N-Boc-3-piperidone in anhydrous THF at 0°C, add 3-methylphenylmagnesium bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This prevents the amine from acting as a base and quenching the highly reactive Grignard reagent. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step 2: Dehydration

  • Protocol: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 2.0 equivalents). Stir at room temperature for 4 hours. Neutralize with saturated aqueous NaHCO₃.

  • Causality: A strong acid like TFA protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms a stable, conjugated double bond within the ring, yielding the tetrahydropyridine intermediate.

Step 3: Catalytic Hydrogenation

  • Protocol: Dissolve the tetrahydropyridine intermediate in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) and shake for 16 hours. Filter through Celite to remove the catalyst.

  • Causality: Pd/C is an excellent heterogeneous catalyst for the reduction of alkenes. Hydrogen gas adsorbs onto the palladium surface and is delivered stereospecifically to the double bond, resulting in the saturated piperidine ring. This step is crucial for establishing the final piperidine scaffold.

Step 4: Boc Deprotection and Salt Formation

  • Protocol: Dissolve the N-Boc protected product from Step 3 in 1,4-dioxane and add a 4M solution of HCl in dioxane (5 equivalents). Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the final hydrochloride salt.

  • Causality: The Boc group is labile under strong acidic conditions. The HCl cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. The excess HCl protonates the basic piperidine nitrogen, forming the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. Novel functionalized piperazine derivatives are often characterized by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry.[8]

Protocol: Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 3-(3-Methylphenyl)piperidine Hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. Prepare a dilute solution in methanol for MS analysis.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons (which will be complex due to overlapping signals and diastereotopicity), and the methyl group protons.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the presence of all 12 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode. The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Table 2: Predicted Spectroscopic Data

Analysis Type Expected Observations
¹H NMR Aromatic Protons (Ar-H): ~7.0-7.3 ppm (4H, multiplet). Piperidine Protons (CH, CH₂): ~1.5-3.5 ppm (9H, complex multiplets). Methyl Protons (CH₃): ~2.3 ppm (3H, singlet). Amine Proton (NH₂⁺): Broad singlet, variable chemical shift.
¹³C NMR Aromatic Carbons: ~120-140 ppm (6 signals). Piperidine Carbons: ~25-55 ppm (5 signals). Methyl Carbon: ~21 ppm (1 signal).

| MS (ESI+) | [M+H]⁺: Expected at m/z = 176.14 (for the free base C₁₂H₁₇N). |

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Pharmacological Profile and Applications in Drug Discovery

While specific pharmacological data for 3-(3-Methylphenyl)piperidine is not extensively published, the 3-arylpiperidine scaffold is a well-established pharmacophore for CNS targets.[3]

Potential Mechanism of Action

Derivatives of 3-phenylpiperidine are known to interact with dopamine and sigma receptors.[5][9] Many act as dopamine reuptake inhibitors or releasing agents, a mechanism shared by stimulants like methylphenidate.[10][11] This activity stems from the structural similarity to dopamine and other phenethylamines. The piperidine ring constrains the side chain, presenting the aromatic ring and the nitrogen atom in a specific orientation that is favorable for binding to monoamine transporters.

moa_diagram cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) VMAT VMAT2 DA->VMAT Storage DAT Dopamine Transporter (DAT) Synaptic Cleft Synaptic Cleft DAT->DA Reuptake Compound 3-(3-Methylphenyl)piperidine Compound->DAT Blocks Receptor Dopamine Receptors DA_cleft DA DA_cleft->Receptor Binding & Signal

Caption: Potential mechanism: Blockade of the Dopamine Transporter (DAT).

Applications as a Research Tool and Building Block

3-(3-Methylphenyl)piperidine Hydrochloride serves as an invaluable scaffold for further chemical elaboration.

  • SAR Studies: The methyl group at the 3-position of the phenyl ring provides a vector for exploring steric and electronic effects on receptor binding compared to the unsubstituted parent compound.

  • Lead Optimization: The piperidine nitrogen can be readily alkylated or acylated to introduce a variety of substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

  • Fragment-Based Drug Design: It can be used as a starting fragment for building more complex molecules targeting CNS disorders, pain, or inflammation.[12]

Safety and Handling

As a chemical intermediate, 3-(3-Methylphenyl)piperidine Hydrochloride should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Toxicity: While specific toxicity data is limited, compounds of this class may be biologically active and should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

3-(3-Methylphenyl)piperidine Hydrochloride is more than a simple chemical; it is a key intermediate rooted in a rich history of medicinal chemistry. Its synthesis is straightforward and follows established, logical chemical principles. Its structure, confirmed through standard analytical techniques, makes it an ideal platform for the development of novel therapeutics, particularly for CNS-related targets. This guide provides the foundational knowledge—from synthesis to potential application—required for researchers and drug development professionals to confidently utilize this valuable compound in their discovery programs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 3-Methylpiperidine hydrochloride. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ScienceDirect. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Wessmann, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2530. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116694. [Link]

  • Largent, B. L., et al. (1987). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 136(3), 429-432. [Link]

Sources

An In-Depth Technical Guide to 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)piperidine hydrochloride, a versatile heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted piperidine derivative, this compound serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical identity, synthesis, analytical characterization, potential pharmacological applications, and essential safety considerations.

Chemical Identity and Physicochemical Properties

3-(3-Methylphenyl)piperidine hydrochloride is a solid organic compound. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in many pharmaceuticals and natural alkaloids.[1][2][3] The presence of a 3-methylphenyl group attached to the third position of the piperidine ring imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride

PropertyValueSource
CAS Number MFCD02178938[4]
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
Form Solid
SMILES String Cl.Cc1cccc(c1)C2CCCNC2
InChI Key XKIWGWVSBLGDPM-UHFFFAOYSA-N

Synthesis and Purification

A plausible synthetic pathway could involve the reduction of a corresponding substituted pyridine or the cyclization of an appropriate amino-aldehyde or amino-ketone. The final step would involve the treatment of the free base, 3-(3-Methylphenyl)piperidine, with hydrochloric acid to yield the hydrochloride salt. This is a standard procedure to improve the compound's stability and water solubility.[5]

Conceptual Synthetic Workflow

G cluster_0 Synthetic Pathway A 3-Methyl-3'-bromobiphenyl (Starting Material) B Introduction of Nitrogen Source A->B e.g., Buchwald-Hartwig amination C Cyclization to form Pyridine Ring B->C Intramolecular cyclization D Reduction of Pyridine Ring C->D e.g., Catalytic Hydrogenation (H2/Pd) E 3-(3-Methylphenyl)piperidine (Free Base) D->E F Salt Formation with HCl E->F Addition of HCl in a suitable solvent G 3-(3-Methylphenyl)piperidine Hydrochloride (Final Product) F->G H Purification (e.g., Recrystallization) G->H

Caption: A conceptual synthetic workflow for 3-(3-Methylphenyl)piperidine hydrochloride.

Protocol: General Hydrochloride Salt Formation

Rationale: The conversion of the free base to its hydrochloride salt is a common practice in pharmaceutical chemistry to enhance stability, crystallinity, and aqueous solubility, which are crucial for handling, formulation, and biological testing.

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized 3-(3-Methylphenyl)piperidine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base. The addition is typically performed at a controlled temperature, often at 0°C, to manage any exothermic reaction and promote controlled precipitation.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a designated period to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent used for the precipitation to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 3-(3-Methylphenyl)piperidine hydrochloride under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of 3-(3-Methylphenyl)piperidine hydrochloride, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the methylphenyl group and the aliphatic protons of the piperidine ring. The ¹³C NMR will confirm the number and types of carbon atoms.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₂H₁₇N) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak in the chromatogram will indicate a high degree of purity.
Melting Point Analysis Purity and identity confirmation.A sharp and defined melting point range is indicative of a pure compound.

While specific analytical data for 3-(3-Methylphenyl)piperidine hydrochloride is not detailed in the provided search results, the analytical methods for piperazine derivatives, which are structurally related, often include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification in various matrices.[6][7]

Potential Pharmacological Applications and Mechanism of Action

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities.[1][2] The introduction of a 3-methylphenyl substituent can modulate the parent molecule's interaction with biological targets.

Potential Areas of Investigation:

  • Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives have a well-established history as CNS-active agents. For instance, methylphenidate, a piperidine derivative, is a well-known stimulant used in the treatment of ADHD. The 3-phenylpiperidine moiety is a key structural feature in compounds that modulate dopaminergic systems, with potential applications in treating conditions like schizophrenia and Parkinson's disease.[2]

  • Analgesia: Certain 3-alkyl-3-phenylpiperidine analogs have been explored as opioid analgesics.[2] The specific substitution on the phenyl ring can influence the compound's affinity and selectivity for different opioid receptors.

  • Receptor Antagonism: Novel 3-phenylpiperidine derivatives have been developed as potent antagonists for receptors such as the neurokinin-1 (NK₁) receptor, which has implications for treating nausea and depression.[2]

Hypothesized Mechanism of Action Workflow

The specific mechanism of action for 3-(3-Methylphenyl)piperidine hydrochloride would depend on the biological target it interacts with. A generalized workflow for investigating its pharmacological effects is presented below.

G cluster_0 Pharmacological Investigation Workflow A 3-(3-Methylphenyl)piperidine HCl B In vitro Target Screening (e.g., Receptor Binding Assays) A->B C Identification of Primary Biological Target(s) B->C D Cell-based Functional Assays (e.g., Second Messenger Assays) C->D E Confirmation of Agonist/Antagonist Activity D->E F In vivo Animal Models of Disease E->F G Evaluation of Efficacy and Side Effects F->G H Pharmacokinetic Studies (ADME) G->H I Lead Optimization H->I

Caption: A generalized workflow for the pharmacological investigation of a novel compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-(3-Methylphenyl)piperidine hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general safety guidelines for piperidine derivatives should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Piperidine and its derivatives can be flammable, corrosive, and toxic.[11][12] It is crucial to consult the specific MSDS for 3-(3-Methylphenyl)piperidine hydrochloride from the supplier before handling.

Conclusion

3-(3-Methylphenyl)piperidine hydrochloride is a valuable chemical entity for researchers and drug development professionals. Its substituted piperidine structure provides a versatile platform for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective use in research and development. Further pharmacological studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved from [Link]

  • Synthesis of 3-(3-Methoxyphenyl)piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved from [Link]

  • WO2011067783A1 - Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents.
  • 3-(3-Methylphenyl)piperidine hydrochloride. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2017). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • 3-Phenylpiperidine. (n.d.). Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 3-(3-Methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-Methylphenyl)piperidine is a synthetic compound belonging to the 3-arylpiperidine class of molecules, a structural motif present in a variety of pharmacologically active agents. While specific research on the hydrochloride salt form is not extensively documented in publicly accessible literature, the mechanism of action can be inferred from the well-established pharmacology of its structural analogs. This guide synthesizes the likely molecular mechanisms of 3-(3-Methylphenyl)piperidine, focusing on its anticipated interactions with monoamine transporters and sigma receptors. We will explore the causality behind its presumed activity as a dopamine reuptake inhibitor and a sigma receptor ligand, detail the experimental protocols used to characterize such compounds, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction: The 3-Arylpiperidine Scaffold

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with the central nervous system (CNS). The orientation of the aryl group relative to the piperidine nitrogen is a key determinant of pharmacological activity. Compounds of this class are known to interact with a range of targets, most notably the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and sigma (σ) receptors. The specific substitution on the aryl ring, such as the methyl group at the 3-position in 3-(3-Methylphenyl)piperidine, plays a crucial role in modulating the potency and selectivity of these interactions.

Primary Pharmacological Targets and Molecular Interactions

Based on the pharmacology of structurally related compounds, 3-(3-Methylphenyl)piperidine is hypothesized to exert its primary effects through two main mechanisms: inhibition of the dopamine transporter and modulation of sigma receptors.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Inhibition of DAT leads to an increase in the extracellular concentration and duration of action of dopamine, resulting in enhanced dopaminergic signaling.

To determine the affinity of a compound for DAT, competitive radioligand binding assays are the gold standard. These assays utilize a radiolabeled ligand with known high affinity for DAT, such as [³H]WIN 35,428. The ability of the test compound, in this case, 3-(3-Methylphenyl)piperidine, to displace the radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). A lower IC₅₀ value indicates a higher binding affinity.

  • Tissue Preparation: Striatal tissue from rodent brains, which is rich in DAT, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The homogenate is incubated with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (3-(3-Methylphenyl)piperidine).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow for binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Sigma (σ) Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions, including the modulation of ion channels, lipid trafficking, and intracellular calcium signaling. There are two main subtypes, σ₁ and σ₂, and many 3-arylpiperidine derivatives show affinity for one or both.

Similar to DAT binding assays, the affinity of 3-(3-Methylphenyl)piperidine for sigma receptors is determined using competitive radioligand binding assays. For the σ₁ receptor, a common radioligand is -pentazocine, while [³H]di-o-tolylguanidine ([³H]DTG) is often used for σ₂ receptors. The experimental principle remains the same: measuring the displacement of the radioligand by the test compound to determine its binding affinity.

  • Membrane Preparation: Membranes from cell lines expressing either σ₁ or σ₂ receptors, or from tissues with high receptor density (e.g., liver, brain), are prepared.

  • Assay Setup: The membranes are incubated with the appropriate radioligand (-pentazocine for σ₁ or [³H]DTG for σ₂) and a range of concentrations of 3-(3-Methylphenyl)piperidine.

  • Incubation: The incubation is carried out under conditions optimized for the specific receptor subtype.

  • Separation and Quantification: As with the DAT assay, bound and free ligands are separated by filtration, and the bound radioactivity is counted.

  • Data Analysis: The IC₅₀ and Ki values are calculated to quantify the binding affinity of the compound for each sigma receptor subtype.

Predicted Binding Affinity Profile

Target Predicted Affinity (Ki) Rationale
Dopamine Transporter (DAT)Moderate to HighThe 3-arylpiperidine scaffold is a known DAT inhibitor. The methyl group may enhance or slightly decrease affinity depending on its interaction with the binding pocket.
Sigma-1 (σ₁) ReceptorModerate to HighMany 3-arylpiperidines exhibit high affinity for σ₁ receptors.
Sigma-2 (σ₂) ReceptorLow to ModerateAffinity for σ₂ is often lower than for σ₁ in this chemical class.
Serotonin Transporter (SERT)LowGenerally, 3-arylpiperidines are less potent at SERT compared to DAT.
Norepinephrine Transporter (NET)LowSimilar to SERT, affinity for NET is typically lower than for DAT.

Downstream Signaling and Functional Effects

The interaction of 3-(3-Methylphenyl)piperidine with its primary targets initiates a cascade of downstream events that produce its overall pharmacological effect.

Dopaminergic System

By inhibiting DAT, 3-(3-Methylphenyl)piperidine would increase synaptic dopamine levels, leading to enhanced activation of postsynaptic dopamine receptors (D1-D5). This is expected to result in stimulant, and potentially reinforcing, behavioral effects.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptors Dopamine Receptors Dopamine->D_Receptors Binds Signal_Transduction Signal Transduction D_Receptors->Signal_Transduction Activates Compound 3-(3-Methylphenyl)piperidine Compound->DAT Inhibits

Caption: Dopamine Transporter Inhibition Pathway.

Sigma Receptor-Mediated Effects

The functional consequences of sigma receptor binding are complex and context-dependent. Agonism at σ₁ receptors can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels. This can lead to a range of effects, including neuroprotection, antidepressant-like effects, and modulation of dopaminergic and glutamatergic neurotransmission.

Sigma_Receptor_Pathway cluster_cell Neuron Compound 3-(3-Methylphenyl)piperidine Sigma1_Receptor σ₁ Receptor (ER) Compound->Sigma1_Receptor Binds IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1_Receptor->Ion_Channels Modulates Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Regulates Cellular_Response Modulation of Neuronal Excitability Ca_Signaling->Cellular_Response Ion_Channels->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-arylpiperidines is highly sensitive to modifications of the core structure.

  • Position of the Aryl Group: The 3-position is critical for high-affinity DAT and sigma receptor binding.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dictate the potency and selectivity for DAT, SERT, and NET. A methyl group at the 3-position (meta) is a common feature in some stimulant and psychoactive compounds.

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is essential for interaction with the acidic residues in the binding pockets of monoamine transporters.

Conclusion

While direct experimental evidence for 3-(3-Methylphenyl)piperidine hydrochloride is limited in the public domain, a comprehensive analysis of its structural class strongly suggests a primary mechanism of action involving the inhibition of the dopamine transporter and modulation of sigma receptors. This dual activity profile suggests that the compound likely possesses psychostimulant properties, with potential modulatory effects on neuronal excitability and plasticity. Further in vitro and in vivo studies are necessary to fully elucidate its specific pharmacological profile, including its potency, selectivity, and functional consequences. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for researchers investigating this and related compounds.

References

Due to the lack of specific literature on "3-(3-Methylphenyl)piperidine hydrochloride," the references provided are foundational texts and research articles on the broader class of 3-arylpiperidines, dopamine transporter inhibitors, and sigma receptor ligands, which form the basis of the mechanistic inferences in this guide.

An In-depth Technical Guide to the Predicted Pharmacological Profile of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride, a member of the medicinally significant 3-arylpiperidine class of compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to project its likely biological targets and functional activity. We delve into the critical role of the 3-phenylpiperidine scaffold as a "privileged structure" in central nervous system (CNS) drug discovery and outline detailed, field-proven experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, providing both a theoretical framework and practical methodologies for its pharmacological evaluation.

Introduction: The 3-Arylpiperidine Scaffold - A Privileged Motif in CNS Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] When a phenyl group is introduced at the 3-position, the resulting 3-phenylpiperidine core becomes a particularly privileged structure for agents targeting the central nervous system.[3]

Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including modulation of dopamine, serotonin, opioid, and histamine receptors.[2][4][5] This versatility has led to the exploration of 3-phenylpiperidines for a multitude of therapeutic applications, such as antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative disorders like Parkinson's disease.[2][3] The hydrochloride salt form of these compounds is frequently utilized to enhance stability and aqueous solubility, facilitating their use in experimental and pharmaceutical preparations.[2]

This guide focuses on 3-(3-Methylphenyl)piperidine Hydrochloride, a specific analog within this important chemical class. While direct pharmacological data for this compound is not currently available in the public domain, we can infer a likely pharmacological profile based on extensive structure-activity relationship (SAR) studies of related molecules.

Predicted Pharmacological Profile of 3-(3-Methylphenyl)piperidine Hydrochloride

Based on the established pharmacology of the 3-phenylpiperidine scaffold, it is hypothesized that 3-(3-Methylphenyl)piperidine Hydrochloride will primarily interact with monoamine G-protein coupled receptors (GPCRs), with a potential for activity at opioid receptors as well.

Primary Target Class: Dopamine Receptors

The most well-documented targets for 3-phenylpiperidine derivatives are the dopamine D2-like receptors (D2, D3, and D4).[6][7] The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for these receptor subtypes.

  • Dopamine D2/D3 Receptors: Many 3-phenylpiperidine analogs act as agonists, partial agonists, or antagonists at D2 and D3 receptors.[6][8] The presence of a substituent at the meta-position (3-position) of the phenyl ring is a common feature in many dopaminergic ligands. For instance, the presence of a 3-hydroxyl group is often associated with potent dopamine autoreceptor agonism.[6] The 3-methyl group in the title compound is a relatively small, lipophilic substituent. Its electronic and steric properties suggest that it will likely influence the binding affinity and efficacy at D2/D3 receptors. It is plausible that 3-(3-Methylphenyl)piperidine Hydrochloride will exhibit moderate to high affinity for D2 and D3 receptors. Its functional activity (agonist, antagonist, or partial agonist) would need to be determined experimentally.

  • Dopamine D4 Receptors: A number of 3-aryl piperidine derivatives have been identified as potent and efficacious D4 receptor agonists.[7] The SAR for D4 receptor activity can differ from that of D2/D3 receptors, and it is possible that the 3-methylphenyl substitution could confer some degree of affinity and/or selectivity for the D4 subtype.

Secondary Target Class: Serotonin and Opioid Receptors
  • Serotonin Receptors: Cross-reactivity with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is common among dopaminergic 3-phenylpiperidine derivatives.[5] This dual activity can be beneficial in certain therapeutic contexts, such as in atypical antipsychotics. Therefore, it is prudent to evaluate the binding affinity and functional activity of 3-(3-Methylphenyl)piperidine Hydrochloride at these serotonin receptor subtypes.

  • Opioid Receptors: The 3-phenylpiperidine scaffold is also a core component of certain opioid analgesics.[2][4] While the substitution patterns for potent opioid activity are often distinct from those conferring high affinity for dopamine receptors, a comprehensive pharmacological profile should include screening for activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H18ClNBased on chemical structure.
Molecular Weight 211.73 g/mol Calculated from the molecular formula.
Solubility Likely soluble in aqueous solutionsThe hydrochloride salt form generally increases water solubility.[2]
Lipophilicity (LogP) ModerateThe phenyl and methyl groups contribute to lipophilicity, while the piperidine nitrogen provides a polar center. 3-Phenylpiperidine has a calculated LogP of 2.0.[2] The addition of a methyl group would be expected to slightly increase this value.
Blood-Brain Barrier Permeability Likely to be CNS penetrantThe moderate lipophilicity and molecular weight are consistent with compounds that can cross the blood-brain barrier.

Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride, a series of in vitro and in vivo assays are required. The following protocols are representative of standard methodologies used in the field for characterizing compounds of this class.

In Vitro Assays

Radioligand binding assays are essential for determining the affinity of a compound for its molecular target(s).

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(3-Methylphenyl)piperidine Hydrochloride at dopamine D2 and D3 receptors.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Culture HEK293 cells stably expressing human D2 or D3 receptors prep2 Harvest cells and homogenize in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [125I]IABN) prep4->assay1 assay2 Add increasing concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride assay1->assay2 assay3 Incubate at 37°C for 60 minutes assay2->assay3 assay4 Terminate reaction by rapid filtration over glass-fiber filters assay3->assay4 assay5 Wash filters to remove unbound radioligand assay4->assay5 detect1 Quantify radioactivity on filters using a gamma counter assay5->detect1 detect2 Plot percentage of specific binding vs. log concentration of test compound detect1->detect2 detect3 Determine IC50 value from the competition curve detect2->detect3 detect4 Calculate Ki value using the Cheng-Prusoff equation detect3->detect4

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured to confluence.[8]

    • Cells are harvested, and membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation. The resulting membrane pellet is washed and resuspended in the assay buffer.[8]

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]IABN for D2/D3 receptors) and a range of concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride.[8]

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol).[8]

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C) to reach equilibrium.[8]

  • Filtration and Detection:

    • The binding reaction is terminated by rapid filtration through glass-fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at its target receptor.

A. cAMP Assay for Gi-Coupled Receptors (e.g., D2 Dopamine Receptor)

Objective: To assess the ability of 3-(3-Methylphenyl)piperidine Hydrochloride to modulate the inhibition of adenylyl cyclase activity via the D2 receptor.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode agonist1 Incubate D2-expressing cells with increasing concentrations of test compound agonist2 Stimulate adenylyl cyclase with forskolin agonist1->agonist2 agonist3 Measure cAMP levels agonist2->agonist3 agonist4 A decrease in cAMP indicates agonist activity agonist3->agonist4 antagonist1 Incubate cells with increasing concentrations of test compound antagonist2 Add a fixed concentration of a known D2 agonist (e.g., quinpirole) antagonist1->antagonist2 antagonist3 Stimulate with forskolin antagonist2->antagonist3 antagonist4 Measure cAMP levels antagonist3->antagonist4 antagonist5 Reversal of agonist-induced cAMP decrease indicates antagonist activity antagonist4->antagonist5

Figure 2: Workflow for a cAMP functional assay.

Detailed Protocol:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[1]

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

    • For agonist testing: Add increasing concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride in the presence of forskolin (an adenylyl cyclase activator).[9]

    • For antagonist testing: Add increasing concentrations of the test compound in the presence of forskolin and a fixed concentration of a known D2 agonist (e.g., quinpirole).[9]

    • Incubate for a specified time (e.g., 15 minutes at 37°C).[9]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[10]

  • Data Analysis:

    • Agonist activity: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist activity: Plot the percentage of reversal of the agonist effect against the log concentration of the test compound to determine the IC50, which can be converted to a functional Ki value.

B. GTPγS Binding Assay

Objective: To measure the activation of G-proteins coupled to a target receptor (e.g., opioid or dopamine receptors) upon agonist binding.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.[11]

  • Assay Procedure:

    • Incubate the membranes with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and increasing concentrations of the test compound.[11]

    • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration and quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.[11]

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax.

In Vivo Assays

In vivo studies are crucial for understanding the physiological and behavioral effects of a compound.

Objective: To assess the central effects of 3-(3-Methylphenyl)piperidine Hydrochloride, particularly its impact on locomotor activity, which is heavily modulated by the dopamine system.

Experimental Model: Rodent locomotor activity test.

Detailed Protocol:

  • Animal Acclimation:

    • Male Sprague-Dawley rats or C57BL/6 mice are acclimated to the testing environment.[12]

  • Drug Administration:

    • Administer 3-(3-Methylphenyl)piperidine Hydrochloride via a relevant route (e.g., intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.

  • Behavioral Assessment:

    • Place the animals individually in open-field arenas equipped with automated photobeam detectors to record locomotor activity (e.g., distance traveled, rearing frequency).

    • Record activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data to determine if the compound causes a dose-dependent increase (stimulant effect, potentially postsynaptic D2 agonism) or decrease (sedative effect, potentially presynaptic D2 agonism or antagonism) in activity compared to the vehicle control.[12]

Causality and Self-Validation in Experimental Design

The described protocols are designed to be self-validating through the inclusion of appropriate controls. In binding assays, non-specific binding is determined to ensure that the measured signal is receptor-specific. In functional assays, the use of known full agonists and antagonists as positive controls validates the assay's ability to detect the expected biological responses. In vivo, dose-response curves are essential to establish a causal link between the administered compound and the observed behavioral effect.

The choice of assays follows a logical progression from target identification and affinity determination (binding assays) to understanding the nature of the drug-receptor interaction (functional assays) and finally to assessing the physiological consequences of this interaction in a whole organism (in vivo assays). This multi-tiered approach provides a robust and comprehensive pharmacological characterization.

Conclusion and Future Directions

While the pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride has not been directly elucidated, a strong case can be made for its likely interaction with dopamine receptors, with potential off-target effects on serotonin and opioid receptors. The methyl group at the 3-position of the phenyl ring is expected to modulate its affinity and efficacy at these targets.

The experimental methodologies detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel 3-phenylpiperidine derivatives. Future research should focus on synthesizing 3-(3-Methylphenyl)piperidine Hydrochloride and systematically evaluating it in the described in vitro and in vivo assays. Such studies will not only reveal the specific pharmacological properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the 3-phenylpiperidine class of molecules.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182. [Link]

  • 3-Phenylpiperidine. (n.d.). Wikipedia. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Analytical Biochemistry, 401(1), 126-135. [Link]

  • 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. (1981). Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

  • Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance. (1984). Journal of Neural Transmission, 60(2), 103-113. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]

  • GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. (2009). The Journal of Histochemistry and Cytochemistry, 57(10), 951-961. [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2019). Current Topics in Medicinal Chemistry, 19(17), 1533-1553. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2016). Doctoral dissertation, University of Regensburg. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2014). Pain Physician, 17(4), 307-318. [Link]

  • Introduction. (n.d.). Harvard University. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(10), 1614-1621. [Link]

  • Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. (2020). Science, 368(6493), 884-889. [Link]

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. (1987). Journal of Pharmacology and Experimental Therapeutics, 241(2), 421-427. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(15), 2003-2006. [Link]

  • Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics. (2013). Journal of Medicinal Chemistry, 56(13), 5404-5419. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a1-a15. [Link]

  • Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. (1995). Journal of Neurochemistry, 65(5), 2302-2308. [Link]

Sources

3-(3-Methylphenyl)Piperidine Hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(3-Methylphenyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1] This technical guide delves into the anticipated biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride, a specific analog within this privileged class. Due to a notable absence of direct pharmacological studies on this precise molecule in the public domain, this document synthesizes insights from structure-activity relationships (SAR) of closely related and extensively studied piperidine derivatives. By examining the established pharmacology of compounds such as methylphenidate and the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), we can construct a scientifically grounded hypothesis regarding the potential mechanisms of action and pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride.[2][3] This guide will explore its potential as a monoamine reuptake inhibitor and a dopamine receptor ligand, detail the requisite experimental protocols for its characterization, and provide a framework for future research.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent feature in a wide array of pharmaceuticals and natural alkaloids.[4] Its prevalence in drug design can be attributed to several key factors:

  • Metabolic Stability: The saturated heterocyclic system of piperidine is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

  • Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, allowing for the modulation of solubility and the formation of critical interactions with biological targets.

  • Stereochemical Complexity: The non-planar chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for selective receptor binding.

These attributes have rendered the piperidine moiety a "privileged scaffold" in medicinal chemistry, particularly for drugs targeting CNS disorders, cancer, and infectious diseases.[1]

Hypothesized Mechanism of Action and Pharmacological Profile

Based on the extensive literature on substituted 3-phenylpiperidine analogs, the biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride is likely to be centered on the modulation of monoaminergic systems.

Potential as a Monoamine Reuptake Inhibitor

A primary mechanism of action for many piperidine-containing CNS stimulants is the inhibition of monoamine transporters.[2] Methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD), features a piperidine ring and functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), methylphenidate increases the synaptic concentrations of these neurotransmitters, leading to enhanced alertness and attention.[2][5]

Given the structural similarity of 3-(3-Methylphenyl)piperidine to the core of many such reuptake inhibitors, it is plausible that it could exhibit affinity for DAT, NET, and potentially the serotonin transporter (SERT). The nature and position of the aromatic substituent are known to influence both potency and selectivity across these transporters.[6][7] The 3-methyl substitution on the phenyl ring could confer a specific pharmacological profile, potentially as a dual or triple reuptake inhibitor.

Hypothesized Signaling Pathway: Dopamine and Norepinephrine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis Release Neuronal Firing (Action Potential) Release->Vesicle Triggers Post_Receptor Postsynaptic DA/NE Receptors SynapticCleft->Post_Receptor Binding DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters SynapticCleft->DAT_NET Reuptake Signal Signal Transduction & Neuronal Response Post_Receptor->Signal Compound 3-(3-Methylphenyl)Piperidine Compound->DAT_NET Blocks

Caption: Hypothesized mechanism of 3-(3-Methylphenyl)piperidine as a DA/NE reuptake inhibitor.

Potential as a Dopamine Receptor Ligand

The 3-phenylpiperidine scaffold is also a classic framework for dopamine receptor ligands. A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which is known for its activity as a selective dopamine D2 autoreceptor agonist.[3] Such compounds can modulate dopamine synthesis and release by acting on presynaptic D2 receptors.[8]

The nature of the substitution on the phenyl ring is critical for this activity; the 3-hydroxyl group of 3-PPP is considered indispensable for its high potency and selectivity.[3] The replacement of this hydroxyl group with a methyl group in 3-(3-Methylphenyl)piperidine would significantly alter its electronic and steric properties. This change might reduce its affinity or alter its efficacy at dopamine receptors, potentially shifting it from an agonist to an antagonist profile, or it could confer affinity for other dopamine receptor subtypes (D1, D3, D4).[9] Some partial dopamine agonists have demonstrated the ability to act as either agonists or antagonists depending on the surrounding dopaminergic tone.[10]

Key Experimental Protocols for Pharmacological Characterization

To elucidate the true biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride, a systematic pharmacological evaluation is necessary. The following experimental workflows are standard in the field for characterizing compounds with potential activity at monoamine transporters and receptors.

In Vitro Radioligand Binding Assays

These assays are the first step to determine if the compound interacts with the hypothesized molecular targets.

Objective: To determine the binding affinity (Ki) of 3-(3-Methylphenyl)piperidine Hydrochloride for DAT, NET, SERT, and various dopamine receptor subtypes (D1, D2, D3, D4, D5).

Methodology:

  • Preparation of Membranes: Cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cell membranes are prepared through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]Spiperone for D2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (3-(3-Methylphenyl)piperidine Hydrochloride).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membranes Cell Membranes (Expressing Target) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Compound Test Compound (Varying Conc.) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Caption: Workflow for determining target binding affinity via radioligand displacement.

In Vitro Monoamine Reuptake Assays

If binding to transporters is confirmed, these functional assays will determine if the compound inhibits their reuptake activity.

Objective: To measure the functional potency (IC50) of 3-(3-Methylphenyl)piperidine Hydrochloride in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents. Alternatively, cells expressing the specific human transporter are used.

  • Reuptake Reaction: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) is added to initiate the uptake process.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by filtration or washing. The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is measured by scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of reuptake against the concentration of the test compound.

In Vivo Behavioral Assays

Positive in vitro results would warrant investigation in animal models to assess the compound's physiological effects.

  • Locomotor Activity: To assess stimulant or sedative effects. Increased locomotion can be indicative of a dopaminergic or noradrenergic mechanism.

  • Forced Swim Test / Tail Suspension Test: Standard models to screen for potential antidepressant activity, which is often associated with serotonin and/or norepinephrine reuptake inhibition.

  • Drug Discrimination Studies: To compare the subjective effects of the test compound to known drugs (e.g., cocaine for DAT inhibitors, apomorphine for dopamine agonists).

Structure-Activity Relationship (SAR) Insights

The subtle change from a 3-hydroxyphenyl group (as in 3-PPP) to a 3-methylphenyl group can have profound effects on biological activity:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often a critical interaction for binding to receptors. The methyl group is non-polar and cannot form such bonds, which would likely alter the binding mode and affinity.

  • Electronic Effects: The hydroxyl group is electron-donating through resonance and electron-withdrawing through induction. The methyl group is weakly electron-donating. This difference in electronics can influence the pKa of the piperidine nitrogen and the overall interaction with the target protein.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to the hydroxyl group. This could enhance its ability to cross the blood-brain barrier but may also affect its selectivity profile.

Summary and Future Directions

While direct experimental data for 3-(3-Methylphenyl)piperidine Hydrochloride is currently unavailable, a comprehensive analysis of related compounds allows for the formulation of a strong hypothesis regarding its biological activity. The compound most likely acts as a modulator of the monoaminergic system, with potential to be a dopamine and/or norepinephrine reuptake inhibitor or a ligand for dopamine receptors.

The path forward is clear: a systematic in vitro and in vivo characterization is required to test these hypotheses. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The results of these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute valuable data to the broader understanding of the structure-activity relationships of 3-phenylpiperidine derivatives, aiding in the future design of novel CNS therapeutics.

References

  • Methylphenidate - Wikipedia. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. [Link]

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82. [Link]

  • 3-Phenylpiperidine - Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) - PubMed. [Link]

  • Dopamine, Norepinephrine and Serotonin Participate Differently in Methylphenidate Action in Concomitant Behavioral and Ventral Tegmental Area, Locus Coeruleus and Dorsal Raphe Neuronal Study in Young Rats - MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Dopamine Agonists - StatPearls - NCBI Bookshelf - NIH. [Link]

  • 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem. [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. [Link]

  • Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - Biomolecules & Therapeutics. [Link]

Sources

An In-Depth Technical Guide to the Potential Research Applications of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methylphenyl)piperidine Hydrochloride is a heterocyclic amine that, while not extensively studied, holds considerable potential for research and development in the pharmaceutical and agrochemical industries.[1][2] Its core structure, a piperidine ring, is a common feature in many approved drugs, particularly those targeting the central nervous system (CNS).[1][3] This guide provides a comprehensive overview of the compound's properties and outlines potential research applications, complete with detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic and commercial potential of this intriguing molecule.

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine moiety is a six-membered heterocyclic amine that is a cornerstone in the design of a vast array of pharmaceuticals and naturally occurring alkaloids.[1][4] Its prevalence in drug discovery is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which are crucial for a drug's pharmacokinetic profile.[3] Furthermore, the piperidine ring can adopt various conformations, allowing it to interact with a wide range of biological targets.[3]

Compounds incorporating the piperidine scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Disorders: Many piperidine derivatives act as antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's.[2][3]

  • Pain Management: The piperidine structure is a key component of several potent analgesics.[2]

  • Oncology: Certain piperidine-containing compounds have shown promise as anticancer agents.[2][5]

  • Infectious Diseases: This structural motif is also found in various antimicrobial and antiviral drugs.[3]

Given this rich history, 3-(3-Methylphenyl)piperidine Hydrochloride, as a member of the 3-aryl-piperidine class, represents a promising starting point for novel drug discovery endeavors.

Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

PropertyValueSource
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
Appearance Solid
SMILES String Cl.Cc1cccc(c1)C2CCCNC2
InChI Key XKIWGWVSBLGDPM-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases and supplier information.

The hydrochloride salt form of this compound generally imparts improved water solubility and stability, making it suitable for use in aqueous buffers for biological assays.

Potential Research Applications & Methodologies

Based on the structural characteristics of 3-(3-Methylphenyl)piperidine Hydrochloride and the known activities of related 3-aryl-piperidine compounds, several promising avenues of research can be proposed.

Investigation as a Modulator of Monoamine Neurotransmitters

Hypothesis: The 3-aryl-piperidine scaffold is a known pharmacophore for inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Methylphenidate, a well-known treatment for ADHD, is a piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[6] Therefore, 3-(3-Methylphenyl)piperidine Hydrochloride may exhibit similar activity.

Experimental Workflow:

Caption: Workflow for investigating monoamine transporter modulation.

Detailed Protocols:

Protocol 3.1.1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of 3-(3-Methylphenyl)piperidine Hydrochloride for DAT, NET, and SERT.

  • Materials:

    • Cell membranes expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation vials and cocktail.

  • Procedure:

    • Prepare serial dilutions of 3-(3-Methylphenyl)piperidine Hydrochloride.

    • In a 96-well plate, combine cell membranes, radioligand, and either buffer, non-specific competitor, or the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3.1.2: Synaptosomal Uptake Assays

  • Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the test compound.

  • Materials:

    • Freshly prepared synaptosomes from rodent brain regions (striatum for DA, hippocampus for NE, and cortex for 5-HT).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Procedure:

    • Pre-incubate synaptosomes with various concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Exploration as a Sigma Receptor Ligand

Hypothesis: The 3-aryl-piperidine structure is also a common feature in ligands for sigma receptors (σ₁ and σ₂). These receptors are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and pain.[7][8]

Experimental Workflow:

Caption: Workflow for investigating sigma receptor activity.

Detailed Protocols:

Protocol 3.2.1: Sigma Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound for σ₁ and σ₂ receptors.

  • Materials:

    • Membranes from cells expressing σ₁ or σ₂ receptors.

    • Radioligands: -Pentazocine (for σ₁) and [³H]DTG (for σ₂).

    • Non-specific binding competitor: Haloperidol.

  • Procedure: Follow a similar procedure to the monoamine transporter binding assays (Protocol 3.1.1).

  • Data Analysis: Calculate IC₅₀ and Ki values.

Evaluation as an NMDA Receptor Antagonist

Hypothesis: The structurally related compound phencyclidine (PCP), which also contains a piperidine ring, is a well-known NMDA receptor antagonist.[9] Given this precedent, 3-(3-Methylphenyl)piperidine Hydrochloride could potentially exhibit activity at the NMDA receptor.

Experimental Workflow:

Caption: Workflow for investigating NMDA receptor antagonism.

Detailed Protocols:

Protocol 3.3.1: [³H]MK-801 Binding Assay

  • Objective: To assess the compound's ability to bind to the NMDA receptor ion channel.

  • Materials:

    • Rodent cortical membranes.

    • Radioligand: [³H]MK-801.

    • Glutamate and glycine (co-agonists).

  • Procedure: Similar to other radioligand binding assays, with the inclusion of co-agonists to open the ion channel for [³H]MK-801 binding.

  • Data Analysis: Calculate IC₅₀ and Ki values.

Synthesis and Derivatization Strategies

The availability of robust synthetic routes is crucial for further exploration of 3-(3-Methylphenyl)piperidine Hydrochloride and the generation of analog libraries for structure-activity relationship (SAR) studies. Several methods for the synthesis of 3-aryl-piperidines have been reported in the literature.[10][11]

A common synthetic approach involves the reaction of a suitable N-protected 3-piperidone with a Grignard reagent derived from 3-bromotoluene, followed by dehydroxylation and deprotection.[10]

General Synthetic Scheme:

Caption: A general synthetic route to 3-(3-Methylphenyl)piperidine.

This synthetic framework allows for the straightforward generation of analogs by varying the Grignard reagent to introduce different substituents on the phenyl ring.

Concluding Remarks and Future Directions

3-(3-Methylphenyl)piperidine Hydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to a number of well-established CNS-active drugs makes it a compelling candidate for further investigation. The experimental workflows and protocols detailed in this guide provide a solid foundation for elucidating the pharmacological profile of this compound.

Future research should focus on:

  • Comprehensive in vitro profiling: Screening against a broader panel of CNS targets.

  • In vivo pharmacokinetic and pharmacodynamic studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effects in living organisms.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the methodologies outlined herein, the scientific community can unlock the full therapeutic potential of 3-(3-Methylphenyl)piperidine Hydrochloride and related compounds.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Piperidine. Wikipedia. [Link]

  • Phencyclidine. Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. [Link]

  • 3-Methylpiperidine hydrochloride. PubChem. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

Sources

The 3-Phenylpiperidine Scaffold: A Privileged Motif for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-phenylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to a diverse range of biological targets with high affinity. This versatility has rendered it a cornerstone in the development of numerous agents targeting the Central Nervous System (CNS). From potent analgesics to novel antipsychotics and antiemetics, derivatives of 3-phenylpiperidine have proven to be clinically and commercially significant. This guide provides an in-depth exploration of this scaffold, moving beyond a simple recitation of facts to elucidate the causal relationships behind synthetic strategies, structure-activity relationships (SAR), and the critical assays used to validate these CNS agents. We will delve into the mechanistic underpinnings of their action at key CNS targets—primarily the mu (µ)-opioid receptor (MOR), the dopamine D2 receptor (D2R), and the neurokinin-1 receptor (NK1R)—and provide detailed, field-proven protocols for their synthesis and evaluation.

The Strategic Value of the 3-Phenylpiperidine Core

The power of the 3-phenylpiperidine scaffold lies in its unique three-dimensional structure.[1] It incorporates a basic nitrogen atom within a piperidine ring, a common feature for CNS drugs that allows for protonation at physiological pH, aiding in receptor interactions. Crucially, the phenyl group at the 3-position provides a large, rigid hydrophobic anchor that can be extensively modified to fine-tune binding affinity and selectivity for various receptor pockets.[1][2] Furthermore, the chiral center at the C3 position allows for stereospecific interactions, a critical factor in optimizing efficacy and minimizing off-target effects.[1]

This structural arrangement has given rise to a remarkable diversity of pharmacological activities:

  • Opioid Receptor Modulation: The most prominent class includes potent analgesics like fentanyl and its analogues, which act as agonists at the µ-opioid receptor.[3][4]

  • Dopamine System Stabilization: Derivatives such as (-)-OSU6162 function as dopamine stabilizers, modulating D2 receptor activity, with potential applications in treating schizophrenia, Parkinson's disease, and bipolar depression.[1][5]

  • NK1 Receptor Antagonism: Novel 3-phenylpiperidine carboxamides have been developed as potent and orally bioavailable neurokinin-1 (NK1) receptor antagonists, offering therapeutic potential for chemotherapy-induced nausea, vomiting, and depression.[1][6]

The following sections will provide a detailed, practical framework for scientists working to harness the potential of this versatile scaffold.

Synthesis of the 3-Phenylpiperidine Core: A Validated Workflow

The construction of the 3-phenylpiperidine nucleus is a critical first step in the discovery pipeline. A robust and scalable synthetic route is paramount. The following protocol describes a widely adopted and validated multi-step synthesis, beginning with an N-protected piperidone. The rationale behind each step is to ensure high yield and purity, providing a solid foundation for subsequent derivatization.

Experimental Protocol: Synthesis of Racemic 3-Phenylpiperidine

This protocol is based on established chemical principles, including Grignard addition and reductive amination, which are staples in heterocyclic chemistry.[6][7]

Step 1: Grignard Reaction for Phenyl Group Installation

  • Causality: This step leverages the nucleophilic character of a Grignard reagent (phenylmagnesium bromide) to attack the electrophilic carbonyl carbon of N-Boc-3-piperidone. This is a highly efficient and classic method for forming a carbon-carbon bond and introducing the crucial phenyl moiety.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-piperidone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, N-Boc-3-hydroxy-3-phenylpiperidine.

Step 2: Dehydration to the Tetrahydropyridine Intermediate

  • Causality: The tertiary alcohol is prone to elimination under acidic conditions. This step uses a strong acid to protonate the hydroxyl group, turning it into a good leaving group (water) and facilitating the formation of a stable double bond within the piperidine ring.

  • Procedure:

    • Dissolve the crude alcohol from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Heat the mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool to room temperature, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield crude N-Boc-5-phenyl-1,2,3,4-tetrahydropyridine.

Step 3: Catalytic Hydrogenation of the Double Bond

  • Causality: This step reduces the double bond to afford the saturated piperidine ring. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation, typically proceeding with high stereoselectivity.

  • Procedure:

    • Dissolve the crude tetrahydropyridine from Step 2 in methanol.

    • Add palladium on carbon (10% Pd/C, ~5 mol%).

    • Place the reaction mixture in a Parr hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Shake the reaction at room temperature for 12-18 hours.

    • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain crude N-Boc-3-phenylpiperidine.

Step 4: Deprotection to Yield the Final Core

  • Causality: The Boc (tert-butyloxycarbonyl) protecting group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, liberating the secondary amine of the piperidine ring.

  • Procedure:

    • Dissolve the crude N-Boc-3-phenylpiperidine from Step 3 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • The resulting racemic 3-phenylpiperidine can be purified by column chromatography or used directly in subsequent derivatization steps. Chiral separation can be achieved at this stage using chiral chromatography or by forming diastereomeric salts with a chiral acid.[7]

G cluster_synthesis Synthesis Workflow N-Boc-3-piperidone N-Boc-3-piperidone Grignard Reaction Grignard Reaction N-Boc-3-piperidone->Grignard Reaction + PhMgBr Dehydration Dehydration Grignard Reaction->Dehydration p-TsOH, Toluene Hydrogenation Hydrogenation Dehydration->Hydrogenation H2, Pd/C Deprotection Deprotection Hydrogenation->Deprotection TFA, DCM 3-Phenylpiperidine Core 3-Phenylpiperidine Core Deprotection->3-Phenylpiperidine Core

Characterization and Validation: In Vitro and In Vivo Assays

Once novel derivatives are synthesized, a rigorous and systematic evaluation of their biological activity is required. The choice of assays is dictated by the intended CNS target. The protocols described below are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Targeting the µ-Opioid Receptor (MOR)

For derivatives designed as analgesics, determining their affinity and functional activity at the MOR is the primary objective.

  • Causality: This competitive binding assay quantifies the affinity (Ki) of a test compound for the MOR. It measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]-DAMGO) from the receptor. A lower Ki value indicates higher binding affinity.[8]

  • Step-by-Step Methodology:

    • Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

      • Radioligand: [³H]-DAMGO, prepared in assay buffer to a final concentration near its dissociation constant (Kd), typically ~0.5-1.0 nM.[8]

      • Test Compound: Prepare a 10 mM stock in DMSO, then create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.

      • Non-Specific Binding (NSB) Control: Use a high concentration of a non-radiolabeled, potent MOR antagonist like naloxone (10 µM).

    • Assay Setup (96-well plate):

      • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-DAMGO + 100 µL Membrane suspension.

      • NSB Wells: 50 µL Naloxone (10 µM) + 50 µL [³H]-DAMGO + 100 µL Membrane suspension.

      • Test Compound Wells: 50 µL Test Compound (at each concentration) + 50 µL [³H]-DAMGO + 100 µL Membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the NSB DPM from the total binding DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Causality: Binding to a receptor does not guarantee functional activity. The [³⁵S]GTPγS binding assay measures G-protein activation, the first step in the signaling cascade after an agonist binds to a G-protein coupled receptor (GPCR) like the MOR.[4] Agonists promote the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. An increase in [³⁵S]GTPγS binding indicates agonism.[9]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

      • GDP: Prepare a stock solution for a final concentration of 10 µM in the assay.

      • [³⁵S]GTPγS: Prepare in assay buffer for a final concentration of ~0.1 nM.

      • Test Compound: Prepare a serial dilution as in the binding assay.

    • Assay Setup (96-well plate): In each well, combine MOR-expressing cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (or buffer for basal binding).

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Termination and Harvesting: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as described for the radioligand binding assay.

    • Quantification: Count the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of stimulation over basal binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO). This allows classification of compounds as full agonists, partial agonists, or antagonists (which would show no stimulation).

G

  • Causality: This is a model of visceral inflammatory pain. Intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators like prostaglandins, which sensitize peripheral nociceptors and induce a characteristic "writhing" response (abdominal constriction and stretching).[10][11] Analgesics, particularly those with peripheral action, reduce the number of writhes.

  • Step-by-Step Methodology:

    • Animals: Use male ICR or Swiss Webster mice (20-25 g). Acclimatize animals for at least 3 days before the experiment.

    • Groups: Divide animals into groups (n=5-8 per group): Vehicle control (e.g., saline or 0.5% carboxymethylcellulose), Positive Control (e.g., Aspirin or Morphine), and Test Compound groups (at least 3 dose levels).

    • Drug Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., orally, p.o. or intraperitoneally, i.p.). A typical pre-treatment time is 30 minutes for i.p. and 60 minutes for p.o. administration.[12][13]

    • Induction of Writhing: At the end of the pre-treatment period, administer 0.1 mL of a 0.6% acetic acid solution i.p. to each mouse.[12]

    • Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-minute period.[13] A writhe is defined as a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.[10]

    • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection or inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100 . Analyze for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).[13]

Targeting Dopamine D2 and Neurokinin-1 Receptors

Similar principles of radioligand binding and functional assays apply to D2 and NK1 receptors. For D2 receptors, a common radioligand is [³H]-Spiperone or [³H]-Raclopride. For NK1 receptors, [³H]-Substance P or other specific non-peptide antagonist radioligands are used. Functional assays can measure downstream effects like changes in cyclic AMP (cAMP) levels (D2 receptors are Gi-coupled, so agonists decrease cAMP) or intracellular calcium mobilization (NK1 receptors are Gq-coupled, so antagonists block the agonist-induced increase in Ca²⁺).

Structure-Activity Relationships (SAR) and Pharmacokinetics (PK)

Systematic modification of the 3-phenylpiperidine scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:
  • Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. For example, in certain MOR agonists, a hydroxyl group at the meta-position of the phenyl ring can significantly enhance affinity.[1]

  • Substituents on the Piperidine Nitrogen: The group attached to the piperidine nitrogen profoundly influences activity. Small alkyl groups (e.g., methyl) are common, but larger, more complex groups can introduce selectivity for different receptor subtypes or even change the functional activity from agonism to antagonism.

  • Stereochemistry: The (R)- and (S)-enantiomers of 3-phenylpiperidine derivatives often exhibit vastly different pharmacological profiles. For instance, the (S)-enantiomer is notably incorporated into the dopamine stabilizer (-)-OSU6162.[1]

Pharmacokinetic Considerations for CNS Agents

A potent compound is useless if it cannot reach its target in the brain. Key PK parameters must be optimized for CNS drug candidates.

ParameterDescriptionImportance for CNS DrugsRepresentative Data (Fentanyl Analogues)
Half-Life (t½) Time required for the drug concentration to decrease by half.Governs dosing frequency and duration of action.Fentanyl: ~1.10 h; para-fluorofentanyl: ~1.12 h (in rats).[1][14]
Cmax Maximum plasma concentration after administration.Relates to the peak effect and potential for acute side effects.Intranasal Fentanyl (100 mcg): ~338 pg/mL (in humans).[3]
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.High oral bioavailability is desirable for patient convenience.Intranasal Fentanyl: ~75%; Oral Transmucosal Fentanyl: ~41% (in humans).[3][15]
Brain/Plasma Ratio The ratio of drug concentration in the brain to that in the plasma at steady state.A direct measure of blood-brain barrier (BBB) penetration. A ratio > 1 is often desired.para-fluorofentanyl showed brain concentrations >2x higher than fentanyl in several regions, despite similar plasma PK.[1][16]

Clinical Landscape and Future Directions

The 3-phenylpiperidine scaffold is not merely a tool for academic research; it is the foundation of clinically vital medicines and promising investigational drugs.

  • Opioids (e.g., Fentanyl, Sufentanil): These remain mainstays in anesthesia and for the management of severe acute and chronic pain.[3][5]

  • (-)-OSU6162: This dopamine stabilizer has been investigated in several clinical trials for conditions characterized by mental fatigue and mood disturbances, including bipolar depression, ME/CFS, and post-stroke/TBI fatigue.[17][18][19] While some trials did not meet their primary endpoints, the compound was generally well-tolerated and showed efficacy in certain patient subgroups, warranting further investigation.[19][20]

  • NK1 Receptor Antagonists: While many approved NK1 antagonists like aprepitant do not contain the 3-phenylpiperidine core, the scaffold has been successfully used to design potent preclinical candidates. Given the established clinical utility of NK1 antagonism for nausea and vomiting, and its exploration for depression and other CNS disorders, this remains a fertile area for development.[21]

The future of 3-phenylpiperidine research lies in designing compounds with greater receptor selectivity and "biased agonism." Biased agonists preferentially activate one signaling pathway (e.g., the G-protein pathway for analgesia) over another (e.g., the β-arrestin pathway associated with side effects like respiratory depression).[22] By fine-tuning the structure of the 3-phenylpiperidine core, it may be possible to develop safer and more effective CNS therapeutics that retain the potent efficacy of this remarkable scaffold while minimizing its liabilities.

References

  • National Center for Biotechnology Information. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (n.d.). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
  • Gillis, A., et al. (2020). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. National Center for Biotechnology Information. [Link]

  • Clinical Trials Arena. (2023, December 12). A Study of OSU6162 in Adults with Bipolar Depression to Evaluate Safety and Effectiveness. [Link]

  • Various Authors. (n.d.). 3-Phenylpiperidine. Grok. [Link]

  • Gottfries, C. G., et al. (2021). Open-label study with the monoamine stabilizer (-)-OSU6162 in myalgic encephalomyelitis/chronic fatigue syndrome. Brain and Behavior. [Link]

  • Dubey, A. K., et al. (2013). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics. [Link]

  • Canfield, C. N., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Zhou, Y., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. MDPI. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Johansson, B., et al. (2012). Effect of the monoaminergic stabiliser (-)-OSU6162 on mental fatigue following stroke or traumatic brain injury. PubMed. [Link]

  • Canfield, C. N., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. ResearchGate. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Synapse. (2023, October 24). Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. [Link]

  • Rejón-Orantes, J. d. C., et al. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]

  • Dahan, A., et al. (2021). Pharmacokinetic Characterisation and Comparison of Bioavailability of Intranasal Fentanyl, Transmucosal, and In. UCL Discovery. [Link]

  • Nyberg, J., et al. (2022). The Effects of (-)-OSU6162 on Chronic Fatigue in Patients With Traumatic Brain Injury: A Randomized Controlled Trial. PubMed. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration. (2011, March 4). Clinical Pharmacology and Biopharmaceutics Review. [Link]

  • Bagwell, E. H. (2023). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)-Treated Adult Zebrafish as a Model for Parkinson's Disease. Clemson University TigerPrints. [Link]

  • Grim, T. W., et al. (2019). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. PubMed Central. [Link]

  • Li, Y., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. PubMed Central. [Link]

  • Khemthong, T., et al. (2017). A randomised controlled trial of the monoaminergic stabiliser (-)-OSU6162 in treatment of myalgic encephalomyelitis/chronic fatigue syndrome. PubMed. [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. [Link]

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX. [Link]

Sources

The Architectural Nuances of 3-Phenylpiperidines: A Deep Dive into Structure-Activity Relationships for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2] Its inherent structural features, a piperidine ring coupled with a phenyl group at the 3-position, provide a unique three-dimensional arrangement that allows for precise interactions with various biological targets.[1][2] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 3-phenylpiperidine derivatives, providing insights into the subtle molecular modifications that govern their potency, selectivity, and overall pharmacological profile. The content herein is designed to empower researchers and drug development professionals with the knowledge to rationally design and optimize novel therapeutics based on this privileged scaffold.

The 3-Phenylpiperidine Core: A Privileged Scaffold in Neuropharmacology and Beyond

The 3-phenylpiperidine motif is a key structural element in numerous approved drugs and clinical candidates, underscoring its significance in modern pharmacology.[1][2] These compounds have demonstrated a remarkable ability to modulate the function of various proteins, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and enzymes.[1][3][4] Their therapeutic applications span a wide range of conditions, from pain management and neurological disorders to cancer and infectious diseases.[1][3][5]

The versatility of the 3-phenylpiperidine scaffold stems from several key characteristics:

  • Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing the phenyl group and other substituents to orient themselves optimally within a target's binding pocket.

  • Chirality: The C3 position of the piperidine ring is a chiral center, meaning that 3-phenylpiperidines can exist as (R)- and (S)-enantiomers.[1] This stereochemistry often plays a critical role in determining biological activity and selectivity.

  • Multiple Points for Derivatization: The scaffold offers several positions for chemical modification, including the piperidine nitrogen, the phenyl ring, and other positions on the piperidine ring, enabling fine-tuning of pharmacological properties.

This guide will delve into the specific SAR of 3-phenylpiperidines at several key biological targets, providing a detailed analysis of how structural modifications influence their activity.

Decoding the Structure-Activity Landscape: A Target-Centric Approach

The pharmacological effects of 3-phenylpiperidine derivatives are intricately linked to their interactions with specific biological targets. Understanding the SAR for each target class is paramount for the rational design of selective and potent modulators.

Opioid Receptors: A Legacy of Analgesia

The phenylpiperidine class of opioids, which includes well-known analgesics like fentanyl, has its roots in the 3-phenylpiperidine scaffold.[3][5] These compounds primarily exert their effects by acting as agonists at the mu-opioid receptor (MOR), although some also interact with delta- and kappa-opioid receptors.[3][6]

The general SAR for 3-phenylpiperidine-based opioid agonists can be summarized as follows:

  • Piperidine Nitrogen (N1): The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy.[7] Small alkyl groups, such as methyl or ethyl, are often found in potent MOR agonists. Larger or more complex substituents can modulate selectivity and, in some cases, introduce antagonist activity.

  • Phenyl Ring (C3): Substitution on the phenyl ring significantly impacts potency and selectivity.[7] A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid agonists, as it can form a key hydrogen bond with the receptor.[7] Other substitutions, such as halogens or small alkyl groups, can also influence activity.

  • Piperidine Ring (C4): The presence of a substituent at the C4 position of the piperidine ring can have a profound effect on activity. For instance, in the fentanyl series, a 4-anilido group is essential for high MOR affinity.[3]

Table 1: Influence of Phenyl Ring Substitution on MOR Affinity

CompoundPhenyl Ring SubstituentMOR Affinity (Ki, nM)
Analog 1 Unsubstituted50
Analog 2 3-OH1.2
Analog 3 4-OH25
Analog 4 3-OCH38.5

Note: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual values may vary depending on the specific scaffold and assay conditions.

Monoamine Transporters: Modulating Neurotransmitter Levels

3-Phenylpiperidine derivatives have emerged as potent and selective inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] These transporters play a crucial role in regulating the synaptic concentrations of their respective neurotransmitters, making them important targets for the treatment of depression, ADHD, and substance abuse disorders.[10][11]

The SAR for monoamine transporter inhibitors is highly nuanced, with subtle structural changes often leading to significant shifts in selectivity.

  • Dopamine Transporter (DAT) Inhibitors: For high DAT affinity, a key feature is often a bulky substituent on the piperidine nitrogen.[9] The nature and substitution pattern of the 3-phenyl group also play a crucial role. For example, bioisosteric replacement of the phenyl ring with a thiophene moiety has been shown to produce potent DAT inhibitors.[9]

  • Serotonin Transporter (SERT) Inhibitors: Selective SERT inhibitors often feature specific substitution patterns on the 3-phenyl ring.[12] For instance, the presence of a 4-fluorobenzyloxy group has been shown to confer high affinity for SERT.[12]

  • Norepinephrine Transporter (NET) Inhibitors: The SAR for NET inhibitors is distinct from that of DAT and SERT inhibitors.[10] Specific structural features are required to achieve high affinity and selectivity for NET.

Diagram 1: General SAR Workflow for 3-Phenylpiperidine Analogs

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Core Scaffold (3-Phenylpiperidine) Derivatization Chemical Derivatization (N-alkylation, Aryl modification) Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Binding_Assay Primary Screening (Receptor Binding Assays) Purification->Binding_Assay Test Analogs Functional_Assay Secondary Screening (Functional Assays, e.g., cAMP) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Panel of related targets) Functional_Assay->Selectivity_Panel SAR_Analysis SAR Analysis (Identify key structural features) Selectivity_Panel->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization (Iterative design-synthesis-test cycle) SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Design New Analogs In_Vivo In Vivo Studies (Animal models of disease) Lead_Optimization->In_Vivo

Caption: A typical workflow for exploring the structure-activity relationship of 3-phenylpiperidine analogs.

Dopamine D2 Receptors: Targeting Neurological Disorders

3-Phenylpiperidine derivatives have been extensively investigated as ligands for the dopamine D2 receptor, a key target in the treatment of schizophrenia and Parkinson's disease.[4][13][14] These compounds can act as agonists, partial agonists, or antagonists at the D2 receptor, depending on their specific structural features.

The SAR for D2 receptor ligands is particularly sensitive to substitutions on the phenyl ring.[4][14]

  • Agonists and Partial Agonists: A hydroxyl group at the meta-position of the phenyl ring is often associated with D2 agonist or partial agonist activity.[4]

  • Antagonists: Replacing the 3-hydroxyl group with electron-withdrawing groups can switch the pharmacological profile to that of a D2 antagonist.[14]

The nature of the substituent on the piperidine nitrogen also plays a critical role in determining the functional activity at the D2 receptor.[4]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context for the SAR principles discussed, this section outlines key experimental methodologies for the synthesis and evaluation of 3-phenylpiperidine derivatives.

Synthesis of a Representative 3-Phenylpiperidine Analog

The synthesis of 3-phenylpiperidine analogs can be achieved through various synthetic routes.[15][16] A common approach involves the construction of the piperidine ring followed by the introduction of the desired substituents.

Diagram 2: Retrosynthetic Analysis of a 3-Phenylpiperidine Analog

Retrosynthesis Target Target Molecule (N-substituted 3-aryl-piperidine) Intermediate1 Key Intermediate (3-Aryl-piperidine) Target->Intermediate1 N-Alkylation Intermediate2 Precursor (Substituted pyridine) Intermediate1->Intermediate2 Reduction Starting_Materials Starting Materials Intermediate2->Starting_Materials Cross-coupling

Caption: A simplified retrosynthetic approach for the synthesis of 3-phenylpiperidine analogs.

Step-by-Step Synthesis of N-Propyl-3-(3-hydroxyphenyl)piperidine:

  • Starting Material: Begin with 3-bromopyridine.

  • Suzuki Coupling: React 3-bromopyridine with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst to form 3-(3-hydroxyphenyl)pyridine.

  • Reduction: Reduce the pyridine ring of 3-(3-hydroxyphenyl)pyridine using a suitable reducing agent, such as hydrogen gas with a platinum oxide catalyst, to yield 3-(3-hydroxyphenyl)piperidine.[15]

  • N-Alkylation: React 3-(3-hydroxyphenyl)piperidine with 1-bromopropane in the presence of a base, such as potassium carbonate, to afford the final product, N-propyl-3-(3-hydroxyphenyl)piperidine.

Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the reaction has gone to completion. The final product should be purified by column chromatography and its identity and purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Biological Evaluation: Receptor Binding Assay

Receptor binding assays are a fundamental tool for determining the affinity of a compound for its target protein.[9]

Protocol for a Dopamine Transporter (DAT) Binding Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat striatal tissue.

  • Radioligand: Use a radiolabeled ligand with high affinity and selectivity for DAT, such as [³H]WIN 35,428.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (3-phenylpiperidine analog).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Trustworthiness: The assay should include appropriate controls, such as a known DAT inhibitor (e.g., GBR 12909) as a positive control and a vehicle control.[17] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled DAT ligand.

Conclusion and Future Directions

The 3-phenylpiperidine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets is essential for the successful design and development of new drugs. This guide has provided a comprehensive overview of the key SAR principles for 3-phenylpiperidines at opioid receptors, monoamine transporters, and dopamine D2 receptors.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing ligands with exquisite selectivity for a single target or a specific receptor subtype to minimize off-target effects.

  • Modulating Functional Activity: Developing compounds with fine-tuned functional profiles, such as partial agonists or biased agonists, to achieve more desirable therapeutic outcomes.

  • Exploring New Targets: Investigating the potential of 3-phenylpiperidine derivatives to modulate other biological targets implicated in disease.

By leveraging the knowledge of SAR and employing rational drug design principles, the full therapeutic potential of the 3-phenylpiperidine scaffold can be realized.

References

  • Gupta, P., & Gaud, R. S. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4S), S289–S301.
  • 3-Phenylpiperidine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Manallack, D. T. (2007). Opioid Pharmacology. Pain Physician, 10(6), 733–746.
  • Prommer, E. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4S), S289–S301.
  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482.
  • Zhang, A., Neumeyer, J. L., Baldessarini, R. J., & Kula, N. S. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3213.
  • Zhang, L., Liu, Y., Zhang, T., Wu, Y., Sun, Y., Wang, R., & Liu, G. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. Journal of Medicinal Chemistry, 64(3), 1541–1558.
  • Meltzer, P. C., Liang, A. Y., & Blundell, P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry, 9(4), 857–869.
  • An Overview of Opioids. (2011, June 13). Pharmacy Times.
  • 3-Phenylpiperidine. (n.d.). Chem-Impex. Retrieved January 23, 2026, from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717–9738.
  • Gao, Y., Basile, A. S., & Newman, A. H. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(16), 2941–2948.
  • Sonesson, C., Waters, N., & Carlsson, A. (2007). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 50(22), 5399–5409.
  • Rothman, R. B., & Baumann, M. H. (2003). Norepinephrine transporter inhibitors and their therapeutic potential. Trends in Pharmacological Sciences, 24(11), 587–594.
  • Johnson, D. S., et al. (2006). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4068-4072.
  • Sonesson, C., et al. (2007). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 50(22), 5399-5409.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (n.d.). Google Patents.
  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2022).
  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? (2020, March 13).
  • Portoghese, P. S. (1989). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 32(4), 836–841.
  • Fixing the Leak: An Opioid Treatment for Dopamine Disorders? (2025, May 30).
  • Rothman, R. B., & Baumann, M. H. (2003). Norepinephrine transporter inhibitors and their therapeutic potential. Trends in Pharmacological Sciences, 24(11), 587–594.
  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2022). Molecules, 27(19), 6537.
  • Opioids and serotonergic medicines: some combinations may increase the risk of serotonin syndrome. (2022, September 1). Medsafe.
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2022). International Journal of Molecular Sciences, 23(19), 11529.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 6(2), 163-189.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4158-4161.
  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (2013). Proceedings of the National Academy of Sciences, 110(48), 19560-19565.
  • 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. (1966). Journal of Medicinal Chemistry, 9(6), 830–834.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). Journal of Medicinal Chemistry, 64(3), 1541-1558.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-13.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 3-(3-Methylphenyl)piperidine Hydrochloride. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but a foundational understanding of the causality behind these recommendations. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from its parent compound, piperidine, and its hydrochloride salt, providing a robust framework for risk mitigation in a research and development setting.

Compound Identification and Properties

3-(3-Methylphenyl)piperidine Hydrochloride is a substituted piperidine derivative. Piperidines are prevalent structural motifs in a multitude of pharmaceuticals and alkaloids, acting as crucial intermediates in the synthesis of bioactive molecules for therapeutic and agricultural applications.[1][2] The hydrochloride salt form generally enhances stability and solubility, particularly in aqueous solutions.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride and Related Compounds

Property3-(3-Methylphenyl)piperidine HydrochloridePiperidine (Parent Compound)3-Methylpiperidine
Molecular Formula C₁₂H₁₈ClN[3]C₅H₁₁NC₆H₁₃N
Molecular Weight 211.73 g/mol [3]85.15 g/mol 99.17 g/mol
Appearance Solid[3]Colorless liquid[4]Colorless liquid[5]
Boiling Point Data not available106 °CData not available
Melting Point Data not available-13 °CData not available
Solubility Assumed water-solubleMiscible in waterWater soluble[5]
Odor Data not availablePungent, amine-like[6]Characteristic odor[5]

Hazard Identification and GHS Classification

Table 2: Anticipated GHS Classification for 3-(3-Methylphenyl)piperidine Hydrochloride

Hazard ClassHazard CategoryHazard Statement (Anticipated)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[9]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3][7]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3][7]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][7]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[7]

Note: This classification is extrapolated from data on piperidine and piperidine hydrochloride and should be treated as a precautionary guideline.

Core Safety Protocols: A Proactive Approach

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint for risk mitigation.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a well-designed engineering control system, supplemented by appropriate PPE.

  • Ventilation: All handling of 3-(3-Methylphenyl)piperidine Hydrochloride, especially when dealing with the solid in a way that could generate dust, must be conducted in a certified chemical fume hood. Local exhaust ventilation is critical to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or dust generation.[10]

    • Skin Protection: Solvent-resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation before use.[10] A flame-retardant, anti-static lab coat or coveralls should be worn to protect street clothing.

    • Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Safe Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • Wash hands thoroughly after handling.[9]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Use non-sparking tools, especially when handling related flammable compounds.[7]

    • Ensure all containers are properly labeled.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[7]

    • Keep containers tightly closed.

    • Store locked up, with access limited to authorized personnel.[9]

    • Incompatible materials to avoid include strong oxidizing agents, acids, and isocyanates.[5]

Emergency Procedures: A Workflow for Rapid Response

In the event of an emergency, a clear and practiced response plan is essential.

First-Aid Measures

Diagram 1: Emergency First-Aid Workflow

FirstAidWorkflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir If breathing is difficult, give oxygen. SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing Wash skin with soap and water for 15 min. EyeContact Eye Contact RinseEyes Rinse Eyes Continuously EyeContact->RinseEyes Flush with water for 15 min, lifting eyelids. Ingestion Ingestion CallPoisonControl Call Poison Control/Doctor Ingestion->CallPoisonControl Do NOT induce vomiting. Rinse mouth. SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention CallPoisonControl->SeekMedicalAttention

Caption: Workflow for first-aid response to exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or a physician.[4][9]

Accidental Release and Firefighting
  • Accidental Release:

    • Evacuate the area and eliminate all ignition sources.[10]

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[10]

    • For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

    • Ventilate the area and wash the spill site after the material has been removed.[10]

  • Firefighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

    • Unsuitable Extinguishing Media: A water jet may not be effective.[3]

    • Hazardous Combustion Products: Combustion may produce toxic gases, including nitrogen oxides.[9][10]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Profile and Health Effects

The toxicological data for piperidine indicates significant health risks that should be extrapolated to its derivatives.

  • Acute Effects: Piperidine is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][6] Inhalation can lead to respiratory irritation, coughing, and dizziness.[6] Ingestion can cause severe burns to the gastrointestinal tract.[4]

  • Chronic Effects: Long-term exposure to piperidine may have adverse effects on the liver and kidneys.[10]

  • Carcinogenicity and Mutagenicity: There is no conclusive evidence to suggest that piperidine is carcinogenic in animals.[10] Genotoxicity studies have produced mixed results.[6]

  • Reproductive Toxicity: There is limited evidence that piperidine may have adverse effects on fetal development.[10]

Disposal Considerations

All waste containing 3-(3-Methylphenyl)piperidine Hydrochloride must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[3]

  • Do not allow the material to enter drains or waterways.[3]

  • Consult with a licensed professional waste disposal service to ensure proper disposal.[10]

Conclusion

The safe handling of 3-(3-Methylphenyl)piperidine Hydrochloride necessitates a proactive and informed approach. While specific data for this compound is sparse, a comprehensive safety strategy can be effectively implemented by adhering to the stringent protocols established for its parent compound, piperidine. By understanding the underlying chemical principles and potential hazards, researchers can mitigate risks and foster a secure laboratory environment conducive to innovation.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (Date not available). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Wikipedia. (Date not available). Methylphenidate. Retrieved from [Link]

  • PubChem. (Date not available). 3-Methylpiperidine. Retrieved from [Link]

Sources

3-(3-Methylphenyl)Piperidine Hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 3-(3-Methylphenyl)piperidine Hydrochloride

Abstract

This document provides a comprehensive safety and handling guide for 3-(3-Methylphenyl)piperidine Hydrochloride, a substituted piperidine derivative relevant to researchers and professionals in drug development. Due to the limited availability of specific toxicological data for this exact compound, this guide synthesizes information from safety data sheets for the parent compounds, piperidine and piperidine hydrochloride, to establish a conservative and robust safety protocol. The primary hazards are associated with acute toxicity if swallowed, and potential for severe skin and eye irritation. This whitepaper details the compound's identity, outlines critical hazards, provides in-depth protocols for safe handling and emergency response, and establishes a framework for risk mitigation in a laboratory setting.

Chemical Identity and Physical Properties

3-(3-Methylphenyl)piperidine Hydrochloride is a hydrochloride salt of a piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and understanding the safety profile of its analogs is paramount for research and development. While specific data for this molecule is sparse, its properties can be inferred from its structure and data on related compounds.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name 3-(3-Methylphenyl)piperidine Hydrochloride
Parent Compound CAS No. 110-89-4 (Piperidine)[1][2][3]
Hydrochloride Salt CAS No. 6091-44-7 (Piperidine Hydrochloride)[4]
Molecular Formula C₁₂H₁₇N · HCl
Molecular Weight 211.73 g/mol

Table 2: Physical and Chemical Properties (Predicted and Inferred)

PropertyValueRationale & Implications
Appearance White to off-white solidAs a hydrochloride salt, it is expected to be a crystalline solid at room temperature, which can pose an inhalation risk if dusty.
Solubility Soluble in water[5]High water solubility means spills can easily contaminate aqueous environments and the substance can be readily absorbed through mucous membranes.[5]
Stability Stable under recommended storage conditionsStore in a cool, dry, well-ventilated place away from incompatible materials.[4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[6] Incompatible materials can lead to vigorous and hazardous reactions. Avoid contact with these substances.

Hazard Identification and Toxicological Profile

The primary health risks associated with piperidine compounds stem from their corrosive nature and acute toxicity.[1][2][3] The hydrochloride salt form is typically less volatile than the free base, but the inherent toxicity of the piperidine moiety remains.

Table 3: GHS Hazard Classification (Based on Piperidine Hydrochloride)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[4]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[1]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[1][2][3]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled[1][3]
Expert Analysis of Toxicological Risks
  • Oral Toxicity (H301): This is a significant hazard. A Category 3 classification indicates that a small amount of the substance can be toxic if ingested.[4] This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing thorough hand washing after handling.[1][4]

  • Skin and Eye Damage (H314/H318): Piperidine and its salts are known to be corrosive.[1][2][3][6] Contact with the solid or solutions can cause severe burns to the skin and irreversible damage to the eyes.[3][6] The causality here is the chemical's ability to destroy living tissue upon contact. This mandates the use of robust personal protective equipment (PPE), including appropriate gloves and chemical splash goggles.

  • Inhalation and Dermal Toxicity (H311/H331): While the hydrochloride salt is a solid, fine powders can become airborne during weighing and transfer, posing an inhalation risk.[4] Dermal absorption is also a key route of exposure, making complete skin protection essential.[1][2][3]

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative procedures and finally personal protective equipment, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-(3-Methylphenyl)piperidine Hydrochloride powder is a certified chemical fume hood. This is non-negotiable. The fume hood provides adequate ventilation to prevent the accumulation of airborne particles and protects the user from inhalation exposure.[4] All weighing, reconstitution, and aliquoting procedures must be performed within the fume hood.

Standard Operating Protocol (SOP) for Handling

This protocol is designed to be a self-validating system, ensuring safety at each step.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) within the fume hood to minimize movement in and out of the controlled space.

  • Donning PPE:

    • Wear a standard laboratory coat, fully buttoned.

    • Wear chemical splash goggles (not safety glasses) that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

    • Wear nitrile gloves. Inspect them for any signs of damage before use. Use proper technique for removing gloves to avoid contaminating your skin.[4]

  • Handling the Compound:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Perform this action gently and close to the work surface.

    • Once weighed, transfer the solid to the desired vessel for dissolution.

    • Tightly cap the stock container and the destination vessel immediately after transfer.

  • Cleanup:

    • Clean any residual powder from the spatula and work surface using a damp cloth, taking care not to create dust.

    • Dispose of all contaminated materials (gloves, weigh boats, bench paper) in a designated, sealed hazardous waste container.[4][5]

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1][4]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[2][3][8] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention and show the safety data sheet to the medical professional.[4]

Accidental Spill Response Workflow

A laboratory spill of 3-(3-Methylphenyl)piperidine Hydrochloride must be managed swiftly and safely. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow Fig. 1: Emergency Spill Response Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_reporting Final Steps assess_spill Assess Spill (Size & Location) evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Major Spill or Unknown Hazard don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_spill->don_ppe Minor Spill (Manageable by trained personnel) report Report Incident to Safety Officer evacuate->report contain Contain Spill (Use inert absorbent material) don_ppe->contain collect Collect Waste (Use non-sparking tools) contain->collect decontaminate Decontaminate Area (Wash with soap & water) collect->decontaminate dispose Dispose of Waste in Sealed Hazardous Container decontaminate->dispose dispose->report

Caption: Workflow for responding to a laboratory spill.

Disposal Considerations

Chemical waste must be handled in accordance with all local, regional, and national regulations.[5] Waste generated from handling 3-(3-Methylphenyl)piperidine Hydrochloride, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.[4] Do not dispose of this chemical down the drain or in general waste.[5]

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (2025, March 31). SAFETY DATA SHEET: Piperidine. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

Methodological & Application

Introduction: The Significance of 3-Arylpiperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride

The 3-arylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. These structures are of significant interest to researchers and drug development professionals due to their presence in a wide array of therapeutic agents, including analgesics, antipsychotics, and antidepressants. The specific spatial arrangement of the aryl group relative to the piperidine ring allows for precise interactions with various biological targets. 3-(3-Methylphenyl)piperidine, in particular, serves as a key intermediate in the synthesis of more complex molecules, making a reliable and scalable synthetic protocol for its preparation highly valuable.

This application note provides a detailed, field-proven protocol for the synthesis of 3-(3-Methylphenyl)piperidine hydrochloride. The primary synthetic strategy detailed herein is the catalytic hydrogenation of 3-(3-methylphenyl)pyridine. This method is widely employed due to its efficiency and the commercial availability of the starting material. The subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility, which is often advantageous for pharmaceutical applications.

Synthetic Strategy: Catalytic Hydrogenation of a Pyridine Precursor

The most direct and atom-economical approach to synthesizing 3-(3-Methylphenyl)piperidine is through the catalytic hydrogenation of 3-(3-methylphenyl)pyridine. The aromatic pyridine ring is reduced to a saturated piperidine ring under a hydrogen atmosphere in the presence of a suitable metal catalyst.

The choice of catalyst is critical for the successful hydrogenation of pyridine derivatives.[1] Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are commonly employed for this transformation.[1][2] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a particularly effective and widely used catalyst for this purpose, often utilized in acidic media like glacial acetic acid to enhance its activity.[3] The acidic conditions protonate the pyridine nitrogen, which can sometimes reduce catalyst poisoning and facilitate the reduction.[3]

Following the hydrogenation, the resulting 3-(3-Methylphenyl)piperidine free base is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrogen chloride, often introduced as a solution in an organic solvent like isopropanol or ethyl acetate, to precipitate the salt.[4]

Experimental Protocol

Part 1: Catalytic Hydrogenation of 3-(3-Methylphenyl)pyridine

This part of the protocol details the reduction of the pyridine ring to a piperidine ring.

Materials and Reagents:

  • 3-(3-Methylphenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas source

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(3-methylphenyl)pyridine in glacial acetic acid. The concentration can be adjusted, but a typical starting point is a 0.5 M solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂) to the solution. The catalyst loading can be varied, but a common range is 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reaction vessel securely. Purge the system with hydrogen gas multiple times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-70 bar).[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction. The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or NMR by periodically taking small aliquots from the reaction mixture. The reaction is typically complete within 8-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. The heterogeneous catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of glacial acetic acid or the reaction solvent to ensure complete recovery of the product.

  • Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by the slow addition of a 10% aqueous sodium hydroxide solution until the aqueous layer is basic (pH > 10). During this process, the product will be in the free base form.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-(3-Methylphenyl)piperidine as an oil.

Part 2: Formation of 3-(3-Methylphenyl)piperidine Hydrochloride

This section describes the conversion of the free base to its more stable hydrochloride salt.

Materials and Reagents:

  • Crude 3-(3-Methylphenyl)piperidine (from Part 1)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether or a saturated solution in isopropanol)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-(3-Methylphenyl)piperidine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in an organic solvent dropwise to the dissolved free base. The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove any impurities. Dry the product under vacuum to obtain 3-(3-Methylphenyl)piperidine hydrochloride as a solid.

Data Presentation

ParameterValueNotes
Starting Material 3-(3-Methylphenyl)pyridineCommercially available.
Catalyst Platinum(IV) oxide (PtO₂)Adams' catalyst.
Catalyst Loading 1-5 mol%Can be optimized.
Solvent Glacial Acetic AcidActs as both solvent and activator.
Hydrogen Pressure 60-70 barHigh pressure is necessary.[3]
Reaction Temperature Room Temperature to 50°CGentle heating may improve reaction rate.
Reaction Time 8-24 hoursMonitor for completion.
Yield Moderate to HighDependent on reaction conditions and scale.

Experimental Workflow Visualization

Synthesis_Workflow cluster_hydrogenation Part 1: Catalytic Hydrogenation cluster_salt_formation Part 2: Hydrochloride Salt Formation Start 3-(3-Methylphenyl)pyridine in Glacial Acetic Acid Catalyst Add PtO₂ Catalyst Start->Catalyst 1 Hydrogenation Pressurize with H₂ (60-70 bar) Stir for 8-24h Catalyst->Hydrogenation 2 Filtration Filter to Remove Catalyst Hydrogenation->Filtration 3 Workup Neutralize with NaOH Extract with DCM Filtration->Workup 4 Evaporation Dry and Evaporate Solvent Workup->Evaporation 5 Freebase Crude 3-(3-Methylphenyl)piperidine (Oil) Evaporation->Freebase 6 Dissolve Dissolve in Anhydrous Ether/EtOAc Freebase->Dissolve Proceed to Salt Formation Precipitate Add HCl Solution Dissolve->Precipitate 7 Isolate Filter and Wash Solid Precipitate->Isolate 8 FinalProduct 3-(3-Methylphenyl)piperidine HCl (Solid) Isolate->FinalProduct 9

Caption: Synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.

Characterization of the Final Product

The structure and purity of the synthesized 3-(3-Methylphenyl)piperidine hydrochloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic proton signals corresponding to the piperidine ring are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The empirical formula is C₁₂H₁₈ClN and the molecular weight is 211.73 g/mol .[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Catalyst: Platinum(IV) oxide is flammable. Handle with care and under an inert atmosphere.

  • Acids and Bases: Glacial acetic acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Dichloromethane, diethyl ether, and ethyl acetate are flammable and volatile. Handle in a well-ventilated area.

References

  • PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available at: [Link]

  • PrepChem. Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. Available at: [Link]

  • Eureka | Patsnap. (R)-3-amino piperidine hydrochloride preparation method. Available at: [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Google Patents. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Journal of the American Chemical Society. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • ResearchGate. An efficient synthesis of 3-arylpiperidines. Available at: [Link]

  • ResearchGate. Catalytic hydrogenation of pyridines in water. a) Data showing the.... Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • International Journal of ChemTech Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methylphenyl)piperidine and its hydrochloride salt are valuable scaffolds in medicinal chemistry and drug development. The piperidine moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The introduction of a 3-methylphenyl (m-tolyl) group at the 3-position of the piperidine ring creates a chiral center and provides a key structural element for exploring structure-activity relationships (SAR) in various biological targets. This document provides a comprehensive, step-by-step experimental procedure for the synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthetic strategy outlined herein is a robust three-step process commencing with a Grignard reaction to form the C-C bond between the pyridine and m-tolyl moieties. This is followed by the catalytic hydrogenation of the resulting 3-(3-methylphenyl)pyridine to the corresponding piperidine. The synthesis concludes with the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and aqueous solubility.[1]

Overall Synthetic Scheme

Synthesis_Workflow A 3-Bromopyridine + 3-Bromotoluene B Mg, THF (Grignard Formation) A->B Step 1a C 3-(3-Methylphenyl)pyridine B->C Step 1b: Grignard Reaction D H2, Pd/C (Catalytic Hydrogenation) C->D Step 2 E 3-(3-Methylphenyl)piperidine (Free Base) D->E F HCl in Ether (Salt Formation) E->F Step 3 G 3-(3-Methylphenyl)piperidine Hydrochloride F->G

Caption: Overall synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried.

Reagent/SolventSupplierGrade
3-BromopyridineSigma-Aldrich99%
3-BromotolueneSigma-Aldrich99%
Magnesium turningsSigma-Aldrich99.98%
IodineSigma-AldrichReagent grade
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%, inhibitor-free
Palladium on carbon (10 wt. % Pd)Sigma-Aldrich
Ethanol, 200 proofSigma-Aldrich
Hydrochloric acid, 2.0 M in diethyl etherSigma-Aldrich
Diethyl ether, anhydrousSigma-Aldrich≥99.7%, inhibitor-free
Sodium sulfate, anhydrousSigma-AldrichReagent grade
Saturated aqueous ammonium chloridePrepared in-house
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Equipment
  • Three-neck round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of 3-(3-Methylphenyl)pyridine

This step involves the formation of a Grignard reagent from 3-bromotoluene, followed by its reaction with 3-bromopyridine. It is crucial to maintain anhydrous conditions throughout this procedure.[1][2]

Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to the flask.

    • In the addition funnel, prepare a solution of 3-bromotoluene (17.1 g, 0.10 mol) in anhydrous THF (100 mL).

    • Add a small portion (approx. 10 mL) of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator bath if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with 3-Bromopyridine:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 3-bromopyridine (15.8 g, 0.10 mol) in anhydrous THF (50 mL) and add it to the addition funnel.

    • Add the 3-bromopyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(3-methylphenyl)pyridine as a pale yellow oil.

Step 2: Catalytic Hydrogenation to 3-(3-Methylphenyl)piperidine

The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation.[3][4]

Hydrogenation_Setup A 3-(3-Methylphenyl)pyridine in Ethanol B Add 10% Pd/C A->B C Parr Hydrogenator B->C D Pressurize with H2 (50-60 psi) C->D E Stir at room temperature for 24h D->E F Filter through Celite E->F G Concentrate filtrate F->G H 3-(3-Methylphenyl)piperidine (Free Base) G->H

Caption: Workflow for the catalytic hydrogenation of 3-(3-methylphenyl)pyridine.

Protocol:

  • Reaction Setup:

    • In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 3-(3-methylphenyl)pyridine (16.9 g, 0.10 mol) in ethanol (150 mL).

    • Carefully add 10% palladium on carbon (1.0 g, ~6 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation:

    • Seal the pressure vessel and connect it to the hydrogenation apparatus.

    • Purge the system with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to 50-60 psi.

    • Shake or stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.

  • Work-up and Isolation:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)piperidine as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Step 3: Formation of 3-(3-Methylphenyl)piperidine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.[5][6]

Protocol:

  • Salt Formation:

    • Dissolve the crude 3-(3-methylphenyl)piperidine (17.5 g, 0.10 mol) in anhydrous diethyl ether (200 mL).

    • Cool the solution in an ice bath.

    • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (55 mL, 0.11 mol) dropwise with stirring.

    • A white precipitate will form upon addition of the HCl solution.

  • Isolation and Purification:

    • After the addition is complete, stir the suspension for an additional 30 minutes in the ice bath.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold diethyl ether (2 x 50 mL).

    • Dry the product under vacuum to afford 3-(3-Methylphenyl)piperidine hydrochloride as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol [7]
Melting Point To be determined experimentally. (Typical range for similar compounds: 200-220 °C)
¹H NMR (400 MHz, CDCl₃) To be determined experimentally. Expected signals: aromatic protons (approx. 7.0-7.3 ppm), piperidine protons (approx. 1.5-3.5 ppm), methyl protons (approx. 2.3 ppm).
¹³C NMR (100 MHz, CDCl₃) To be determined experimentally. Expected signals: aromatic carbons (approx. 120-140 ppm), piperidine carbons (approx. 25-55 ppm), methyl carbon (approx. 21 ppm).
IR (KBr, cm⁻¹) To be determined experimentally. Expected absorptions: N-H stretch (approx. 2400-2700 cm⁻¹, broad), C-H stretch (approx. 2800-3000 cm⁻¹), C=C aromatic stretch (approx. 1600, 1480 cm⁻¹).

Discussion

The successful synthesis of 3-(3-Methylphenyl)piperidine hydrochloride hinges on careful execution of each step. The Grignard reaction is highly sensitive to moisture, and the use of anhydrous solvents and an inert atmosphere is paramount to achieving a good yield. The catalytic hydrogenation of the pyridine ring is a critical transformation. Palladium on carbon is a widely used and effective catalyst for this purpose.[3][8] The final salt formation is a straightforward acid-base reaction, and the use of ethereal HCl allows for the convenient precipitation and isolation of the hydrochloride salt.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and can ignite on contact with air or water. Handle with extreme care under an inert atmosphere.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst carefully, and do not allow the filtered catalyst to dry completely in the air.

References

  • Recent Advances of Pd/C-Catalyzed Reactions. Catalysts2021 , 11(10), 1213. [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. [Link]

  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2017 , 22(10), 1641. [Link]

  • A New Synthesis of Piperidine. Canadian Journal of Chemistry1952 , 30(11), 816-821. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]

  • Method for the preparation of grignard compounds in hydrocarbon solution.

Sources

Application Notes & Protocols: A Guide to the Recrystallization of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Recrystallization

Recrystallization stands as a cornerstone technique in synthetic chemistry for the purification of solid compounds.[1] Its efficacy is rooted in the principle of differential solubility: a target compound and its impurities will exhibit varying solubilities in a given solvent system at different temperatures.[1] The ideal scenario, which this guide aims to create, involves dissolving the impure 3-(3-Methylphenyl)piperidine Hydrochloride in a minimum volume of a suitable hot solvent to create a saturated solution.[1][2] As this solution gradually cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are subsequently separated by filtration.[1] This process not only removes impurities but also allows for the formation of a more ordered and stable crystal structure, which is critical in drug development for ensuring batch-to-batch consistency and predictable physicochemical properties.[1]

Compound Profile: 3-(3-Methylphenyl)piperidine Hydrochloride

A thorough understanding of the target molecule is paramount for designing an effective purification strategy. Piperidine derivatives, in general, are significant pharmacophores.[3]

Physicochemical Properties Summary

PropertyValueSource
Chemical Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
Appearance Solid
Chemical Nature Amine Hydrochloride Salt[4]

The key feature influencing its purification is its nature as a hydrochloride salt. The protonation of the piperidine nitrogen atom significantly increases the compound's polarity compared to its free base form. This dictates its solubility, making it more soluble in polar solvents like alcohols and water, and less soluble in non-polar aprotic solvents.

The Crux of the Matter: Solvent System Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should meet several criteria:

  • High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvency at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

For amine hydrochloride salts, single-solvent systems using alcohols like isopropanol or ethanol are often effective. However, a two-solvent (or mixed-solvent) system frequently provides superior results by allowing for finer control over the solution's saturation point. In this approach, the compound is dissolved in a "solvent" in which it is highly soluble, and a "non-solvent" or "anti-solvent" in which it is poorly soluble is added to induce crystallization.

For 3-(3-Methylphenyl)piperidine Hydrochloride, promising solvent systems include:

  • Isopropanol: Often a good starting point for hydrochloride salts.[5]

  • Ethanol/Diethyl Ether: The compound is dissolved in hot ethanol, and diethyl ether is added as the anti-solvent.[6]

  • Methanol/Diethyl Ether: Similar to the ethanol system, this can be effective for reprecipitating hydrochloride salts.[7]

Recrystallization Workflow Diagram

The following diagram outlines the logical flow of the recrystallization process, from crude solid to purified crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_output Output A Crude 3-(3-Methylphenyl)piperidine HCl B Select Solvent System (e.g., Isopropanol or EtOH/Ether) A->B Analyze solubility C Dissolve Crude Solid in Minimum Hot Solvent D Decolorize with Charcoal (Optional, if solution is colored) C->D F Induce Crystallization (Slow Cooling / Anti-solvent Addition) C->F If no hot filtration needed E Hot Gravity Filtration (Optional, to remove insoluble impurities) D->E E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals with Cold, Fresh Solvent G->H K Mother Liquor (Contains impurities & dissolved product) G->K Filtrate I Dry Purified Crystals (Vacuum Oven / Desiccator) H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of 3-(3-Methylphenyl)piperidine HCl via recrystallization.

Detailed Laboratory Protocol

This protocol provides a step-by-step methodology for the recrystallization using an ethanol/diethyl ether solvent system.

Materials and Equipment:

  • Crude 3-(3-Methylphenyl)piperidine Hydrochloride

  • Ethanol (Reagent Grade)

  • Diethyl Ether (Anhydrous)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude 3-(3-Methylphenyl)piperidine Hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate in a fume hood, add a small volume of ethanol and begin heating and stirring.

    • Continue to add ethanol portion-wise, bringing the solution to a gentle boil between additions, until the solid has just completely dissolved.[2] Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated or near-saturated, which is necessary for good crystal recovery upon cooling.

  • Decolorization (Perform if the solution has a noticeable color):

    • Remove the flask from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution.

    • Gently swirl the flask and then heat it back to a boil for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

  • Hot Gravity Filtration (Perform if charcoal was added or if insoluble impurities are visible):

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean Erlenmeyer flask.

    • Preheat the apparatus by pouring some hot, pure solvent through it to prevent premature crystallization in the funnel stem.

    • Quickly pour the hot solution through the filter paper.

    • Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining compound.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the solution has reached room temperature, begin to slowly add diethyl ether (the anti-solvent) dropwise while swirling the flask.

    • Continue adding diethyl ether until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached and precipitation has begun.[8]

    • Add a few drops of ethanol to redissolve the precipitate until the solution is clear again.

    • Allow the flask to stand undisturbed. Crystal formation should begin.

    • Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield. Causality: The compound's solubility is significantly lower at 0-4°C, forcing more of it out of the solution.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold diethyl ether.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol or diethyl ether. Causality: The cold solvent wash removes the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the desired product.

    • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

  • Drying:

    • Carefully remove the filter cake of crystals from the funnel and spread it on a watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) or in a desiccator under vacuum.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If a large volume is needed, the solvent is likely unsuitable.
"Oiling Out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound; Cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly.
No Crystals Form Solution is not saturated (too much solvent used); The compound is very soluble even at low temperatures.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous batch. If unsaturated, carefully evaporate some solvent and allow to cool again.
Very Low Recovery Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures involving organic solvents must be conducted in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[9]

  • Compound Hazards: Piperidine and its derivatives should be handled with care. They can be toxic if inhaled or in contact with skin and can cause skin and eye irritation or burns.[10][11][12]

  • Solvent Hazards: Ethanol and diethyl ether are highly flammable. Keep them away from ignition sources such as sparks and open flames.[9] Diethyl ether can form explosive peroxides upon standing; use only fresh containers.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Methylphenidate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 23, 2026, from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved January 23, 2026, from [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025). Retrieved January 23, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. (2022). Retrieved January 23, 2026, from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018). Retrieved January 23, 2026, from [Link]

  • A New Synthesis of Piperidine - Canadian Science Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents. (n.d.).
  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Retrieved January 23, 2026, from [Link]

  • Piperidine from the hydrolysis of piperine - Sciencemadness.org. (2018). Retrieved January 23, 2026, from [Link]

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Retrieved January 23, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methylphenyl)piperidine Hydrochloride is a substituted piperidine derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents and as a valuable building block in medicinal chemistry.[1] The piperidine scaffold is a prevalent motif in many FDA-approved drugs, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[2][3] Given its role in drug development, the unequivocal characterization of 3-(3-Methylphenyl)piperidine Hydrochloride is paramount to ensure identity, purity, and quality, thereby guaranteeing the reliability and reproducibility of research outcomes and the safety of potential downstream applications.

This document provides a comprehensive suite of analytical methodologies designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind the selection of each technique and the critical parameters involved, ensuring a robust and self-validating analytical workflow.

Physicochemical and Structural Overview

A foundational step in any analytical protocol is to understand the basic properties of the molecule.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₈ClN

  • Molecular Weight: 211.73 g/mol

  • Appearance: Typically a solid.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, by-products, and starting materials, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like 3-(3-Methylphenyl)piperidine Hydrochloride. The method separates compounds based on their polarity, making it ideal for identifying and quantifying impurities.

Causality and Method Rationale: The presence of the phenyl group provides a chromophore, making UV detection highly effective. A C18 stationary phase is selected for its versatility and strong retention of moderately non-polar compounds. An acidic mobile phase is used to ensure the secondary amine remains protonated, leading to sharp, symmetrical peak shapes.

Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column thermostat.

    • UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier to improve peak shape for amines.[4]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.[4]
Detection 254 nm and 220 nm254 nm for the aromatic ring; 220 nm for broader impurity detection.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.Ensures sample is fully dissolved and compatible with the mobile phase.
  • Data Interpretation:

    • The purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main component is divided by the total area of all peaks.

    • A PDA detector is invaluable for assessing peak purity by comparing UV spectra across a single peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile organic compounds. Since the hydrochloride salt is non-volatile, the analysis requires conversion to the free base form. This method is particularly useful for detecting residual solvents and specific volatile organic impurities.[5]

Causality and Method Rationale: GC provides high-resolution separation of volatile compounds.[6] The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a "fingerprint" mass spectrum that allows for unambiguous identification by comparison to spectral libraries.[6]

Protocol: GC-MS Analysis of the Free Base

  • Sample Preparation (Free Base Extraction): a. Dissolve ~20 mg of 3-(3-Methylphenyl)piperidine Hydrochloride in 5 mL of deionized water. b. Add 10% aqueous sodium hydroxide dropwise until the pH is >10.[7] c. Extract the aqueous layer with 3 x 5 mL of dichloromethane. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Carefully filter and dilute to a final concentration of ~1 mg/mL with dichloromethane.

  • Instrumentation:

    • GC system with a split/splitless injector.

    • Mass Spectrometer (MS) detector (e.g., Quadrupole).

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of analytes.[8]
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to elute the compound efficiently.[9]
MS Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation.
Mass Range 40 - 450 amuCovers the expected mass of the parent ion and key fragments.
  • Data Interpretation:

    • The retention time provides a characteristic value for the compound under the specified conditions.

    • The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the free base (C₁₂H₁₇N, m/z ≈ 175.14) and a characteristic fragmentation pattern that can be used to confirm the structure.

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.

Causality and Method Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they allow for a complete mapping of the carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and the N-H protons are often observable.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features and Interpretation:

¹H NMR (Expected Regions in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Expected Multiplicity
~9.0 - 10.0Broad singlet, 2H (N-H₂⁺ protons of the hydrochloride salt)
~7.0 - 7.4Multiplets, 4H (Aromatic protons)
~2.5 - 3.5Multiplets, 5H (Piperidine ring protons adjacent to N and at C3)
~2.3Singlet, 3H (Aromatic -CH₃ protons)
~1.5 - 2.0Multiplets, 4H (Remaining piperidine ring protons)
¹³C NMR (Expected Regions in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~120 - 1406 signals (Aromatic carbons)
~40 - 604-5 signals (Piperidine carbons)
~211 signal (Aromatic -CH₃ carbon)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality and Method Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). An FT-IR spectrum provides a unique fingerprint of the molecule's functional groups. For a hydrochloride salt, the N-H stretching of the ammonium ion is a key diagnostic feature.[10]

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3000 - 3100Aromatic C-H Stretch
2850 - 3000Aliphatic C-H Stretch (piperidine and methyl)
2400 - 2700Broad absorption due to N⁺-H Stretch (characteristic of amine salts)[10]
~1600, ~1480Aromatic C=C Bending
~1450CH₂ Bending

Thermal Analysis: Melting Point and Stability

Thermal analysis provides information on how the physical properties of a substance change with temperature.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the melting point of a crystalline solid.[11] A sharp, well-defined melting endotherm is indicative of a pure substance.

Causality and Method Rationale: As the sample is heated, it absorbs energy to transition from a solid to a liquid state. This absorption of heat is detected as an endothermic event. The temperature at the peak of this event is taken as the melting point, which is a characteristic physical property of the compound.[12]

Protocol: DSC for Melting Point Determination

  • Instrumentation: DSC analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and crimp with a lid.

  • Analytical Conditions:

    • Temperature Program: Heat from 30 °C to a temperature at least 20 °C above the expected melting point.

    • Heating Rate: 10 °C/min.[10][12]

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak temperature of the sharp endothermic event.[11] For bedaquiline hydrochloride, a similar type of compound, the melting transition was observed at ~172 °C, which can serve as a rough reference point.[12]

Integrated Analytical Workflow

For comprehensive characterization of a new batch of 3-(3-Methylphenyl)piperidine Hydrochloride, a logical workflow ensures all critical quality attributes are assessed efficiently.

Caption: Logical workflow for the complete characterization of 3-(3-Methylphenyl)piperidine Hydrochloride.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • De Ruiter, J., & Holston, P. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 1-A. Retrieved from [Link]

  • Meek, G., et al. (2014). The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(1), 1-1. Retrieved from [Link]

  • Gothoskar, A. V., et al. (2009). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 71(4), 461-465. Retrieved from [Link]

  • Heldebrant, D. J., et al. (2013). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemSusChem, 6(11), 2147-2154. Retrieved from [Link]

  • Arjunan, V., et al. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 125-135. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Deveaux, M., et al. (2008). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International, 178(2-3), 114-121. Retrieved from [Link]

  • Bansal, A. K., et al. (2007). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 12(4), 323-338. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Liu, J., et al. (2016). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 643. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

  • ATB. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3(4), 181. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • Puranik, S. B., et al. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Der Pharmacia Lettre, 3(1), 231-239. Retrieved from [Link]

  • Li, H., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Chromatographic Science, bmae014. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 609-613. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(33), 6631-6637. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3-Chloro-2,4-dimethylphenyl)methyl]piperidine. Retrieved from [Link]

Sources

A Comprehensive Guide to the HPLC Analysis of 3-(3-Methylphenyl)piperidine Hydrochloride: Achiral and Chiral Separation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides robust and validated High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of 3-(3-Methylphenyl)piperidine Hydrochloride. As a critical intermediate and structural motif in pharmaceutical development, rigorous analytical control is imperative. This document details two distinct, validated HPLC protocols: Part I describes a reversed-phase (RP-HPLC) method for the accurate determination of assay and purity, while Part II outlines a chiral HPLC method for the precise quantification of enantiomeric purity. The methodologies are developed based on fundamental chromatographic principles and are designed for seamless implementation in research, development, and quality control laboratories. Each protocol is supported by a discussion of the scientific rationale, detailed step-by-step procedures, system suitability criteria, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.

Analyte Information

Compound Name 3-(3-Methylphenyl)piperidine Hydrochloride
Structure Chemical structure of 3-Methylpiperidine hydrochloride
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol [1]
CAS Number Not directly available for the phenyl derivative; the parent 3-methylpiperidine HCl is 58531-29-6.[1]
Key Properties The molecule contains a basic piperidine nitrogen and a phenyl chromophore, making it suitable for RP-HPLC with UV detection. The stereocenter at the C3 position necessitates a chiral separation method for enantiomeric purity assessment.[2]

Part I: Achiral Analysis for Assay and Impurity Determination

Principle and Rationale

This method employs reversed-phase chromatography, the workhorse of pharmaceutical analysis, to separate 3-(3-Methylphenyl)piperidine Hydrochloride from its potential process-related impurities and degradation products. A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the moderately nonpolar analyte.

The causality behind the mobile phase composition is critical:

  • Aqueous Component: An acidic buffer, such as phosphoric acid in water, is used. At a low pH, the basic piperidine nitrogen is protonated (presents as -NH₂⁺-). This single, consistent ionic state prevents peak tailing that would otherwise occur from interactions with residual silanols on the silica-based stationary phase.[3][4]

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and strong elution strength, ensuring efficient separation and sharp peaks.

The method is designed to be stability-indicating, meaning it can resolve the main analyte from its degradation products.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A robust, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, and analytical grade Phosphoric Acid (85%).

  • Reference Standard: Well-characterized 3-(3-Methylphenyl)piperidine Hydrochloride reference standard.

Chromatographic Conditions: Achiral Method
ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm
Injection Volume 10 µL
Run Time ~15 minutes
Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B is HPLC-grade Acetonitrile.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Protocol 2: System Suitability Test (SST)

  • Objective: To verify the performance of the chromatographic system before sample analysis.

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • % RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 – 1.5

    • Theoretical Plates (N): ≥ 2000

Protocol 3: Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Calculate the assay of 3-(3-Methylphenyl)piperidine Hydrochloride using the peak areas obtained from the standard and sample chromatograms.

Visualization: Achiral Analysis Workflow

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing prep_mobile Prepare Mobile Phase (0.1% H3PO4 : ACN) equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (5 Injections) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, Samples prep_sample->analysis equilibration->sst Baseline Stable sst->analysis SST Passes integration Peak Integration & Identification analysis->integration calculation Calculate Assay & Purity integration->calculation report Generate Final Report calculation->report

Caption: Workflow for Achiral HPLC Analysis.

Part II: Chiral Analysis for Enantiomeric Purity

Principle and Rationale

The analysis of enantiomers requires a chiral environment to differentiate between them. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of compounds.[5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The differing stability of these complexes leads to different retention times.[5]

This method uses a polar organic mode, which often provides excellent selectivity for compounds with polar functional groups near the stereocenter. A small amount of an amine modifier (Diethylamine) is added to the mobile phase to act as a competitor for active sites on the CSP, significantly improving the peak shape of the basic analyte.[6]

Instrumentation and Materials
  • HPLC System: As described in Part I.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Chemicals: HPLC-grade Ethanol and Diethylamine (DEA).

  • Reference Standard: Racemic 3-(3-Methylphenyl)piperidine Hydrochloride (for method development and resolution verification) and the single enantiomer reference standard.

Chromatographic Conditions: Chiral Method
ParameterCondition
Stationary Phase Amylose-based Chiral Column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Ethanol with 0.1% Diethylamine (v/v)
Mode Isocratic
Flow Rate 0.7 mL/min
Column Temperature 25°C
UV Detection 220 nm
Injection Volume 10 µL
Run Time ~25 minutes
Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of Diethylamine to 1000 mL of HPLC-grade Ethanol. Mix well and degas.

  • Resolution Solution (0.5 mg/mL):

    • Accurately weigh ~12.5 mg of the racemic reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution is used to confirm the separation of the two enantiomers.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh ~12.5 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

Protocol 2: System Suitability Test (SST)

  • Objective: To verify the resolving power of the chiral system.

  • Procedure: Inject the Resolution Solution.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

Protocol 3: Analytical Procedure

  • Equilibrate the chiral column with the mobile phase at a reduced flow rate (e.g., 0.3 mL/min) for 30 minutes, then increase to the analytical flow rate of 0.7 mL/min until the baseline is stable.

  • Perform the System Suitability Test by injecting the Resolution Solution.

  • Inject the mobile phase (blank).

  • Inject the Sample Solution in duplicate.

  • Identify the peaks for the desired and undesired enantiomers based on their retention times established with the resolution solution and/or individual enantiomer standards.

  • Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.

Method Validation Protocol (per ICH Q2(R1))

A robust analytical method requires validation to ensure it is fit for its intended purpose.[7][8] The following outlines the validation strategy for the achiral assay method .

Validation Parameters and Procedures
ParameterPurposeExperimental Protocol
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample. Conduct forced degradation studies (acid, base, peroxide, heat, light) and demonstrate that the analyte peak is free from co-eluting peaks using a PDA detector for peak purity analysis.
Linearity To establish a linear relationship between analyte concentration and detector response.Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the nominal sample concentration. Plot a graph of peak area vs. concentration and determine the correlation coefficient (r²).
Range The concentration interval over which the method is precise, accurate, and linear.The range is confirmed by the linearity, accuracy, and precision experiments. For an assay, this is typically 80% to 120% of the test concentration.[9]
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.
Precision The degree of scatter between a series of measurements.Repeatability: Analyze a minimum of six sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Introduce small variations to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the effect on system suitability parameters.
Summary of Acceptance Criteria
ParameterAcceptance Criterion
Specificity Analyte peak is resolved from all other peaks; peak purity index > 0.995.
Linearity Correlation Coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.[9]
Precision (Repeatability & Intermediate) % RSD ≤ 2.0%.
LOQ Precision (%RSD) at the LOQ concentration should be ≤ 10%.
Robustness System suitability parameters must pass under all varied conditions.
Visualization: Validation Decision Logic

G start Method Developed spec Is it Specific? start->spec linear Is it Linear? spec->linear Yes redevelop Re-optimize Method spec->redevelop No accurate Is it Accurate? linear->accurate Yes linear->redevelop No precise Is it Precise? accurate->precise Yes accurate->redevelop No robust Is it Robust? precise->robust Yes precise->redevelop No robust->redevelop No validated Method Validated robust->validated Yes

Caption: Decision Tree for Method Validation.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the quality assessment of 3-(3-Methylphenyl)piperidine Hydrochloride. The reversed-phase HPLC method is demonstrated to be a reliable tool for assay and purity determination, while the chiral HPLC method effectively resolves and quantifies its enantiomers. By grounding these protocols in established chromatographic principles and adhering to rigorous ICH validation standards, laboratories can ensure the generation of accurate, reproducible, and trustworthy data essential for advancing pharmaceutical research and development.

References

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Hyma Synthesis Pvt. Ltd. Corporate Website. Available at: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Request PDF. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • BGB Analytik. CHIRAL Handbook. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Wikipedia. Methylphenidate. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • PubChem. 3-Methylpiperidine hydrochloride. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • ScienceDirect. 3-Phenylpiperidine. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the Bioactivity of 3-(3-Methylphenyl)piperidine Hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(3-Methylphenyl)piperidine Hydrochloride using a suite of validated, cell-based functional assays. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds active in the central nervous system (CNS).[1] Molecules containing a 3-phenylpiperidine moiety, such as 3-(3-Methylphenyl)piperidine Hydrochloride, are putative modulators of key CNS targets, including monoamine transporters and sigma receptors.[2] This guide details a strategic, tiered approach to elucidate the compound's bioactivity, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by primary target engagement assays for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and the Sigma-1 Receptor (σ1R). We provide detailed, step-by-step protocols, principles of each assay, and guidance on data interpretation, empowering researchers to generate robust and reproducible datasets.

Introduction: The Scientific Rationale

3-(3-Methylphenyl)piperidine Hydrochloride belongs to a chemical class with a rich history of neuropharmacological activity. The core piperidine ring is a common feature in numerous FDA-approved drugs targeting the CNS.[1] Its structural similarity to known pharmacophores, particularly ligands for monoamine transporters (such as methylphenidate) and sigma receptors (like the classic ligand (+)-[3H]3-PPP), provides a strong rationale for investigating its activity at these targets.[3][4]

  • Monoamine Transporters (DAT, SERT, NET): These transporters are critical for regulating neurotransmitter levels in the synaptic cleft.[5] Their inhibition is a key mechanism for treating depression, ADHD, and other neuropsychiatric disorders.[4]

  • Sigma-1 Receptor (σ1R): This unique protein acts as an inter-organelle signaling chaperone, primarily located at the endoplasmic reticulum (ER).[6][7] It is implicated in a wide array of cellular functions, including ion channel modulation and cellular survival, making it a promising therapeutic target for neurodegenerative diseases and other conditions.[7][8]

This application note presents a logical workflow to dissect the pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride, ensuring that observed effects are target-specific and not artifacts of general cellular toxicity.

Experimental Strategy: A Tiered Approach to Characterization

A systematic investigation is crucial for building a clear pharmacological profile. We propose a three-tiered approach that progresses from general effects to specific target interactions. This ensures that resources are used efficiently and that data from complex functional assays can be interpreted correctly.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Engagement cluster_2 Tier 3: Downstream Functional & Selectivity T1 Cytotoxicity & Viability Assays (Determine concentration window) T2_1 Monoamine Transporter Uptake Assays (DAT, SERT, NET) T1->T2_1 Informs Dosing T2_2 Sigma-1 Receptor Binding Assay T1->T2_2 Informs Dosing T3 Secondary Messenger Assays (e.g., Calcium Flux) Off-Target Screening T2_1->T3 Confirms Mechanism T2_2->T3 Confirms Mechanism

Caption: Tiered approach for compound characterization.

Tier 1 Protocol: General Cytotoxicity and Cell Viability

Principle: Before assessing functional activity, it is imperative to determine the concentration range at which 3-(3-Methylphenyl)piperidine Hydrochloride exhibits non-specific toxicity.[9] This establishes the maximum concentration for use in subsequent assays and distinguishes true pharmacological effects from those caused by cell death. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol 3.1: MTT Cell Viability Assay
  • Cell Plating: Seed a relevant cell line (e.g., HEK293, SH-SY5Y, or the specific host cells for your transporter assays) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 3-(3-Methylphenyl)piperidine Hydrochloride in serum-free culture medium. A typical range would span from 1 nM to 100 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO or saline) and "no cell" (medium only for background) wells.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24-48 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

ParameterDescriptionExample Value
Cell Line Human Embryonic KidneyHEK293
Seeding Density Cells per well (96-well plate)8,000
Treatment Duration Hours24
CC₅₀ 50% Cytotoxic Concentration> 100 µM
Assay Window Max concentration for functional assays≤ 10 µM

Tier 2 Protocols: Primary Target Engagement Assays

Based on the cytotoxicity data, select a concentration range that does not impact cell viability (typically at least 10-fold below the CC₅₀).

Protocol 4.1: Monoamine Transporter Uptake Assay (Fluorescence-Based)

Principle: This modern, homogeneous assay provides a robust alternative to traditional radioisotope methods.[11][12] It uses a fluorescent substrate that mimics biogenic amines. When this substrate is taken up by cells expressing DAT, SERT, or NET, its fluorescence increases significantly. An extracellular masking dye quenches the signal from any substrate remaining outside the cells, eliminating the need for wash steps.[12] The inhibition of this uptake by a test compound is measured as a decrease in the fluorescent signal.

  • Cell Plating: Plate HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET in a 96-well or 384-well black, clear-bottom plate. Seed at a density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates).[13] Allow cells to adhere for at least 4 hours or overnight.

  • Compound Dilution: Prepare a concentration series of 3-(3-Methylphenyl)piperidine Hydrochloride in the assay buffer (e.g., 1X Hank's Balanced Salt Solution with HEPES). Also prepare known inhibitors as positive controls (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Assay Initiation: Add the test compound dilutions and controls to the cell plates.

  • Reagent Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) and add it to all wells.[13]

  • Incubation & Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader. The assay can be run in two modes:[11]

    • Kinetic Mode: Measure fluorescence every 1-2 minutes for 30-90 minutes to observe the rate of uptake.

    • Endpoint Mode: Incubate for a fixed time (e.g., 60 minutes) at room temperature or 37°C, then read the final fluorescence.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Plot percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value for each transporter.

TargetKnown Inhibitor (Control)Example IC₅₀ for Test Compound
hDAT GBR-129091.2 µM
hSERT Fluoxetine5.7 µM
hNET Desipramine850 nM
Protocol 4.2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Principle: This classic pharmacological assay quantifies the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with and displace a known, high-affinity radiolabeled ligand from the receptor. The standard radioligand for σ1R is [³H]-(+)-pentazocine.[6]

G cluster_0 Assay Workflow: σ1R Binding start Prepare HEK293 cell membranes expressing σ1R prepare_ligands Prepare [3H]-(+)-pentazocine (radioligand) & serial dilutions of test compound incubation Incubate membranes, radioligand, & test compound to equilibrium prepare_ligands->incubation separation Separate bound from free radioligand (via vacuum filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

Caption: Workflow for σ1R radioligand binding assay.

  • Membrane Preparation: Homogenize HEK293 cells overexpressing σ1R in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-(+)-pentazocine (e.g., 2-5 nM) + assay buffer.

    • Non-Specific Binding (NSB): Cell membranes + [³H]-(+)-pentazocine + a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol).

    • Competition: Cell membranes + [³H]-(+)-pentazocine + varying concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B). This traps the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of the test compound, calculate the percent inhibition of specific binding.

    • Plot percent inhibition vs. the log of the compound concentration and fit a sigmoidal curve to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through rigorous controls, which are essential for validating the experimental system.

  • Positive Controls: The use of well-characterized reference compounds (inhibitors for transporters, unlabeled ligands for binding assays) is mandatory. The resulting IC₅₀ or Ki values should fall within the historically accepted range for your cell system, confirming that the assay is performing correctly.

  • Negative Controls: The vehicle control (e.g., DMSO) defines the baseline 0% effect and ensures that the solvent itself does not interfere with the assay.

  • Z'-Factor: For high-throughput screening, calculating the Z'-factor for your positive and negative controls is a critical measure of assay quality and robustness. A Z' > 0.5 indicates an excellent assay.

  • Counter-Screening: Always run the test compound against the parental cell line (not expressing the target protein). Activity in this screen would suggest off-target effects or assay interference, invalidating results from the target-expressing line.

By embedding these self-validating systems within your experimental design, you can ensure that the generated data is both trustworthy and reproducible.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link][5][11][12][13]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 224, 113715. Retrieved from [Link][1]

  • Guo, L. W., Chen, Y., Zhao, R. C., & Zhen, X. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 209-220. Retrieved from [Link][6]

  • Hackenberger, D. R., & Hunsberger, G. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56-62. Retrieved from [Link]

  • Hackenberger, D. R., & Hunsberger, G. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 60-66. Retrieved from [Link][14]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.
  • Orellana, A., & Marcellini, S. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Molecules, 24(15), 2735. Retrieved from [Link][10]

  • Itoh, K., Fukunaga, Y., & Yamaura, Y. (2013). The sigma receptor: evolution of the concept in neuropsychopharmacology. The Journal of Pharmacological Sciences, 121(3), 169-175. Retrieved from [Link]

  • Al-Saady, N. M., Kankanamalla, S., & El-Yazbi, A. F. (2019). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Neuroscience, 13, 1140. Retrieved from [Link][7]

  • S. R. D. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.15. Retrieved from [Link]

  • Itzhak, Y., & Pasternak, G. W. (1987). Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents. Proceedings of the National Academy of Sciences of the United States of America, 84(1), 187-191. Retrieved from [Link][3]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuropharmacology, 1, 5. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link][4]

  • Thorarensen, A., et al. (1996). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 39(16), 3129-3137. Retrieved from [Link][2]

Sources

Application Notes and Protocols for In Vivo Studies with 3-(3-Methylphenyl)piperidine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the initial in vivo characterization of 3-(3-Methylphenyl)piperidine Hydrochloride, a novel compound with potential activity within the central nervous system (CNS). The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs targeting CNS and other diseases.[1] Given the limited publicly available data on this specific molecule, this document presents a series of logical, field-proven protocols to systematically evaluate its potential analgesic, antidepressant, and anxiolytic properties in established rodent models. The causality behind experimental choices is explained to empower researchers to adapt these protocols based on their emerging data.

Introduction: The Scientific Rationale for Investigating 3-(3-Methylphenyl)piperidine Hydrochloride

The piperidine ring is a fundamental heterocyclic motif that imparts favorable pharmacokinetic properties, such as metabolic stability and the ability to cross the blood-brain barrier.[1] Its presence in drugs like methylphenidate (Ritalin), a norepinephrine-dopamine reuptake inhibitor, highlights its utility in targeting CNS disorders.[2] Furthermore, various piperidine derivatives have been investigated for their analgesic properties, potentially acting through opioid receptor modulation or by inhibiting prostaglandin signaling pathways.[3][4][5]

While the precise mechanism of action for 3-(3-Methylphenyl)piperidine Hydrochloride is yet to be fully elucidated, its structural similarity to other centrally active compounds warrants a thorough investigation of its potential therapeutic effects. A related compound, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine, has been shown to be a dopamine and sigma (σ) ligand, producing seizures at high doses in mice, confirming CNS penetration and activity.[6] This guide, therefore, proposes a tiered approach to the in vivo evaluation of 3-(3-Methylphenyl)piperidine Hydrochloride, starting with essential safety and tolerability studies, followed by screening in validated models of neuropathic pain, depression, and anxiety.

Essential Preliminary Studies: Establishing a Foundation for Efficacy Testing

Prior to any efficacy studies, a thorough understanding of the compound's safety profile and basic pharmacokinetic (PK) characteristics is paramount. These initial studies are critical for selecting a safe and pharmacologically active dose range for subsequent experiments.

Dose Range-Finding and Acute Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and identify any overt behavioral or physiological signs of toxicity following acute administration.

Protocol:

  • Animal Selection: Use a small cohort of healthy, adult male and female mice (e.g., C57BL/6 or CD-1, n=3-5 per sex per dose group). The use of both sexes is crucial to identify potential sex-specific differences in toxicology.

  • Compound Preparation: Prepare 3-(3-Methylphenyl)piperidine Hydrochloride in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). The formulation should be well-solubilized or form a homogenous suspension.

  • Dose Selection: Based on in vitro potency (if known) or by starting with a low dose (e.g., 1 mg/kg) and escalating in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended route for future efficacy studies (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Observation: Continuously monitor the animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours. Record observations including, but not limited to:

    • Changes in posture or locomotion (ataxia, prostration).[7]

    • Presence of tremors, convulsions, or seizures.[6][7]

    • Changes in respiration.[7]

    • General behavioral changes (e.g., hyperactivity, sedation).

    • Clinical signs of distress (e.g., piloerection, hunched posture).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of distress. Doses for subsequent efficacy studies should be chosen below the MTD.

Workflow for Preliminary In Vivo Studies

The following diagram illustrates the logical flow from initial tolerability studies to the screening of a novel compound in various behavioral models.

G cluster_0 Preliminary Studies DoseRange Dose Range-Finding (MTD Determination) PK_Study Pharmacokinetic Study (Optional but Recommended) DoseRange->PK_Study Inform Dose Selection PainModel Neuropathic Pain Model (e.g., SNI) PK_Study->PainModel Select Doses for Efficacy Testing DepressionModel Depression Model (e.g., FST) PK_Study->DepressionModel AnxietyModel Anxiety Model (e.g., EPM) PK_Study->AnxietyModel BehavioralAssay_Pain Von Frey Test PainModel->BehavioralAssay_Pain Assess Endpoint BehavioralAssay_Dep Forced Swim Test DepressionModel->BehavioralAssay_Dep Assess Endpoint BehavioralAssay_Anx Elevated Plus Maze AnxietyModel->BehavioralAssay_Anx Assess Endpoint

Caption: Workflow for initial in vivo characterization.

Application I: Assessment of Analgesic Potential in a Neuropathic Pain Model

Scientific Rationale: Given that many piperidine derivatives exhibit analgesic properties, it is logical to investigate 3-(3-Methylphenyl)piperidine Hydrochloride in a model of chronic pain.[3][5] Neuropathic pain models are particularly relevant as they represent a significant unmet medical need.[8][9] The Spared Nerve Injury (SNI) model is a robust and reproducible surgical model that results in persistent mechanical allodynia.[10]

Animal Model: Spared Nerve Injury (SNI)

The SNI model involves the axotomy of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure leads to hypersensitivity in the paw region innervated by the spared sural nerve.

Protocol: Von Frey Test for Mechanical Allodynia

Objective: To measure the mechanical withdrawal threshold of the animal's hind paw in response to a calibrated mechanical stimulus.[11][12] An increase in the withdrawal threshold following compound administration indicates an analgesic effect.

Step-by-Step Methodology:

  • Habituation: For 2-3 days prior to testing, place the rats in the testing chambers (clear plastic boxes on a wire mesh floor) for 15-30 minutes to acclimate them to the environment and handling.[11][13]

  • Baseline Measurement: Before compound administration, establish a baseline mechanical sensitivity for each animal.

  • Stimulation: Apply calibrated von Frey filaments to the plantar surface of the hind paw corresponding to the spared sural nerve territory.[12]

  • Application Technique: Apply the filament perpendicularly to the paw surface with sufficient force to cause the filament to bend, and hold for 6-8 seconds.[14]

  • Positive Response: A positive response is defined as a sharp withdrawal or flinching of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament (e.g., 2.0 g).

    • If there is a response, use the next smaller filament.

    • If there is no response, use the next larger filament.

    • The 50% withdrawal threshold is calculated from the pattern of responses using the formula described by Dixon (1980) or available online calculators.

  • Compound Administration: Administer 3-(3-Methylphenyl)piperidine Hydrochloride (at doses determined from the tolerability study), a vehicle control, and a positive control (e.g., gabapentin or pregabalin) to separate groups of animals.

  • Post-Dosing Measurement: Repeat the von Frey test at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

ParameterExample Value/ConditionRationale
Animal Model Adult Male Sprague-Dawley or Wistar RatsThese strains are commonly used and exhibit robust neuropathic pain behaviors post-SNI.[15]
Test Apparatus Von Frey Filaments (calibrated set)Standardized method for assessing mechanical sensitivity.[16]
Positive Control Gabapentin (e.g., 30-100 mg/kg, i.p.)A clinically relevant standard of care for neuropathic pain, validating the assay's sensitivity.[17]
Primary Endpoint 50% Paw Withdrawal Threshold (g)Quantitative measure of mechanical allodynia.

Application II: Screening for Antidepressant and Anxiolytic-Like Activity

Scientific Rationale: The CNS activity of related piperidine compounds suggests that 3-(3-Methylphenyl)piperidine Hydrochloride could modulate mood and anxiety.[2][6] The Forced Swim Test (FST) and Elevated Plus Maze (EPM) are widely used primary screening tools to assess potential antidepressant and anxiolytic effects, respectively.[18][19][20]

Protocol: Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess "behavioral despair." Antidepressant compounds typically reduce the time the animal spends immobile and increase active behaviors like swimming or climbing.[18][21][22]

Step-by-Step Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm diameter) filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.[21][23]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[24]

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) typically 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The total test duration is 6 minutes.[25]

    • A video camera should be used to record the session for later analysis.

  • Scoring: An observer, blinded to the treatment groups, scores the behavior. Typically, the last 4 minutes of the test are analyzed.

    • Immobility: The mouse is judged to be immobile when it remains floating with only minor movements necessary to keep its head above water.[18]

    • Mobility: Time spent actively swimming or climbing.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[19][26] Anxiolytic compounds increase the time spent and entries into the open arms.[26]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[19][27]

  • Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the test.[19] Testing should be conducted under dim lighting conditions to encourage exploration.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) 30-60 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a single 5-10 minute session.[27][28]

    • Use a video tracking system to automatically record movement and position.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms, without a significant change in total locomotor activity.

Workflow for Behavioral Screening

This diagram outlines the decision-making process for screening a novel compound for CNS activity.

G cluster_screens Behavioral Screening Battery Start Novel Compound: 3-(3-Methylphenyl)piperidine HCl Tolerability Determine MTD in Tolerability Study Start->Tolerability SelectDoses Select 3-4 Sub-MTD Doses (e.g., 3, 10, 30 mg/kg) Tolerability->SelectDoses EPM Elevated Plus Maze (EPM) Anxiety-like Behavior SelectDoses->EPM Test for Anxiolytic Effect FST Forced Swim Test (FST) Depressive-like Behavior SelectDoses->FST Test for Antidepressant Effect Pain Neuropathic Pain Model (e.g., Von Frey Test) SelectDoses->Pain Test for Analgesic Effect EPM_Result Increased Open Arm Time? EPM->EPM_Result FST_Result Decreased Immobility? FST->FST_Result Pain_Result Increased Paw Withdrawal Threshold? Pain->Pain_Result Anxiolytic Potential Anxiolytic EPM_Result->Anxiolytic Yes NoEffect No Effect in Model EPM_Result->NoEffect No Antidepressant Potential Antidepressant FST_Result->Antidepressant Yes FST_Result->NoEffect No Analgesic Potential Analgesic Pain_Result->Analgesic Yes Pain_Result->NoEffect No

Caption: Decision tree for behavioral screening.

Data Interpretation and Trustworthiness

The protocols described herein are designed to be self-validating systems. The inclusion of both a vehicle control and a clinically relevant positive control in every experiment is non-negotiable.

  • Vehicle Control: Establishes the baseline response in the model. Any effect of the test compound must be statistically significant compared to the vehicle group.

  • Positive Control: Demonstrates that the assay is sensitive enough to detect a known therapeutic effect. If the positive control fails to produce the expected outcome, the results of the experiment for the test compound are not considered valid.

Blinding the experimenter to the treatment conditions during behavioral scoring is a critical step to prevent unconscious bias and ensure the trustworthiness of the data. Furthermore, automating data collection with video tracking software, where possible, enhances objectivity and reproducibility.

References

  • MRL - Piperazine Summary Report (3) - European Medicines Agency (EMA). [Link]

  • 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics - ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC - PubMed Central. [Link]

  • Methylphenidate - Wikipedia. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior - JoVE. [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central. [Link]

  • The Mouse Forced Swim Test - PMC - NIH. [Link]

  • Elevated plus maze protocol. [Link]

  • How to conduct Von Frey Test? - BioMed. [Link]

  • Animal models of neuropathic pain - PubMed. [Link]

  • Forced Swim Test v.3. [Link]

  • Neuropathic Pain Models - Charles River Laboratories. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Elevated Plus Maze for Mice - PMC - NIH. [Link]

  • 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine elicits convulsant effects in mice - PubMed. [Link]

  • Animal models of depression - Wikipedia. [Link]

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. [Link]

  • Animal Models for Translational Pain Research - International Association for the Study of Pain (IASP). [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test | Request PDF - ResearchGate. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - MDPI. [Link]

  • 25CN-NBOH - Wikipedia. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Experimental models for the study of neuropathic pain - SciELO. [Link]

  • Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - MDPI. [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed. [Link]

  • The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model - PubMed. [Link]

  • Elevated Plus Maze - MMPC. [Link]

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed. [Link]

  • Elevated Plus Maze: Understanding the Basics. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. [Link]

  • 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed. [Link]

Sources

Application Notes & Protocols: Dosing and Administration of 3-(3-Methylphenyl)piperidine Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes are intended for research purposes only. The protocols described herein are model frameworks derived from established methodologies for related compounds and general rodent administration guidelines. There is a lack of specific published data for 3-(3-Methylphenyl)piperidine Hydrochloride. Therefore, it is imperative that researchers conduct comprehensive dose range-finding studies to establish a safe and effective dose range for their specific experimental model and objectives. All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Introduction: Rationale and Strategy

3-(3-Methylphenyl)piperidine Hydrochloride is a heterocyclic compound belonging to the piperidine class. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, often targeting the central nervous system (CNS). For instance, the structurally related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized dopamine D2 receptor ligand with effects on locomotor activity in rats.[1][2] Given this context, preclinical evaluation of 3-(3-Methylphenyl)piperidine Hydrochloride in rodent models, particularly rats, is a logical step in characterizing its potential therapeutic or toxicological profile.

The causality behind a robust dosing protocol is rooted in ensuring reproducible and interpretable data. The choice of vehicle, route of administration, and dose volume can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), and thus its ultimate biological effect.[3] Due to the absence of specific literature for this molecule, this guide establishes a self-validating system, beginning with fundamental characterization and progressing to systematic in-vivo evaluation. The core principle is to first determine the Maximum Tolerated Dose (MTD) through a structured dose range-finding study, which then informs the dose selection for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5]

Compound Profile and Pre-formulation

A precise understanding of the test article's physicochemical properties is the foundation of accurate dose preparation.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride

Property Value Source
Chemical Name 3-(3-Methylphenyl)piperidine hydrochloride Sigma-Aldrich
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
Physical Form Solid

| CAS Number | Not explicitly available for this specific salt, related to parent compound. | - |

Vehicle Selection and Formulation

The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.[6]

  • For Aqueous Solutions (IV, IP, SC, PO): As a hydrochloride salt, the compound is anticipated to have good solubility in aqueous vehicles.

    • Primary Recommendation: Sterile 0.9% Sodium Chloride (Saline).

    • Alternative: Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality: Isotonic solutions minimize irritation and physiological disruption at the administration site.[7] Parenterally administered substances should be sterile and have a pH between 4.5 and 8.0 to prevent tissue damage.[8][9]

  • For Oral Suspensions (PO): If the required concentration exceeds aqueous solubility, a suspension is necessary.

    • Primary Recommendation: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water.

    • Alternatives: 1% Methylcellulose, Corn Oil.[6][10]

    • Causality: Suspending agents ensure a homogenous mixture for consistent dosing when a compound is not fully soluble.[10]

Protocol 2.1.1: Preparation of a 10 mg/mL Solution in Saline

  • Aseptically weigh 100 mg of 3-(3-Methylphenyl)piperidine Hydrochloride.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 8 mL of sterile 0.9% saline to the tube.

  • Vortex vigorously for 2-3 minutes to dissolve the compound. Gentle warming (to 37°C) may be applied if necessary.[8]

  • Once fully dissolved, add sterile 0.9% saline to a final volume of 10 mL (q.s.).

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This ensures sterility for parenteral administration.[7]

  • Store at 4°C, protected from light. Determine stability for the intended duration of the experiment.

Dose Range-Finding (DRF) and MTD Determination

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[4][5] This is a critical step for designing subsequent toxicology and efficacy studies.[11]

Experimental Design

A phased approach is recommended.[12] This involves a small number of animals across a wide dose range to identify a window of toxicity, followed by a confirmatory phase.

  • Animals: Use a small number of male and female Sprague-Dawley rats (e.g., n=2-3 per sex per group).

  • Dose Selection: Lacking prior data, a wide logarithmic dose progression is appropriate (e.g., 10, 30, 100, 300 mg/kg). This range is informed by the oral LD50 of the parent compound, piperidine, which can be as low as 133 mg/kg in rats.[13]

  • Administration: Administer a single dose via the intended primary route of the main study (e.g., oral gavage).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose, then daily for up to 14 days.[13]

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, including changes in posture, activity, respiration, and the presence of tremors or convulsions.[13]

    • Body Weight: Measure daily. A sustained body weight loss of >15-20% is a common humane endpoint.

    • Mortality/Morbidity: Record time of death or reasons for euthanasia.

Caption: Workflow for a phased dose range-finding study.

Protocols for Routes of Administration

All procedures must adhere to IACUC guidelines regarding needle sizes and maximum administration volumes.[8][9][14] For a typical 250g rat, volumes should be calculated based on body weight.

Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rats

Route Needle Gauge Max Volume (Ideal) Max Volume (Absolute)
Oral (PO) Gavage 16-18g 10 mL/kg 20 mL/kg
Intravenous (IV) 25-27g 5 mL/kg (bolus) 20 mL/kg (slow infusion)
Intraperitoneal (IP) 23-25g 5-10 mL/kg 20 mL/kg
Subcutaneous (SC) 23-25g 5 mL/kg per site 10 mL/kg total

Source: Adapted from Washington State University and University of British Columbia Animal Care Guidelines.[9][14]

Oral Gavage (PO)

This route is common for bioavailability and repeat-dose toxicity studies.[15]

  • Weigh the animal to calculate the precise volume for administration.

  • Use a proper-sized, ball-tipped gavage needle (16-18g for adult rats).[16]

  • Measure the needle length from the animal's snout to the last rib to prevent stomach perforation and mark the tube.[16]

  • Gently restrain the rat, ensuring its head and body are in a straight line.

  • Introduce the needle into the esophagus via the side of the mouth and gently advance it to the pre-measured mark.

  • Administer the substance smoothly. If resistance is met, withdraw immediately.

Intraperitoneal Injection (IP)

This route allows for rapid absorption, though it can be variable.[17]

  • Restrain the rat securely, tilting its head downwards to move abdominal organs away from the injection site.[18][19]

  • Identify the lower right abdominal quadrant. This avoids the cecum and urinary bladder.[20]

  • Insert a 23-25g needle at a 30-40° angle.[14]

  • Gently aspirate by pulling back the plunger to ensure no vessel or organ has been punctured.[14][19]

  • Inject the solution steadily.

Subcutaneous Injection (SC)

This route provides slower, more sustained absorption.

  • The loose skin over the neck and shoulders (scruff) is the most common injection site.[21][22]

  • Grasp the scruff and tent the skin upwards.[23]

  • Insert a 23-25g needle into the base of the tented skin, parallel to the body.[22]

  • Aspirate to check for blood, then inject the solution, which will form a small bleb under the skin.

Intravenous Injection (IV)

This route provides 100% bioavailability and is used for precise pharmacokinetic studies.[24]

  • The lateral tail veins are the primary sites for IV injection in rats.[24]

  • Warm the rat's tail using a heat lamp or warm water (30-35°C) to dilate the veins.[25][26]

  • Place the rat in a suitable restrainer.

  • Using a 25-27g needle with the bevel facing up, insert the needle parallel to the vein.[13][26]

  • A successful insertion may be confirmed by a slight "flash" of blood in the needle hub or by gentle aspiration.[27]

  • Inject the substance slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[27]

Example Application: Pharmacokinetic (PK) Study Protocol

This protocol is a model for determining the basic PK profile of 3-(3-Methylphenyl)piperidine Hydrochloride following a single IV and PO administration. A study on the related compound 3-PPP showed a short plasma half-life of 25-32 minutes, suggesting the need for early and frequent sampling.[1]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).

  • Animals: Male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for serial blood sampling, or using sparse sampling techniques.[28]

  • Dose Levels:

    • IV group: 1 mg/kg (low dose to avoid saturation effects).

    • PO group: 10 mg/kg (higher dose to account for potential first-pass metabolism).

    • Note: These doses are hypothetical and should be based on DRF study results.

  • Blood Sampling: Collect ~100-150 µL of blood per time point into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • IV Time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

    • Rationale: Early time points are crucial for capturing the peak concentration (Cmax) and distribution phase, especially for IV administration and compounds with expected rapid absorption or short half-lives.[29] Later points define the elimination phase. Using fewer animals per time point (sparse sampling) may be necessary if cannulation is not used.[30]

Caption: General workflow for a rodent pharmacokinetic study.

Conclusion and Best Practices

The successful administration of 3-(3-Methylphenyl)piperidine Hydrochloride in rats hinges on a systematic, evidence-based approach. Lacking direct data, the principles of analogy, careful dose-finding, and adherence to established animal welfare guidelines are paramount. Researchers must begin with thorough pre-formulation work, execute a well-designed dose range-finding study to establish safety margins, and then apply these findings to definitive pharmacokinetic and pharmacodynamic experiments. This structured methodology ensures the generation of reliable, reproducible, and ethically sound scientific data.

References

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Research Animal Training. (2020, February 10). Subcutaneous Injection in the Rat. Retrieved from [Link]

  • Korfmacher, W. A., et al. (2014). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. Journal of Pharmacological and Toxicological Methods, 70(1), 52-58.
  • Cappon, G. D., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(5), 446-456.
  • Hjorth, S., et al. (1987). Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats. Journal of Neural Transmission, 69(3-4), 301-313.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • ResearchGate. (2015, August 14). How can I feed powder to rats (intragastric) for an oral bioavailability study? Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Rat Guide. (2020, July 30). Safe Volumes For Injection. Retrieved from [Link]

  • Ahlenius, S., et al. (1984). Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance. Journal of Neural Transmission, 60(2), 103-113.
  • University of British Columbia Animal Care Committee. (n.d.). TECH 11b – Subcutaneous Injections in Adult Rats SOP. Retrieved from [Link]

  • University Laboratory Animal Resources, University of Pennsylvania. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Intravenous Injections in the Rat. Retrieved from [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]

  • JoVE. (2024, June 26). Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Ellenbroek, B. A., et al. (1985). Effects of apomorphine and (+/-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, injected into the striatum, on the caudate spindle in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(3), 249-254.
  • Research Animal Training. (2020, February 10). Intravenous Injection in the Rat. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Navigating Dose Range Finding Studies. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Subcutaneous Injections in the Rat. Retrieved from [Link]

  • Reddy, D. S., et al. (2023). Deleterious Interaction between the Neurosteroid (3α,5α)3-Hydroxypregnan-20-One (3α,5α-THP)
  • Frontiers in Pharmacology. (2024, December 19). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Bhaskar, S., et al. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 48(5), 1862-1865.
  • YouTube. (2020, September 15). Intraperitoneal route of drug administration in rats. Retrieved from [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • National Institutes of Health Office of Animal Care and Use. (n.d.). Administration Routes. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Protocols.io. (2024, August 27). Intravenous (tail vein) injection of AAV into rat. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(3-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK? Retrieved from [Link]

  • Schielke, G. P., et al. (1985). Modifications of sleep parameters in the rat by (+)- and (-)-3-PPP. Pharmacology Biochemistry and Behavior, 23(4), 545-548.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Research Chemical 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the investigation of 3-(3-Methylphenyl)piperidine Hydrochloride as a novel research chemical. Based on its structural characteristics as a 3-arylpiperidine, this compound is hypothesized to interact with central nervous system targets, particularly monoamine transporters. These application notes detail the foundational principles, experimental designs, and detailed protocols for the systematic evaluation of its pharmacological profile. The included methodologies progress from initial in vitro screening to subsequent in vivo behavioral assays, providing a robust framework for researchers in neuroscience, pharmacology, and drug development.

Introduction and Scientific Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, the 3-arylpiperidine motif has been identified as a privileged structure, with derivatives exhibiting a wide range of pharmacological activities, including modulation of nicotinic acetylcholine receptors and opioid receptors.[3][4] Notably, analogs of 3-phenylpiperidine have been shown to interact with the dopaminergic system, suggesting that 3-(3-Methylphenyl)piperidine Hydrochloride may also exhibit activity at key monoamine systems.[5]

The structural similarity of 3-(3-Methylphenyl)piperidine to known monoamine reuptake inhibitors warrants a thorough investigation into its potential as a modulator of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, its potential interaction with monoamine oxidase (MAO) enzymes should not be overlooked. This guide, therefore, outlines a systematic approach to characterizing the neuropharmacological properties of this research chemical.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(3-Methylphenyl)piperidine Hydrochloride is essential for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClN[6]
Molecular Weight 211.73 g/mol [6]
Appearance Solid[6]
SMILES Cl.Cc1cccc(c1)C2CCCNC2[6]
InChI Key XKIWGWVSBLGDPM-UHFFFAOYSA-N[6]

Proposed Mechanism of Action and Investigational Workflow

Based on its chemical structure, the primary hypothesis is that 3-(3-Methylphenyl)piperidine Hydrochloride functions as a monoamine transporter inhibitor. The following workflow is designed to systematically test this hypothesis.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis A Compound Preparation and Quality Control B Monoamine Transporter Binding Assays (DAT, NET, SERT) A->B C Monoamine Transporter Uptake Inhibition Assays B->C D Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays C->D E Locomotor Activity Assessment C->E Proceed if potent inhibitor F Forced Swim Test (Antidepressant-like Effects) E->F G Sucrose Preference Test (Anhedonia) F->G G workflow Acclimation Habituation in Chamber Compound Administration (i.p.) Data Recording (60-120 min) Statistical Analysis

Caption: Workflow for the Locomotor Activity Assay.

The FST is a widely used model to screen for potential antidepressant activity.

Materials:

  • Adult male mice or rats

  • Cylindrical containers filled with water (23-25°C)

  • Video recording system

Procedure:

  • Pre-test Session (Day 1): Place each animal in the water-filled cylinder for 15 minutes. This session promotes a stable baseline of immobility.

  • Compound Administration (Day 2): Administer the test compound or vehicle. Typically, multiple injections are given prior to the test session (e.g., 24, 5, and 1 hour before the test).

  • Test Session (Day 2): Place the animal back into the water for a 6-minute session. Record the session for later analysis.

  • Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility is indicative of an antidepressant-like effect.

The SPT assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water. [7] Materials:

  • Individually housed mice or rats

  • Two drinking bottles per cage

  • 1% sucrose solution and tap water

Procedure:

  • Acclimation and Training: For 48 hours, give animals free access to two bottles, both containing the 1% sucrose solution. Then, for the next 48 hours, provide one bottle of 1% sucrose and one bottle of tap water. Switch the position of the bottles after 24 hours to avoid place preference.

  • Baseline Measurement: After a period of food and water deprivation (e.g., 12 hours), present the animals with one bottle of sucrose solution and one of water for a defined period (e.g., 1-2 hours). Weigh the bottles before and after to determine consumption.

  • Compound Administration: Administer the test compound or vehicle daily for a predetermined duration (e.g., 1-2 weeks for chronic studies).

  • Test Measurement: Repeat the preference test at the end of the treatment period.

  • Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100. A significant increase in sucrose preference in the treated group compared to the vehicle group suggests an anti-anhedonic effect.

Safety and Handling

As with any research chemical with unknown toxicological properties, 3-(3-Methylphenyl)piperidine Hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and secure location, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 3-(3-Methylphenyl)piperidine Hydrochloride. By systematically evaluating its interaction with monoamine transporters and its effects on relevant behavioral models, researchers can elucidate its pharmacological profile and potential as a tool for neuropharmacological research. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of this novel research chemical.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • 3,5-Bicyclic aryl piperidines: a novel class of alpha4beta2 neuronal nicotinic receptor partial agonists for smoking cessation. PubMed. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation?. PubMed Central. Available at: [Link]

  • Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available at: [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available at: [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Natural Product Communications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

  • Brain imaging reveals how stimulant drugs improve performance in ADHD. News-Medical.net. Available at: [Link]

  • Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. MDPI. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • 3-Phenylpiperidine. Wikipedia. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. PubMed. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride: A Technical Support Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride. Our goal is to equip you with the scientific rationale and practical solutions to ensure the highest purity of your final compound, a crucial aspect of pharmaceutical development.

Introduction: The Criticality of Impurity Profiling

In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are paramount. Regulatory bodies worldwide mandate stringent impurity profiling to ensure the safety and efficacy of drug products. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products. This guide will focus on the process-related impurities commonly observed in the synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride, a key building block in the development of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(3-Methylphenyl)piperidine Hydrochloride?

A1: The most prevalent synthetic strategies involve the catalytic hydrogenation of a 3-(3-methylphenyl)pyridine precursor. Alternative routes may include multi-step syntheses starting from materials like L-glutamic acid or Grignard reactions involving a piperidone derivative.[1][2] Each route presents a unique impurity profile that must be carefully considered.

Q2: I'm observing an unexpected peak in my HPLC analysis after hydrogenation. What could it be?

A2: A common impurity in the catalytic hydrogenation of substituted pyridines is the corresponding partially hydrogenated intermediate, a tetrahydropyridine derivative.[3] Incomplete reactions, often due to catalyst deactivation or insufficient reaction time, can lead to the presence of 3-(3-methylphenyl)-1,2,3,6-tetrahydropyridine.

Q3: My final product shows two closely eluting peaks, suggesting the presence of isomers. How can I confirm this?

A3: The synthesis of 3-(3-Methylphenyl)piperidine often results in a mixture of cis and trans diastereomers. These isomers can be challenging to separate chromatographically. Confirmation can be achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the stereochemistry. Chiral chromatography may also be necessary to separate enantiomers if a chiral synthesis is performed.

Q4: Are there any impurities that can arise from the starting materials?

A4: Yes, impurities in the starting 3-methylpyridine or other precursors can carry through the synthesis. For instance, isomeric impurities in the starting material, such as 2- or 4-methylpyridine derivatives, could lead to the formation of the corresponding isomeric phenylpiperidine impurities. It is crucial to thoroughly characterize all starting materials before use.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common impurity-related issues during the synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride.

Problem 1: Presence of Unreacted Starting Material
  • Symptom: A significant peak corresponding to 3-(3-methylphenyl)pyridine is observed in the crude product analysis.

  • Potential Causes:

    • Insufficient Catalyst Loading or Activity: The catalyst (e.g., PtO₂, Pd/C) may be old, poisoned, or used in an inadequate amount.

    • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, or reaction time may be insufficient for complete conversion.

    • Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility.

  • Analytical Confirmation:

    • HPLC: Compare the retention time of the suspected peak with an authentic standard of the starting material.

    • GC-MS: Confirm the molecular weight and fragmentation pattern.

  • Corrective & Preventive Actions:

    • Catalyst Optimization: Increase the catalyst loading or use a fresh, more active catalyst.

    • Reaction Condition Adjustment: Increase the hydrogen pressure, temperature (within stable limits of the molecule), and/or reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

    • Solvent Screening: Evaluate different solvents, such as acetic acid or ethanol, which are commonly used for pyridine hydrogenation.

Problem 2: Formation of Partially Hydrogenated Impurities
  • Symptom: A peak with a molecular weight two or four mass units less than the final product is detected.

  • Potential Cause: Incomplete hydrogenation leading to the formation of tetrahydropyridine or dihydropyridine intermediates.

  • Analytical Confirmation:

    • LC-MS/MS: Identify the molecular ion and fragmentation pattern to confirm the structure.

    • NMR Spectroscopy: Look for characteristic olefinic proton signals in the ¹H NMR spectrum.

  • Corrective & Preventive Actions:

    • Enhanced Hydrogenation Conditions: Similar to addressing unreacted starting material, increasing catalyst loading, hydrogen pressure, and reaction time can drive the reaction to completion.

    • Catalyst Selection: Certain catalysts may be more effective at achieving full saturation of the pyridine ring. A screening of different catalysts (e.g., Rh/C, Ru/C) may be beneficial.

Problem 3: Presence of Diastereomers
  • Symptom: Multiple, closely eluting peaks with the same mass are observed in the HPLC or GC analysis.

  • Potential Cause: The hydrogenation process can lead to the formation of both cis and trans diastereomers of the substituted piperidine.

  • Analytical Confirmation:

    • Preparative HPLC or SFC: Isolate the individual isomers for characterization by NMR.

    • 2D NMR (NOESY/ROESY): Determine the relative stereochemistry of the substituents on the piperidine ring.

  • Corrective & Preventive Actions:

    • Stereoselective Synthesis: Employing chiral catalysts or synthetic routes that favor the formation of a specific diastereomer can minimize this issue.

    • Purification: Develop optimized chromatographic methods (e.g., supercritical fluid chromatography - SFC) or crystallization procedures to separate the desired isomer.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the key reaction pathways and the potential formation of common impurities during the synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride via catalytic hydrogenation.

cluster_0 Catalytic Hydrogenation Starting Material 3-(3-Methylphenyl)pyridine Intermediate 3-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine (Incomplete Hydrogenation Impurity) Starting Material->Intermediate H₂, Catalyst (Incomplete) Product 3-(3-Methylphenyl)piperidine (Mixture of Diastereomers) Starting Material->Product H₂, Catalyst (Complete) Intermediate->Product H₂, Catalyst Final_Product 3-(3-Methylphenyl)piperidine HCl Product->Final_Product HCl

Caption: Catalytic hydrogenation pathway and potential impurity formation.

Key Impurities Summary

Impurity NameStructureCommon SourceAnalytical Detection
3-(3-Methylphenyl)pyridineC₁₂H₁₁NUnreacted Starting MaterialHPLC, GC-MS
3-(3-Methylphenyl)-1,2,3,6-tetrahydropyridineC₁₂H₁₅NIncomplete HydrogenationLC-MS/MS, NMR
cis/trans-Isomers of 3-(3-Methylphenyl)piperidineC₁₂H₁₇NNon-stereoselective HydrogenationHPLC, SFC, NMR
2- or 4-(3-Methylphenyl)piperidineC₁₂H₁₇NIsomeric Impurities in Starting MaterialHPLC, GC-MS

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-(3-Methylphenyl)pyridine
  • Reactor Setup: In a high-pressure hydrogenation vessel, add 3-(3-methylphenyl)pyridine (1 equivalent) and a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at a set temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation, crystallization, or chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the solid product.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase concentration to separate the starting material, intermediates, and final product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization based on the specific impurities and instrumentation used.

Conclusion

The successful synthesis of high-purity 3-(3-Methylphenyl)piperidine Hydrochloride hinges on a thorough understanding of the potential impurities and the implementation of robust analytical and purification strategies. By anticipating and addressing these challenges, researchers can ensure the quality and reliability of this important pharmaceutical intermediate. This guide serves as a foundational resource to aid in your experimental endeavors. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Bhatt, T., & Natte, K. (2024). A transfer hydrogenation protocol for the reduction of quinolines, quinoxalines, pyridines, pyrazines, indoles, benzofurans, and furan derivatives with borane-ammonia (H3N-BH3) as the hydrogen source and a commercially available RuCl3·xH2O precatalyst provides the corresponding alicyclic heterocycles in very good isolated yields. Organic Letters, 26, 866-871. [Link]

  • Deshpande, A. M., et al. (2024). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4844. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848. [Link]

Sources

Technical Support Center: Synthesis of 3-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. As a key scaffold in numerous pharmaceuticals, the efficient and clean synthesis of 3-phenylpiperidines is of paramount importance. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic routes and overcome common hurdles.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of 3-phenylpiperidines can be approached through several key disconnection strategies. Each route, while offering distinct advantages, presents a unique set of potential side reactions that can impact yield, purity, and scalability. This guide will focus on the most prevalent synthetic pathways and their associated challenges.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

A. Synthesis via N-Protected 3-Piperidone

A common and versatile route involves the reaction of an N-protected 3-piperidone with a phenyl Grignard reagent, followed by dehydration and reduction.

Question: I am attempting to add phenylmagnesium bromide to N-Boc-3-piperidone, but I am observing a low yield of the desired 3-hydroxy-3-phenylpiperidine and recovering a significant amount of starting material. What is going wrong?

Answer: This is a classic issue in Grignard reactions with enolizable ketones. The Grignard reagent, being a strong base, can deprotonate the acidic α-protons of the ketone, leading to the formation of a magnesium enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous workup.

Causality and Mechanism:

The protons at the C2 and C4 positions of the piperidone ring are acidic. The Grignard reagent can act as a base, abstracting a proton to form an enolate, which is a competing, non-productive pathway to the desired nucleophilic addition.

G N-Boc-3-Piperidone N-Boc-3-Piperidone Enolate Formation (Side Reaction) Enolate Formation (Side Reaction) N-Boc-3-Piperidone->Enolate Formation (Side Reaction) PhMgBr (Base) Desired Tertiary Alcohol Desired Tertiary Alcohol N-Boc-3-Piperidone->Desired Tertiary Alcohol PhMgBr (Nucleophile) Starting Material (upon workup) Starting Material (upon workup) Enolate Formation (Side Reaction)->Starting Material (upon workup)

Figure 1. Competing pathways in the Grignard reaction.

Troubleshooting and Optimization:

  • Lower the Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C). This generally favors the nucleophilic addition pathway over enolization.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (Luche reaction) can significantly suppress enolization and enhance the nucleophilicity of the organometallic species, leading to higher yields of the desired alcohol.[1]

  • Inverse Addition: Add the 3-piperidone solution slowly to the Grignard reagent solution. This maintains an excess of the Grignard reagent, which can help to favor the addition reaction.

  • Choice of N-Protecting Group: Bulky N-protecting groups can sometimes influence the conformation of the piperidone ring and the accessibility of the α-protons. Experimenting with different protecting groups (e.g., Boc vs. Cbz) may be beneficial.

Experimental Protocol: CeCl₃-Mediated Grignard Addition

  • Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry THF and stirred vigorously for 2 hours at room temperature to activate it.

  • The suspension is cooled to -78 °C, and the phenylmagnesium bromide solution (1.2 equivalents) is added dropwise. The mixture is stirred for 1 hour at -78 °C.

  • A solution of N-Boc-3-piperidone (1.0 equivalent) in dry THF is added slowly to the organocerium reagent at -78 °C.

  • The reaction is stirred at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

Question: After successfully synthesizing the tertiary alcohol, I am attempting to dehydrate it to the corresponding tetrahydropyridine. However, I am obtaining a mixture of double bond isomers. How can I control the regioselectivity of this elimination?

Answer: The dehydration of 3-hydroxy-3-phenylpiperidine can proceed via either an E1 or E2 mechanism, depending on the reaction conditions. This can lead to the formation of a mixture of tetrahydropyridine regioisomers. The desired product is typically the thermodynamically more stable conjugated isomer, 3-phenyl-1,2,5,6-tetrahydropyridine.

Causality and Mechanism:

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a tertiary carbocation, which can then lose a proton from an adjacent carbon to form a double bond (E1 mechanism). This can lead to a mixture of products. Under harsher conditions or with certain reagents, an E2 mechanism may be favored.

G cluster_0 Dehydration Pathways 3-Hydroxy-3-phenylpiperidine 3-Hydroxy-3-phenylpiperidine Carbocation Intermediate Carbocation Intermediate 3-Hydroxy-3-phenylpiperidine->Carbocation Intermediate H+ 3-Phenyl-1,2,5,6-tetrahydropyridine (Conjugated) 3-Phenyl-1,2,5,6-tetrahydropyridine (Conjugated) Carbocation Intermediate->3-Phenyl-1,2,5,6-tetrahydropyridine (Conjugated) -H+ 3-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) 3-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) Carbocation Intermediate->3-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) -H+ 5-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) 5-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) Carbocation Intermediate->5-Phenyl-1,2,3,4-tetrahydropyridine (Non-conjugated) -H+

Figure 2. Regioisomeric products from dehydration.

Troubleshooting and Optimization:

  • Choice of Dehydrating Agent:

    • For the conjugated isomer: Strong acids like sulfuric acid or p-toluenesulfonic acid (PTSA) at elevated temperatures will generally favor the formation of the thermodynamically more stable conjugated alkene (Saytzeff product).

    • For less substituted isomers: Reagents like phosphorus oxychloride (POCl₃) in pyridine can sometimes favor the formation of the less substituted alkene (Hofmann product) via an E2 mechanism, especially if the protons leading to the Saytzeff product are sterically hindered.[2]

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged heating can lead to isomerization or decomposition.

  • Purification: The resulting mixture of isomers can sometimes be challenging to separate by standard column chromatography. Careful optimization of the chromatographic conditions or the use of techniques like preparative HPLC may be necessary.

Experimental Protocol: Dehydration to the Conjugated Alkene

  • The N-protected-3-hydroxy-3-phenylpiperidine (1.0 equivalent) is dissolved in toluene.

  • A catalytic amount of p-toluenesulfonic acid (0.1 equivalents) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Question: I am hydrogenating my N-protected 3-phenyl-1,2,5,6-tetrahydropyridine intermediate to obtain the final 3-phenylpiperidine. However, I am observing a significant amount of a byproduct where the phenyl ring has also been reduced to a cyclohexyl ring. How can I prevent this over-reduction?

Answer: The catalytic hydrogenation of a phenyl-substituted heterocycle presents a chemoselectivity challenge. While the endocyclic double bond is generally more readily reduced than the aromatic ring, harsh reaction conditions or highly active catalysts can lead to the undesired reduction of the phenyl group.

Causality and Mechanism:

Catalytic hydrogenation of aromatic rings typically requires more forcing conditions (higher pressure and temperature) than the hydrogenation of a simple alkene.[3] However, with highly active catalysts like rhodium or under prolonged reaction times, the reduction of the phenyl ring can become a significant side reaction.

Troubleshooting and Optimization:

  • Catalyst Selection:

    • Palladium on carbon (Pd/C): This is often the catalyst of choice for this transformation as it is generally less active for arene hydrogenation compared to platinum or rhodium.[4]

    • Platinum(IV) oxide (PtO₂): This catalyst can be effective, but may require careful optimization of conditions to avoid over-reduction.[5][6]

    • Rhodium on carbon (Rh/C): This catalyst is highly active for aromatic ring hydrogenation and should generally be avoided if selective reduction of the alkene is desired.[6]

  • Reaction Conditions:

    • Hydrogen Pressure: Use the lowest effective hydrogen pressure (e.g., 1-10 atm). Higher pressures increase the rate of aromatic ring reduction.

    • Temperature: Conduct the reaction at or near room temperature. Elevated temperatures promote over-reduction.

    • Solvent: The choice of solvent can influence catalyst activity. Protic solvents like ethanol or methanol are commonly used.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to minimize over-reduction of the product.

Table 1: Catalyst Selection for Selective Hydrogenation

CatalystRelative Activity for Alkene ReductionRelative Activity for Arene ReductionRecommendation for Selective Reduction
Pd/CHighLowRecommended
PtO₂HighModerateUse with caution, optimize conditions
Rh/CHighHighNot Recommended
Raney NiHighModerate-HighUse with caution, may require optimization

Experimental Protocol: Selective Hydrogenation

  • The N-protected 3-phenyl-1,2,5,6-tetrahydropyridine (1.0 equivalent) is dissolved in ethanol.

  • 10% Palladium on carbon (5-10 mol %) is added to the solution.

  • The reaction vessel is purged with nitrogen and then filled with hydrogen gas (balloon pressure or 1-3 atm).

  • The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

B. Synthesis via Catalytic Hydrogenation of 3-Phenylpyridine

This route offers a more direct approach but is often challenging due to the stability of the pyridine ring.

Question: I am trying to directly hydrogenate 3-phenylpyridine to 3-phenylpiperidine, but the reaction is very slow, and I am getting a mixture of partially hydrogenated products and starting material. How can I drive the reaction to completion?

Answer: The catalytic hydrogenation of pyridines is often difficult due to the aromatic stabilization of the ring and the potential for the nitrogen lone pair to poison the catalyst.[6] Achieving complete reduction to the piperidine often requires more forcing conditions or specific catalyst systems.

Causality and Mechanism:

The pyridine ring is aromatic and therefore less reactive towards hydrogenation than a simple alkene. The nitrogen atom can coordinate to the metal surface of the catalyst, inhibiting its activity.

Troubleshooting and Optimization:

  • Acidic Additives: Performing the hydrogenation in an acidic medium (e.g., acetic acid or with the addition of HCl) protonates the pyridine nitrogen.[6] The resulting pyridinium salt is more readily reduced and the protonated nitrogen has a reduced tendency to poison the catalyst.

  • Catalyst Choice: Rhodium and platinum-based catalysts are generally more effective than palladium for pyridine hydrogenation.[6]

  • Reaction Conditions: Higher hydrogen pressures (50-100 atm) and elevated temperatures (50-100 °C) are often necessary to achieve complete reduction.[5]

G cluster_0 Hydrogenation of 3-Phenylpyridine 3-Phenylpyridine 3-Phenylpyridine Pyridinium Ion Pyridinium Ion 3-Phenylpyridine->Pyridinium Ion H+ Tetrahydropyridine intermediate Tetrahydropyridine intermediate Pyridinium Ion->Tetrahydropyridine intermediate H2, Catalyst 3-Phenylpiperidine 3-Phenylpiperidine Tetrahydropyridine intermediate->3-Phenylpiperidine H2, Catalyst

Figure 3. Acid-catalyzed hydrogenation of 3-phenylpyridine.

Experimental Protocol: Hydrogenation of 3-Phenylpyridine

  • 3-Phenylpyridine (1.0 equivalent) is dissolved in glacial acetic acid.

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol %) is added.

  • The mixture is hydrogenated in a high-pressure reactor at 50-80 psi of H₂ at room temperature for 12-24 hours.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The acetic acid is removed under reduced pressure.

  • The residue is dissolved in water, basified with a strong base (e.g., NaOH), and the product is extracted with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: I am performing an N-alkylation of 3-phenylpiperidine and getting a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

A1: Over-alkylation is a common problem in the N-alkylation of secondary amines. To favor mono-alkylation, use a 1:1 stoichiometry of the amine to the alkylating agent and add the alkylating agent slowly to the reaction mixture. Using a hindered base, such as diisopropylethylamine (DIPEA), can also help to minimize the formation of the quaternary salt. Alternatively, reductive amination with an aldehyde and a reducing agent like sodium triacetoxyborohydride is a highly selective method for N-alkylation.

Q2: What is the best N-protecting group for the synthesis of 3-phenylpiperidines?

A2: The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid (e.g., TFA or HCl). It is generally a good choice for the Grignard-based route.

  • Cbz (carboxybenzyl): This group is also robust but is typically removed by hydrogenolysis. If you are planning a hydrogenation step to reduce a double bond, this protecting group will likely be cleaved simultaneously.

  • Benzyl: This group can be installed by reductive amination with benzaldehyde. It is stable to many conditions but is also removed by hydrogenolysis.

Q3: My Dieckmann condensation to form a 3-carboalkoxy-4-piperidone precursor is giving a low yield. What are the likely side reactions?

A3: The Dieckmann condensation is an intramolecular Claisen condensation.[5] Common side reactions include intermolecular condensation between two molecules of the diester, and hydrolysis of the ester groups if water is present. To favor the intramolecular cyclization, it is crucial to use high dilution conditions. Ensure that all reagents and solvents are scrupulously dry.

Q4: What are the best analytical techniques to monitor my reactions and identify byproducts?

A4:

  • Thin Layer Chromatography (TLC): This is an indispensable tool for rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile components, including starting materials, products, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing less volatile compounds and complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for the structural elucidation of your final product and any isolated byproducts.

IV. References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4167-4170.

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.

  • Larkin, A. L., & O'Brien, P. (2009). Recent developments in the synthesis of piperidines. Organic & Biomolecular Chemistry, 7(22), 4567-4576.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.

  • Barwinski, B., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemCatChem, 9(15), 2824-2829.

  • Goti, A., et al. (2007). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. The Journal of Organic Chemistry, 72(20), 7544-7552.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Reddy, G. S., et al. (2008). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 19(15), 1817-1820.

  • BenchChem Technical Support Team. (2025). Common challenges in working with piperidine-based compounds. BenchChem.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts.

  • LibreTexts. (2023). 8.7: Reduction of Alkenes - Hydrogenation. Chemistry LibreTexts.

  • Xiao, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 125-130.

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.

  • Chebolu, R., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9010-9014.

  • Saa, J. M., & Garcia-Raso, A. (2010). Reduction/Hydrogenation of Aromatic Rings. In Comprehensive Organic Synthesis II (pp. 1068-1105). Elsevier.

  • Antonova, Y., et al. (2017). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2017(4), M963.

  • Minnee, H. (2025). Answer to "Overcoupling in peptide synthesis". ResearchGate.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine. BenchChem.

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 1). Pergamon Press.

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

  • Casy, A. F., & Ison, R. R. (1970). Synthesis, configuration, and dehydration of some 1-alkyl- and aralkyl-3-methyl-4-o-tolylpiperidin-4-ols. Journal of the Chemical Society C: Organic, 1521-1526.

  • Bryan, J., & Dunn, P. J. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.

  • OpenStax. (2022). 16.9 Reduction of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.

  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377.

  • Tobiasz, M., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.

  • Reddit. (2024). Hydrogenation Reduction. r/Chempros.

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Lumen Learning. 19.5. Reductions of Aromatic Rings | Organic Chemistry II.

  • Nikolaev, S. A., et al. (2018). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Kinetics and Catalysis, 59(4), 487-491.

  • Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate.

  • Organic Chemistry Portal. (n.d.). Hydrogen.

  • Taylor, R. J. K., et al. (2021). Regioselective Dehydration of Sugar Thioacetals under Mild Conditions. Organic Letters, 23(15), 5871-5875.

  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center.

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

  • Williams, D. R., & Fromhold, M. G. (2002). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Organic Letters, 4(19), 3279-3282.

  • Bioorganic & Medicinal Chemistry Letters. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. 18(22), 6034-6036.

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.

  • Wikipedia. (n.d.). Hydrogenation.

  • Zhou, Y. G. (2020). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 22(1), 234-238.

  • Garber, K. (2017, April 8). CHEM 222: Dieckmann Condensation [Video]. YouTube.

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

  • Johnson, J. A., et al. (2010). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Journal of Medicinal Chemistry, 53(24), 8416-8429.

Sources

Technical Support Center: Optimizing Reaction Yield for 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(3-Methylphenyl)piperidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working with piperidine derivatives. 3-(3-Methylphenyl)piperidine is a valuable building block in pharmaceutical development, and its efficient synthesis is critical for advancing research and development timelines.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis. We will focus primarily on the catalytic hydrogenation of 3-(3-methylphenyl)pyridine, a robust and widely accepted synthetic route.[2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(3-Methylphenyl)piperidine?

A1: The most common and scalable method is the catalytic hydrogenation of the corresponding pyridine precursor, 3-(3-methylphenyl)pyridine (also known as 3-m-tolylpyridine). This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.[2][3] Alternative routes include multi-step sequences involving reductive amination of 1,5-dicarbonyl compounds, but these are often more complex.[4]

Q2: What is a realistic target yield for this synthesis?

A2: With an optimized protocol, the catalytic hydrogenation step can achieve yields well above 90%. However, overall yields after work-up, purification, and salt formation typically range from 75% to 85%. Yields below this range often indicate issues with catalyst activity, reaction conditions, or product isolation.

Q3: What are the most critical parameters influencing the reaction yield?

A3: The three most critical parameters for the catalytic hydrogenation of a substituted pyridine are:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., PtO₂, Rh₂O₃, Pd/C) and its quality are paramount. Catalyst poisoning or low activity is a primary cause of reaction failure.[5][6]

  • Reaction Conditions (Pressure & Temperature): The aromaticity of the pyridine ring requires sufficient energy to overcome. This is typically achieved through elevated hydrogen pressure (5-80 bar) and temperature (40-100 °C).[2][7][8]

  • Solvent and Acidity: The choice of solvent can impact catalyst activity and substrate solubility. Using an acidic solvent like acetic acid or adding an acidic co-solvent can protonate the pyridine nitrogen, which activates the ring towards reduction and prevents the product piperidine from poisoning the catalyst.[5][9]

Q4: How do I confirm the final product's identity and purity?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the piperidine ring and the methylphenyl substituent. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic proton signals from the piperidine ring are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and, subsequently, the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting material or byproducts.

  • Melting Point: The hydrochloride salt should have a sharp, defined melting point, which can be compared to literature values.

Section 2: Troubleshooting Guide for Catalytic Hydrogenation

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Conversion of Starting Material

Q: My reaction has stalled after several hours, or TLC/GC-MS analysis shows very little product formation. What are the likely causes and solutions?

A: This is one of the most common issues and usually points to a problem with the catalytic system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Causality: Heterogeneous catalysts like Pd/C or PtO₂ can lose activity over time due to oxidation, improper storage, or contamination from previous reactions. A "bad batch" of catalyst is also a possibility.[5]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is inactive, test it on a simpler, more reliable reaction (e.g., hydrogenation of cyclohexene) to verify its activity. For particularly stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) is often more active.[5]

  • Catalyst Poisoning:

    • Causality: Trace impurities in your starting material or solvent can irreversibly bind to the catalyst's active sites, rendering it useless. Common poisons include sulfur compounds, halides, and sometimes the product amine itself.[5][10]

    • Solution:

      • Purify Starting Material: Ensure your 3-(3-methylphenyl)pyridine is of high purity. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity grade solvents.

      • Increase Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome minor poisoning effects.

      • Acidic Conditions: Performing the reaction in acetic acid or with an acidic additive helps prevent the product piperidine from coordinating to and poisoning the catalyst.[9]

  • Insufficient Pressure or Temperature:

    • Causality: The hydrogenation of the stable pyridine ring is thermodynamically favorable but has a high activation energy.[11] Insufficient hydrogen pressure or temperature will result in a very slow or stalled reaction.[2]

    • Solution: Systematically increase the reaction parameters. If running at 40°C and 5 bar fails, try increasing to 60-80°C and 30-50 bar. For very resistant substrates, conditions up to 100°C and 80 bar may be required.[2] Always ensure your equipment is rated for the intended pressure and temperature.

  • Poor Mass Transfer of Hydrogen:

    • Causality: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction rate is often limited by the speed at which hydrogen gas can dissolve into the liquid phase and reach the catalyst surface.

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is being stirred as vigorously as possible without splashing. A baffled flask can improve mixing.[12]

      • Headspace: Do not overfill the reaction vessel. A larger headspace allows for a greater surface area for gas-liquid exchange.

Problem: Formation of Side Products

Q: My crude NMR or GC-MS shows significant impurities alongside my desired product. What are these side products, and how can I prevent them?

A: Side product formation is typically related to incomplete reaction or over-reduction under harsh conditions.

Potential Side Products & Prevention Strategies:

  • Partially Hydrogenated Intermediates (Tetrahydropyridines):

    • Causality: Incomplete hydrogenation can lead to the formation of various tetrahydropyridine isomers. This occurs when the reaction is stopped prematurely or when the catalyst activity drops before the reaction reaches completion.

    • Solution: Increase the reaction time, temperature, or hydrogen pressure.[2] Re-subjecting the crude mixture to the hydrogenation conditions with fresh catalyst can often drive the reaction to completion.

  • Hydrogenolysis of the C-N Bond (Ring Opening):

    • Causality: Under overly harsh conditions (very high temperature or aggressive catalysts like Raney Nickel), the piperidine ring can undergo cleavage, leading to a complex mixture of linear amines.

    • Solution: Use milder conditions. Rhodium- and Platinum-based catalysts are often less prone to causing hydrogenolysis than Palladium, especially at lower temperatures. Start with milder conditions (e.g., 40°C, 10 bar) and only increase if necessary.[7]

Problem: Difficult Product Isolation and Purification

Q: I'm experiencing low yields during the work-up and formation of the hydrochloride salt. How can I optimize this process?

A: Piperidines are basic and can be volatile, requiring careful handling during isolation.

Optimized Work-Up and Salt Formation Protocol:

  • Catalyst Removal:

    • Safety First: Never filter a dry hydrogenation catalyst in the presence of air. Palladium and platinum on carbon are pyrophoric and can ignite solvents.[12]

    • Procedure: After the reaction, purge the vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all hydrogen.[12] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product. Keep the filter cake wet with solvent or water until it can be disposed of safely.[12]

  • Free Base Isolation:

    • Causality: If the reaction was run in an acidic solvent, the product exists as an ammonium salt (e.g., acetate salt). It must be converted to the free base for extraction.

    • Procedure: After removing the solvent under reduced pressure, dissolve the residue in water. Make the aqueous solution basic (pH > 12) by adding a strong base like 10% aqueous NaOH.[13] This deprotonates the piperidine, making it soluble in organic solvents. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[14] Combine the organic layers, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate to obtain the oily free base.[13]

  • Hydrochloride Salt Formation:

    • Causality: Direct addition of concentrated HCl can be messy and lead to an oily, impure product. A controlled precipitation is key to obtaining a clean, crystalline solid.

    • Procedure: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Cool the solution in an ice bath. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no more precipitate forms. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Section 3: Data Presentation & Visualization
Table 1: Effect of Key Parameters on Hydrogenation of 3-(3-methylphenyl)pyridine
ParameterCondition A (Low Yield)Condition B (Optimized)Condition C (Harsh)Expected OutcomeRationale
Catalyst 5% Pd/C (old)5% Rh₂O₃ on Carbon10% PtO₂B > C > A Rhodium offers high activity under mild conditions.[7] Old Pd/C may be inactive.[5] PtO₂ is effective but may require harsher conditions.[8]
**Pressure (H₂) **5 bar30 bar80 barC ≈ B > A Higher pressure increases H₂ concentration in solution, accelerating the rate.[2] 5 bar may be insufficient for full conversion.[7]
Temperature 25 °C60 °C120 °CB > A, C risks side rxns Elevated temperature is needed to overcome activation energy.[2] 120 °C increases risk of hydrogenolysis.
Solvent MethanolAcetic AcidTolueneB > A > C Acetic acid activates the substrate and prevents catalyst poisoning by the product.[3][9] Toluene has poor H₂ solubility.
Diagrams (Graphviz)

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product (Free Base) cluster_salt Final Product SM 3-(3-Methylphenyl)pyridine Product_FB 3-(3-Methylphenyl)piperidine SM->Product_FB Hydrogenation Reagents H₂ (gas, 30 bar) Rh/C or PtO₂ catalyst Acetic Acid, 60°C Product_HCl 3-(3-Methylphenyl)piperidine Hydrochloride Product_FB->Product_HCl HCl in Ether

Troubleshooting_Yield Start Low Yield or Stalled Reaction Q1 Is the catalyst fresh and from a reliable source? Start->Q1 A1_No Replace Catalyst (Use fresh PtO₂ or Rh/C) Q1->A1_No No Q2 Are pressure and temperature adequate? (e.g., >20 bar, >50°C) Q1->Q2 Yes A1_Yes Yes A2_No Increase Pressure/Temp (e.g., to 50 bar / 80°C) Q2->A2_No No Q3 Is the solvent acidic (e.g., Acetic Acid)? Q2->Q3 Yes A2_Yes Yes A3_No Switch to Acetic Acid or add acid co-solvent Q3->A3_No No End Check for catalyst poisons in starting material. Purify substrate. Q3->End Yes A3_Yes Yes

Workup_Flow Start Crude Reaction Mixture (Post-Hydrogenation) Step1 Purge with N₂/Ar Filter through Celite® to remove catalyst Start->Step1 Step2 Evaporate Solvent Step1->Step2 Step3 Basify with aq. NaOH (pH>12) Step2->Step3 Step4 Extract with CH₂Cl₂ or EtOAc Step3->Step4 Step5 Dry organic layer (Na₂SO₄) & Evaporate Step4->Step5 Product_FB Purified Free Base (Oil) Step5->Product_FB Step6 Dissolve in Ether/IPA Cool to 0°C Product_FB->Step6 Step7 Add HCl/Ether solution dropwise Step6->Step7 Final_Product Filter and Dry Solid Product Step7->Final_Product

References
  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available from: [Link]

  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. 2024. Available from: [Link]

  • Google Patents. 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
  • RSC Publishing. Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. Available from: [Link]

  • Google Patents. Process for preparing methyl phenidate hydrochloride.
  • Reddit. Hydrogenation reaction tips and tricks. 2022. Available from: [Link]

  • ResearchGate. An efficient synthesis of 3-arylpiperidines. Available from: [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. 2010. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubMed Central (PMC). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link]

  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. 2015. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]

  • Angewandte Chemie International Edition. Efficient Asymmetric Hydrogenation of Pyridines. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. 2015. Available from: [Link]

Sources

Technical Support Center: 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving High Purity for Researchers and Drug Development Professionals

This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered with 3-(3-Methylphenyl)piperidine Hydrochloride. Our focus is on not just the "how," but the fundamental "why," empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated 3-(3-Methylphenyl)piperidine HCl is off-white or yellowish. What causes this discoloration and how can I fix it?

A: This is a common issue, typically arising from trace-level impurities. The primary culprits are often oxidation byproducts of the piperidine ring or residual chromophoric starting materials. Amines, in general, are susceptible to air oxidation over time, which can form colored impurities.[1][2]

Root Cause Analysis & Solution Pathway:

  • Oxidation: The piperidine nitrogen can be oxidized. While the hydrochloride salt is more stable than the free base, oxidation can still occur, especially if the free base was exposed to air for extended periods before salt formation.

  • Residual Reagents: Incomplete reaction or inefficient removal of colored starting materials or byproducts can also lead to discoloration.

Recommended Action: The most effective method to remove these colored impurities is through recrystallization, often with a clarifying agent like activated carbon.

  • Activated Carbon Treatment: Dissolve the crude hydrochloride salt in a minimum amount of a suitable hot solvent (see Table 1). Add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal's high surface area adsorbs the large, flat molecules of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of your product on the filter.

  • Recrystallization: Allow the clarified filtrate to cool slowly to induce crystallization, yielding a purer, colorless product.

Q2: My initial workup leaves a complex mixture with multiple spots on the TLC plate. What is the most robust initial purification step?

A: For a crude mixture containing a basic compound like 3-(3-Methylphenyl)piperidine, an acid-base extraction is the most powerful initial purification technique.[3][4] This method leverages the compound's ability to exist as a water-soluble salt at low pH and an organic-soluble free base at high pH, effectively separating it from neutral or acidic impurities.

The Causality Behind the Technique:

  • Acidic Wash (Protonation): When the crude product, dissolved in an organic solvent like ethyl acetate or dichloromethane, is washed with a dilute acid (e.g., 1M HCl), the basic piperidine nitrogen is protonated. This forms the hydrochloride salt, which is ionic and preferentially dissolves in the aqueous layer.

  • Separation: Neutral organic impurities (e.g., unreacted starting materials, non-basic byproducts) remain in the organic layer, which can be discarded.

  • Basification (Deprotonation): The aqueous layer, now containing your purified salt, is then basified with a base like NaOH or Na₂CO₃. This deprotonates the piperidinium ion, regenerating the neutral free base, which becomes insoluble in water and can be extracted back into a fresh organic layer.

  • Final Salt Formation: The purified free base can then be converted back to the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in isopropanol or dioxane).[5][6]

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Amine + Neutral Impurities) in Ethyl Acetate B Separatory Funnel (Two Phases Form) A->B Wash with 1M HCl C Purified Amine HCl (Water Soluble) E Separatory Funnel (Amine moves back to Organic) C->E 1. Add fresh Ethyl Acetate 2. Basify with NaOH (pH > 10) B->C Amine moves to Aqueous Layer D D B->D Neutral Impurities Remain in Organic Layer (Discard) F F E->F Purified Amine Free Base in Ethyl Acetate G Precipitate Pure 3-(3-Methylphenyl)piperidine HCl F->G Add HCl in IPA/Ether

Caption: Workflow for Acid-Base Extraction.

Q3: I'm having trouble getting my 3-(3-Methylphenyl)piperidine HCl to recrystallize effectively. What factors should I consider?

A: Recrystallization is a delicate balance of solubility. The ideal solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amine hydrochlorides, which are polar salts, polar protic solvents or solvent mixtures are often effective.[6][7]

Troubleshooting Steps:

  • Solvent Screening: If a single solvent isn't working, use a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it's highly soluble, e.g., methanol, ethanol) at an elevated temperature. Then, slowly add a "bad" solvent (in which it's poorly soluble, e.g., diethyl ether, ethyl acetate, hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). A slight addition of the "good" solvent or gentle warming should clarify it again before slow cooling.[6]

  • Control Cooling Rate: Crashing the product out of solution by cooling too quickly (e.g., in an ice bath) traps impurities. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator. This promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous successful batch.

  • Solvent Purity: Ensure your solvents are anhydrous. The presence of water can significantly alter the solubility profile.

Solvent System (Good/Bad)PolarityBoiling Point (°C)Rationale & Comments
Isopropanol (IPA) / Diethyl Ether Polar Protic / Nonpolar82 / 35A very common and effective system. Dissolve in hot IPA, add ether until cloudy, then cool.[5]
Ethanol / Diethyl Ether Polar Protic / Nonpolar78 / 35Similar to IPA/ether, offers good solubility control.[6]
Methanol / Ethyl Acetate Polar Protic / Polar Aprotic65 / 77Good for moderately polar salts. Methanol provides high solubility when hot.
Acetonitrile Polar Aprotic82Can be a good single-solvent option if solubility is appropriate.

Caption: Table 1. Common Recrystallization Solvents for Piperidine Hydrochlorides.

Q4: I am using silica gel column chromatography, but my product is giving a broad, tailing peak. How can I get sharp, well-defined peaks?

A: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[8][9] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and often irreversibly interact with the basic nitrogen of your piperidine, causing the compound to "stick" to the column and elute slowly and unevenly, resulting in peak tailing.

The Solution: Deactivate the Silica Gel

You must neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile amine base to your mobile phase (eluent).

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. Your product will then travel through the column without these strong interactions, resulting in sharp, symmetrical peaks and a much-improved separation.[2]

cluster_0 Without Triethylamine cluster_1 With 1% Triethylamine A Silica Surface (Acidic Si-OH) B Piperidine N-H+ A->B:f1 Strong Acid-Base Interaction C Result: Broad, Tailing Peak B->C D Silica Surface (Acidic Si-OH) E Triethylamine (Et3N) N-H+ D->E:f1 Et3N masks acidic sites F Piperidine G Result: Sharp, Symmetrical Peak F->G

Caption: Effect of Triethylamine on Chromatography.

Q5: How can I definitively confirm the purity and structural identity of my final 3-(3-Methylphenyl)piperidine HCl?

A: A combination of analytical techniques is required for unambiguous confirmation. No single method is sufficient.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for purity assessment. A reverse-phase C18 column is commonly used. A pure sample should yield a single, sharp peak. The area of this peak relative to the total area of all peaks gives the purity (e.g., >99%).[10][11]

  • Structural Confirmation (NMR):

    • ¹H NMR: This is the most powerful tool for confirming the structure. You should be able to identify and integrate all unique protons. For 3-(3-Methylphenyl)piperidine, expect to see:

      • Aromatic protons in the ~7.0-7.3 ppm region.

      • Protons on the piperidine ring, likely in the ~1.5-3.5 ppm range.

      • A singlet for the methyl group on the phenyl ring around ~2.3 ppm.

      • A broad signal for the N-H protons, which may be shifted downfield in the hydrochloride salt.

    • ¹³C NMR: This confirms the carbon skeleton. Expect to see distinct signals for the aromatic carbons, the piperidine carbons, and the methyl carbon.[12]

  • Mass Confirmation (MS): Mass Spectrometry will confirm the molecular weight. Using electrospray ionization (ESI), you should observe the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₇N + H⁺ = 176.14.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1M HCl (aq) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another 25 mL of 1M HCl (aq). Combine the aqueous extracts.

  • Back Wash (Optional): Wash the combined aqueous extracts with 25 mL of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH (aq) dropwise with stirring until the pH is >10 (check with pH paper). A milky precipitate of the free base should form.

  • Organic Extraction: Add 75 mL of fresh ethyl acetate to the flask and stir until the precipitate redissolves into the organic layer. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with another 25 mL of ethyl acetate.

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the purified free base as an oil. Dissolve this oil in a minimal amount of isopropanol and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol) to precipitate the pure hydrochloride salt. Filter and dry the solid.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 95:5 Dichloromethane/Methanol. Add 1% triethylamine to the solvent jar. The target compound should have an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane + 1% Et₃N). Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of methanol). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent in vacuo. The triethylamine is volatile and will be removed under vacuum. If residual triethylamine hydrochloride is a concern, the purified free base can be subjected to a quick acid-base workup or recrystallized.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (2011).
  • Science.gov. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Google Patents. (2016). Synthetic method of piperidine hydrochloride. CN105924408A.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Reddit. (n.d.). Amine workup. [Link]

  • Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
  • OPUS at UTS. (2013). Analytical Methods. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • ACS Publications. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Methylphenyl)piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimental work. While specific quantitative solubility data for 3-(3-Methylphenyl)piperidine Hydrochloride is not extensively documented in publicly available literature, this guide provides a framework for systematically overcoming solubility challenges based on established physicochemical principles and extensive experience with related hydrochloride salts and piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 3-(3-Methylphenyl)piperidine Hydrochloride?

A1: As a hydrochloride salt of a secondary amine, 3-(3-Methylphenyl)piperidine Hydrochloride is anticipated to be most soluble in polar protic solvents, particularly water. The protonated piperidine ring renders the molecule ionic, which generally enhances aqueous solubility. However, the presence of the lipophilic 3-methylphenyl (tolyl) group will decrease its aqueous solubility compared to unsubstituted piperidine hydrochloride. Therefore, while soluble in water, it may not achieve high concentrations, especially at neutral pH. Its solubility in common organic solvents is expected to vary, with some solubility in lower alcohols like ethanol and methanol, and likely good solubility in polar aprotic solvents such as DMSO.

Q2: I am observing precipitation when trying to dissolve the compound in water. What is the likely cause?

A2: Precipitation in water can be attributed to several factors. Firstly, the intrinsic solubility of the compound in water might be lower than the concentration you are trying to achieve. Secondly, the pH of your deionized water can influence solubility. If the pH is not sufficiently acidic, a portion of the hydrochloride salt may convert to the less soluble free base form. Lastly, if the compound is hygroscopic, it may have absorbed moisture, altering its effective concentration.

Q3: Why does my compound dissolve in DMSO but precipitate upon dilution into an aqueous buffer?

A3: This is a common phenomenon known as "antisolvent precipitation." 3-(3-Methylphenyl)piperidine Hydrochloride is likely highly soluble in a strong organic solvent like DMSO. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The aqueous environment may not be able to maintain the solubility of the compound at that concentration, causing it to crash out of solution.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit. However, exercise caution. Excessive or prolonged heating can potentially lead to degradation of the compound. It is advisable to conduct stability studies if heating is part of your protocol.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution in Aqueous Media

This guide provides a systematic approach to achieving complete dissolution in aqueous solutions.

The hydrochloride salt form's solubility is critically dependent on maintaining the protonated state of the piperidine nitrogen. By manipulating the pH, we can shift the equilibrium to favor the more soluble ionic form over the less soluble neutral free base.

Caption: Workflow for dissolving 3-(3-Methylphenyl)piperidine HCl in aqueous media.

  • Initial Attempt: Start by attempting to dissolve the compound in deionized water at your target concentration.

  • pH Adjustment: If dissolution is incomplete, prepare a solution of 0.1 M hydrochloric acid. The acidic environment will suppress the formation of the free base and enhance solubility.

  • Buffered System: For applications sensitive to low pH, utilize a buffer system such as a citrate buffer with a pH between 3 and 5.

  • Mechanical Agitation: If solids remain, use a vortex mixer or an ultrasonic bath to provide mechanical energy to aid dissolution.

  • Controlled Heating: As a final step for aqueous solutions, warm the mixture gently (not exceeding 40°C) with constant stirring.

  • Observation: After each step, visually inspect the solution for any remaining particulate matter against a dark background.

Issue 2: Precipitation Upon Dilution of an Organic Stock Solution

This guide addresses the common issue of compound precipitation when diluting a concentrated organic stock (e.g., DMSO) into an aqueous medium.

The goal is to mitigate the abrupt change in solvent polarity that causes the compound to precipitate. This can be achieved by reducing the initial concentration, using a co-solvent system, or employing solubilizing excipients.

Caption: Strategies to prevent precipitation from organic stock solutions.

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound when diluted into the aqueous buffer, which may be below its solubility limit in the mixed-solvent system.

  • Introduce a Co-solvent: Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol. This can help to "cushion" the polarity change upon addition of the DMSO stock.

  • Utilize Solubilizing Agents: For challenging cases, consider the use of cyclodextrins. These can form inclusion complexes with the lipophilic portion of your molecule, enhancing its apparent solubility in aqueous solutions.

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously. This can prevent the formation of localized high concentrations that are prone to precipitation.

Data Summary

The following table provides a qualitative summary of the expected solubility of 3-(3-Methylphenyl)piperidine Hydrochloride in common laboratory solvents. These are estimations based on chemical principles and data for related compounds.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to High (pH-dependent for water)The hydrochloride salt is ionic and can form hydrogen bonds. Solubility in water is enhanced at acidic pH.
Polar Aprotic DMSO, DMFHighThese solvents are strong organic solvents capable of dissolving a wide range of compounds.
Non-Polar Hexanes, TolueneLow to InsolubleThe ionic nature of the hydrochloride salt is incompatible with non-polar solvents.

References

  • Methylphenidate. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link].

  • Piperidine. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link].

  • Krasavin M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6429. doi:10.3390/molecules27196429
  • Fijałek Z, Szymańska M, Ośmiałowski B, Giebułtowicz J. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. 2020;25(18):4193. doi:10.3390/molecules25184193
  • A method for synthesizing (R)-3-piperidine ethyl acetate hydrochloride.
  • Piperidine hydrochloride Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]. Accessed January 23, 2026.

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. PubChem. [Link]. Accessed January 23, 2026.

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). . Accessed January 23, 2026.
  • Salvemini D, Kim SG, Korboukh I, et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Med Chem Lett. 2013;4(10):995-1000. doi:10.1021/ml400267c
  • 3-Methylpiperidine. Cheméo. [Link]. Accessed January 23, 2026.

  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]. Accessed January 23, 2026.

  • The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. ResearchGate. [Link]. Accessed January 23, 2026.

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]. Accessed January 23, 2026.

Technical Support Center: Stability of 3-(3-Methylphenyl)piperidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Methylphenyl)piperidine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my 3-(3-Methylphenyl)piperidine Hydrochloride stock solution over time. What could be the cause?

This is a common issue that can stem from several factors related to chemical stability. The structure of 3-(3-Methylphenyl)piperidine Hydrochloride, containing a tertiary amine within a piperidine ring, makes it susceptible to specific degradation pathways, particularly in solution. The primary causes are often:

  • Oxidative Degradation: The nitrogen atom in the piperidine ring is a prime target for oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of N-oxides or even ring-opening byproducts.

  • pH-Related Instability: As a hydrochloride salt, the compound's stability in solution is pH-dependent. In highly basic solutions, the free base form is generated, which can be more susceptible to oxidation and other reactions. Conversely, extreme acidic conditions might also promote hydrolysis, although this is generally less common for this structure. The pH of a solution of piperidine hydrochloride in water is typically between 6 and 8.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate radical-mediated degradation reactions. Many amine-containing compounds are known to be photosensitive.

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at ambient or elevated temperatures can lead to a significant loss of the parent compound.

To diagnose the specific cause, a systematic approach, such as a forced degradation study, is recommended.

Q2: What are the best practices for preparing and storing solutions of 3-(3-Methylphenyl)piperidine Hydrochloride to maximize stability?

Adhering to proper handling and storage protocols is critical for preserving the integrity of your compound. Based on the known stability profile of piperidine derivatives, we recommend the following:

Solution Preparation:

  • Solvent Choice: Use high-purity, degassed solvents (e.g., HPLC-grade water, ethanol, or DMSO). Removing dissolved oxygen by sparging with an inert gas like nitrogen or argon can significantly reduce the risk of oxidative degradation.

  • pH Control: If preparing aqueous solutions, use a buffer system to maintain a slightly acidic to neutral pH (pH 4-7). This helps keep the compound in its more stable protonated (hydrochloride salt) form.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, do so for the shortest duration necessary.

Storage Conditions:

  • Temperature: Store stock solutions at low temperatures, ideally at 2-8°C for short-term storage or ≤ -20°C for long-term storage. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light. Store vials in the dark.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas (nitrogen or argon) before sealing the vial.

  • Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and contamination from atmospheric moisture and carbon dioxide. Piperidine compounds can be hygroscopic, and moisture can lead to hydrolysis or other reactions.

ParameterRecommendationRationale
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Minimizes thermal degradation kinetics.
Light Exposure Protect from light (use amber vials)Prevents photolytic degradation.
pH (Aqueous) Buffer to pH 4-7Maintains the more stable protonated salt form.
Atmosphere Store under inert gas (N₂ or Ar)Reduces exposure to atmospheric oxygen, minimizing oxidation.
Container Tightly sealed glass vialsPrevents contamination and evaporation.

Troubleshooting Guide

Problem: I see unexpected peaks appearing in my HPLC/LC-MS analysis of an aged solution.

Analysis: The appearance of new, smaller peaks that grow over time is a classic sign of chemical degradation. The key to troubleshooting is to identify the nature of these degradants, which provides clues about the degradation pathway.

Possible Degradation Pathways & Products:

  • Oxidation: The most probable pathway involves the piperidine nitrogen.

    • N-Oxide Formation: A common oxidative byproduct for tertiary amines. This would result in a product with a mass increase of +16 Da (M+16).

    • Ring Opening: More aggressive oxidation can lead to the cleavage of the C-N bonds in the piperidine ring. This can result in a variety of smaller, more polar fragments.

  • Photodegradation: UV exposure can generate radical species, leading to a complex mixture of byproducts that may be difficult to characterize.

  • Interaction with Formulation Components: If your solution contains excipients, they may interact with or catalyze the degradation of the active compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a compound. It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation pathways and products.

Objective: To determine the primary degradation pathways for 3-(3-Methylphenyl)piperidine Hydrochloride in solution.

Materials:

  • 3-(3-Methylphenyl)piperidine Hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-UV or LC-MS system

  • pH meter, calibrated

  • Photostability chamber (or a UV lamp)

  • Calibrated oven

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of 3-(3-Methylphenyl)piperidine Hydrochloride in a suitable solvent where it is known to be stable initially (e.g., 50:50 methanol:water).

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 8 hours.

    • Thermal Degradation: Use the control sample (stock solution diluted with solvent). Incubate in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Use the control sample. Expose to light in a photostability chamber according to ICH Q1B guidelines. If a chamber is unavailable, place the vial approximately 20 cm from a 254 nm UV lamp for 12 hours. Wrap a control vial in foil and place it alongside.

  • Analysis:

    • Analyze all samples (including the time-zero control) by a suitable stability-indicating HPLC method (e.g., a gradient C18 method with UV and/or MS detection).

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Characterize major degradation products using MS fragmentation patterns.

Data Interpretation:

Caption: Workflow for a forced degradation study.

By observing which condition causes the most significant degradation, you can pinpoint the compound's primary vulnerabilities. For example, significant degradation only under the H₂O₂ condition strongly indicates a susceptibility to oxidation.

References

  • Janković, B., & Krstić, M. (2021). Thermal Stability of Amorphous Solid Dispersions. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Combourieu, B., et al. (2000).

Technical Support Center: Degradation Pathways of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methylphenyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the degradation of this compound. Here, you will find scientifically grounded answers to common questions, detailed experimental protocols, and visual aids to enhance your understanding of the stability and degradation of 3-(3-Methylphenyl)piperidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 3-(3-Methylphenyl)piperidine Hydrochloride are showing a decrease in the main peak area over time, even under standard storage conditions. What could be the cause?

A1: A decrease in the peak area of the parent compound over time is a strong indicator of degradation. For 3-(3-Methylphenyl)piperidine Hydrochloride, the most probable cause is slow oxidation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can occur even with exposure to atmospheric oxygen over extended periods. To confirm this, you should re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place to minimize exposure to oxygen, light, and moisture.

Q2: I am observing several new, smaller peaks in my chromatogram after dissolving 3-(3-Methylphenyl)piperidine Hydrochloride in an aqueous buffer for my experiments. What are these likely to be?

A2: The appearance of new peaks suggests the formation of degradation products. Given the aqueous environment, hydrolytic degradation is a possibility, although piperidine rings are generally stable to hydrolysis. A more likely scenario is that the change in pH upon dissolution is catalyzing a degradation pathway. It is also possible that the aqueous solution is facilitating oxidation. The nature of these degradation products will depend on the specific pH of your buffer and the presence of any oxidizing agents.

Q3: Can I expect 3-(3-Methylphenyl)piperidine Hydrochloride to be stable at elevated temperatures for short-term experiments?

A3: While 6-membered rings like piperidine are generally more stable than 5- or 7-membered rings, elevated temperatures can promote thermal degradation. The methylphenyl group may also influence thermal stability. Short-term exposure to moderately elevated temperatures (e.g., up to 80°C) might be acceptable, but significant degradation can occur at higher temperatures or over longer durations. It is crucial to perform a preliminary thermal stability study to determine the acceptable temperature range and duration for your specific experimental conditions.

Troubleshooting Guide

Scenario 1: Unexpected Degradation During Forced Degradation Studies

Problem: "I am conducting a forced degradation study on 3-(3-Methylphenyl)piperidine Hydrochloride, and I am seeing complete degradation of my compound under oxidative stress (3% H₂O₂), making it difficult to identify the primary degradation products."

Root Cause Analysis: The piperidine ring, specifically the tertiary amine, is highly susceptible to oxidation. The conditions of your forced degradation study may be too harsh, leading to rapid and complete degradation into multiple smaller fragments, rather than the initial, primary degradation products.

Solution:

  • Reduce the concentration of the oxidizing agent: Start with a lower concentration of hydrogen peroxide (e.g., 0.1-1%).

  • Decrease the reaction time and temperature: Monitor the degradation at earlier time points and consider running the experiment at room temperature or even cooled conditions to slow down the reaction.

  • Utilize a milder oxidizing agent: Consider using a different oxidizing agent, such as AIBN (Azobisisobutyronitrile), which can initiate radical-based oxidation under more controlled conditions.

Scenario 2: Inconsistent Results in Photostability Testing

Problem: "My photostability results for 3-(3-Methylphenyl)piperidine Hydrochloride are not reproducible. Sometimes I see significant degradation, and other times very little."

Root Cause Analysis: Photodegradation is often initiated by UV light and can proceed through radical mechanisms. The inconsistency in your results could be due to variations in the experimental setup that affect light exposure and the presence of photosensitizers.

Solution:

  • Standardize the light source and intensity: Ensure you are using a calibrated photostability chamber that provides consistent light exposure according to ICH Q1B guidelines.

  • Control the solvent: The choice of solvent can significantly impact photodegradation. Some solvents can act as photosensitizers or participate in the degradation pathway. Conduct your studies in a well-defined and consistent solvent system. Acetonitrile is often a good choice as it is less prone to forming radical artifacts compared to methanol.

  • Consider the physical form: Test the compound in both solid and solution forms, as the degradation pathways can differ.

Potential Degradation Pathways

The degradation of 3-(3-Methylphenyl)piperidine Hydrochloride can be expected to proceed through several pathways, primarily involving the piperidine ring and the tertiary amine.

Oxidative Degradation

Oxidation is a major degradation pathway for piperidine derivatives. The tertiary amine can be oxidized to form an N-oxide, or the piperidine ring can undergo oxidative cleavage.

Oxidative Degradation of 3-(3-Methylphenyl)piperidine Hydrochloride parent 3-(3-Methylphenyl)piperidine n_oxide 3-(3-Methylphenyl)piperidine N-oxide parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] (Ring Cleavage)

Caption: Hypothetical oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, piperidine derivatives can undergo complex degradation reactions. While the 6-membered ring is relatively stable, high heat can lead to fragmentation. For 3-(3-Methylphenyl)piperidine, thermal stress could potentially lead to ring-opening or reactions involving the methylphenyl group.

Photolytic Degradation

Exposure to light, particularly UV radiation, can initiate degradation through radical mechanisms. This can lead to a variety of degradation products, including those from ring cleavage and reactions involving the aromatic ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of 3-(3-Methylphenyl)piperidine Hydrochloride under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 3-(3-Methylphenyl)piperidine Hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3-Methylphenyl)piperidine Hydrochloride in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, increase the acid concentration or temperature.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a suitable, validated HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.

Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidation Oxidative (3% H₂O₂) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Pathways analysis->results

Caption: Workflow for a forced degradation study.

Data Summary

The following table provides a hypothetical summary of results from a forced degradation study on a related piperidine compound, which can serve as an example for what to expect with 3-(3-Methylphenyl)piperidine Hydrochloride.

Stress ConditionDurationRemaining Parent Compound (%)Total Degradants (%)Major Degradant Peak Area (%)
0.1 M HCl24 hours98.51.50.8
0.1 M NaOH24 hours95.24.83.1
3% H₂O₂8 hours85.114.910.5 (N-oxide)
Heat (80°C)48 hours92.77.34.5
Photolytic (UV Lamp)12 hours90.49.66.2

References

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. - ResearchGate. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. Available from: [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • Thermal Degradation of Piperazine and Its Structur | PDF | Amine - Scribd. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF - ResearchGate. Available from: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate. Available from: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.
  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed. Available from: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. Available from: [Link]

  • What is the stability of piperidine? - Blog - BIOSYNCE. Available from: [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations - international journal of pharmaceutical research. Available from: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Technical Support Center: Troubleshooting HPLC Separation of 3-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-phenylpiperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of these basic compounds. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide: Common Issues and Solutions

The basic nature of the piperidine ring often leads to specific challenges in reversed-phase HPLC, primarily related to peak shape and retention. This guide will walk you through the most common problems, their underlying causes, and systematic solutions.

Issue 1: Poor Peak Shape (Tailing)

Symptom: Your chromatogram shows peaks with a pronounced asymmetry, where the latter half of the peak is broader than the front.

Causality: Peak tailing for basic compounds like 3-phenylpiperidine analogs is often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[1] These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.

Troubleshooting Workflow:

A workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of the mobile phase to between 2.5 and 3.5 using an appropriate buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA).[2]

    • Rationale: At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the positively charged piperidine nitrogen.[2]

    • Protocol: Prepare a mobile phase containing 10-20 mM phosphate buffer adjusted to pH 2.5.[2] Be cautious when using acetonitrile as the organic modifier, as high concentrations can cause buffer precipitation.

  • Incorporate a Competing Base:

    • Action: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[2]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[2]

    • Note: This approach can sometimes shorten column lifetime due to accelerated hydrolysis of the stationary phase.[2]

  • Column Selection:

    • Action: Utilize a modern, high-purity silica column with advanced end-capping.

    • Rationale: These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions and improves peak shape for basic compounds.[1]

  • Consider Ion-Pairing Chromatography:

    • Action: If other strategies fail, consider using an ion-pairing reagent.

    • Rationale: Anionic ion-pairing reagents (e.g., alkyl sulfonates) form a neutral complex with the protonated basic analyte.[3] This complex has increased hydrophobicity and interacts more predictably with the reversed-phase stationary phase, leading to improved retention and peak shape.[4]

Issue 2: Poor Resolution Between Analogs

Symptom: Two or more peaks are not baseline separated, making accurate quantification difficult.

Causality: Insufficient resolution is a result of inadequate differences in the retention times of the analytes. This can be due to suboptimal mobile phase composition, stationary phase chemistry, or temperature.

Troubleshooting Workflow:

A systematic approach to improving peak resolution.

Step-by-Step Solutions:

  • Adjust Mobile Phase Strength:

    • Action: Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Rationale: Decreasing the organic content will generally increase retention and may improve the separation between closely eluting peaks.

  • Change the Organic Modifier:

    • Action: If using acetonitrile, switch to methanol, or vice versa.[5]

    • Rationale: Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.[5]

  • Evaluate Different Stationary Phases:

    • Action: If a C18 column is being used, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.

    • Rationale: These alternative stationary phases offer different retention mechanisms (e.g., pi-pi interactions) that can enhance selectivity for aromatic compounds like 3-phenylpiperidine analogs.

  • Temperature Optimization:

    • Action: Vary the column temperature (e.g., in 5-10°C increments).

    • Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[6]

Issue 3: Retention Time Variability

Symptom: The retention times of your analytes shift between injections or over a sequence of runs.

Causality: Inconsistent retention times are often due to a lack of equilibration of the column, changes in the mobile phase composition, or fluctuations in temperature or pressure.

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration:

    • Action: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

    • Rationale: This ensures that the stationary phase is fully conditioned to the mobile phase, leading to reproducible retention.

  • Mobile Phase Preparation and Stability:

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

    • Rationale: The composition of the mobile phase can change over time due to the evaporation of volatile components. Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.

  • Check for System Leaks:

    • Action: Inspect all fittings and connections for any signs of leakage.

    • Rationale: Leaks in the system can cause pressure fluctuations and, consequently, variable flow rates and retention times.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for HPLC method development for 3-phenylpiperidine analogs?

A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and water containing an acidic modifier.[7] A common starting point is 0.1% formic acid or TFA in both the aqueous and organic phases.[7]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

Q2: My 3-phenylpiperidine analog is a chiral compound. How do I separate the enantiomers?

A2: Chiral separations require a chiral stationary phase (CSP).[8] The selection of the appropriate CSP is largely empirical, but polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for many pharmaceutical compounds.[8] Method development will involve screening different chiral columns and mobile phases (often in normal-phase or polar organic mode).[8][9] In some cases, pre-column derivatization with a chiral reagent may be necessary to resolve the enantiomers.[10]

Q3: I am observing two peaks for my pure 3-phenylpiperidine analog. What could be the cause?

A3: The appearance of two peaks for a pure compound can be due to several factors.[11] If the mobile phase pH is close to the pKa of your analyte, you may be observing the separation of the ionized and non-ionized forms of the molecule.[11] Another possibility is the presence of conformational isomers (conformers) that are stable on the chromatographic timescale. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is a good first step to troubleshoot this issue.

Q4: Can I use ion-pairing agents with mass spectrometry (MS) detection?

A4: While traditional non-volatile ion-pairing agents like alkyl sulfonates are not compatible with MS, there are volatile ion-pairing agents, such as perfluorinated carboxylic acids (e.g., heptafluorobutyric acid), that can be used.[3] These reagents can improve chromatography while still being compatible with MS detection.

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

  • Gilar, M., et al. "Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Kimothi, G. P. "Development of HPLC method to determine Piperine in different piper species.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • HPLC method development for fampridine using Analytical Quality by Design approach. Available from: [Link]

  • Dolan, J. W.
  • Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • ResearchGate. Effect of pH on retention time of all analytes. Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC Separation. Available from: [Link]

  • Ion pair chromatography reagents. Available from: [Link]

  • "The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Dolan, J. W. "Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available from: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Agilent Technologies. Don't Lose It: Troubleshooting Separation Changes. Available from: [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available from: [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available from: [Link]

  • Quora. How does pH affect the results of HPLC results? Available from: [Link]

  • Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available from: [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. Available from: [Link]

  • MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Available from: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the synthetic challenges encountered by researchers, scientists, and drug development professionals in the synthesis of piperidine derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] However, its synthesis can be fraught with challenges leading to suboptimal yields. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and enhance the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in piperidine synthesis?

A: Poor yields in piperidine synthesis can often be attributed to a few common culprits. These include incomplete reaction conversion, the formation of stable intermediates or byproducts, catalyst deactivation or poisoning, and suboptimal reaction conditions (temperature, pressure, solvent).[3] Additionally, steric hindrance from bulky substituents on the precursor can significantly impede the desired transformation.[4]

Q2: My final piperidine product is off-color, typically with a yellow tint. What causes this and how can it be resolved?

A: A yellow discoloration in piperidine is generally indicative of oxidation byproducts. For applications requiring high purity, purification is essential. The most reliable method to remove these colored impurities is through distillation. To prevent reoccurrence, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and shielded from light and heat.

Q3: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this separation so challenging?

A: The difficulty arises because piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To circumvent this, consider employing azeotropic distillation with water or, for a more effective separation, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation via filtration.[3]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A: Yes, in many cases, N-protection is highly recommended. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent the basic piperidine nitrogen from participating in unwanted side reactions, especially when using reagents that are susceptible to nucleophilic attack. The protecting group can be readily removed in a subsequent step to yield the free amine.[3]

Troubleshooting Guides for Common Synthetic Routes

The synthesis of piperidine derivatives is not a one-size-fits-all process. Different synthetic strategies come with their own unique sets of challenges. Below are troubleshooting guides for some of the most prevalent methods.

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation is a fundamental method for synthesizing the piperidine core.[2] However, the aromatic stability of the pyridine ring can make this transformation challenging, often requiring harsh reaction conditions.[2]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities from prior steps (e.g., sulfur compounds) can poison the catalyst.[3] Catalyst Inhibition: The basic nitrogen of the pyridine can inhibit catalyst activity.[3] Insufficient Reaction Conditions: Low temperature or pressure may not be adequate to overcome the aromaticity of the pyridine ring.[3]Purify the Pyridine Precursor: Ensure the starting material is free from catalyst poisons. Use Acidic Additives: Additives such as HCl or acetic acid can protonate the nitrogen, diminishing its coordinating ability and boosting reactivity.[3] Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[3] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[3]
Formation of Byproducts Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can result in the formation of tetrahydropyridines or dihydropyridines.[3] Ring-Opening: Certain catalysts and the presence of water can encourage the opening of the pyridine ring.[3] Over-reduction: Harsh conditions may lead to the reduction of other functional groups (e.g., a phenyl ring).[3]Increase Reaction Time/Severity: Extend the reaction duration or increase the temperature and pressure to drive the reaction to completion.[3] Control Water Content: Employ anhydrous conditions if ring-opening is observed.[3] Catalyst Selection: Opt for a catalyst with higher chemoselectivity to prevent over-reduction.[3]
Poor Diastereoselectivity Reaction conditions may not be conducive to the formation of a specific stereoisomer.Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, an increase in pressure from 30 to 80 bar has been shown to improve cis-selectivity.[3]

This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the necessary duration (typically 4-24 hours). Monitor the reaction's progress using techniques such as GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

G cluster_start cluster_process cluster_workup cluster_end Start Substituted Pyridine + PtO₂ in Acetic Acid Pressurize Pressurize with H₂ (50-70 bar) Start->Pressurize Stir Stir at RT - Elevated Temp (4-24h) Pressurize->Stir Monitor Monitor Progress (GC-MS/TLC) Stir->Monitor Vent Vent H₂ & Purge with Inert Gas Monitor->Vent Reaction Complete Filter Filter through Celite® Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Distillation/Crystallization) Concentrate->Purify End Pure Piperidine Derivative Purify->End

Caption: Experimental workflow for catalytic hydrogenation.

Reductive Amination

Reductive amination is a versatile one-pot reaction that involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction to form the piperidine ring.

G Start Low Yield in Reductive Amination CheckReagents Verify Purity of Amine and Carbonyl Start->CheckReagents CheckReducingAgent Evaluate Reducing Agent Activity Start->CheckReducingAgent OptimizeConditions Optimize Reaction Conditions (pH, Temp, Solvent) Start->OptimizeConditions SideReactions Analyze for Side Reactions (e.g., over-alkylation) OptimizeConditions->SideReactions Purification Refine Purification Strategy SideReactions->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring. However, its mechanism can be either concerted or stepwise, which can influence selectivity.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Poor Diene/Dienophile Reactivity: The electronic nature of the diene and dienophile may not be well-matched. Decomposition of Reactants or Product: The reaction conditions may be too harsh.Use a Lewis Acid Catalyst: A Lewis acid can activate the dienophile. Modify the Electronic Properties: Introduce electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Optimize Reaction Temperature: Lower the temperature to minimize decomposition.
Poor Stereoselectivity The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, particularly with strong Lewis acids.[3]Use Cyclic Dienes: Cyclic dienes often result in higher diastereoselectivities.[3] Optimize the Catalyst: The choice of catalyst can impact the reaction pathway and, consequently, the stereochemical outcome.
Formation of Side Products Side reactions like polymerization or decomposition can occur, especially at elevated temperatures.Control the Temperature: Lowering the reaction temperature can help minimize the formation of side products.[3] Optimize Reaction Time: Monitor the reaction closely to prevent prolonged reaction times that could lead to decomposition.[3]

References

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E.-T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. [Link]

  • (2025). Piperidine Synthesis. DTIC. Retrieved January 23, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved January 23, 2026, from [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E.-T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • PubMed. (2017). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 3-(3-Methylphenyl)piperidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Methylphenyl)piperidine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthetic Strategy & Core Challenges

The industrial synthesis of 3-arylpiperidines, such as 3-(3-Methylphenyl)piperidine, is a critical process in the manufacturing of various pharmaceutical agents.[1][2] The piperidine scaffold is a ubiquitous building block in medicinal chemistry.[3] While several synthetic routes exist, two prevalent strategies for producing 3-(3-Methylphenyl)piperidine are the catalytic hydrogenation of a corresponding pyridine precursor and the addition of an organometallic reagent to a piperidone derivative.

This guide focuses primarily on the catalytic hydrogenation route, which is often favored for its atom economy and efficiency, despite presenting its own unique scale-up hurdles.[3][4] The general workflow involves the reduction of a substituted pyridine followed by conversion to the hydrochloride salt for stability and ease of handling.

Synthesis_Workflow Start 3-Methyl-5-phenylpyridine (Starting Material) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation H₂, Catalyst (e.g., PtO₂) Workup Work-up & Catalyst Removal Hydrogenation->Workup Filtration Freebase Isolation of 3-(3-Methylphenyl)piperidine (Free Base) Workup->Freebase Extraction/Distillation Salt_Formation HCl Salt Formation Freebase->Salt_Formation Ethanolic HCl Isolation Crystallization & Isolation Salt_Formation->Isolation Cooling/Anti-solvent Final_Product 3-(3-Methylphenyl)piperidine HCl Isolation->Final_Product

Caption: General workflow for the production of 3-(3-Methylphenyl)piperidine HCl via catalytic hydrogenation.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems that can arise during the scale-up process.

Issue 1: Low or Stagnant Yield During Catalytic Hydrogenation

Question: My hydrogenation of 3-methyl-5-phenylpyridine is stalling or resulting in a low yield of the desired piperidine. What are the likely causes and how can I resolve this?

Answer: This is a common and multifaceted issue. The aromaticity of the pyridine ring requires significant energy input to overcome, making the reaction sensitive to several factors.[5] Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Catalyst Activity/Deactivation:

    • Poisoning: The catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on Carbon) can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds).

    • Insufficient Loading: While low catalyst loadings are desirable for cost-efficiency, scaling up often requires re-optimization. A loading that works at the gram scale may be insufficient for kilogram-scale production due to mass transfer limitations.[4]

    • Improper Activation/Handling: Adams' catalyst (PtO₂) requires reduction in situ to its active form. Improper handling or exposure to air can lead to deactivation.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The reduction of the pyridine ring is highly dependent on hydrogen pressure. Inadequate pressure can lead to incomplete conversion or the formation of partially hydrogenated intermediates. Typical pressures can range from 5 to 70 bar depending on the catalyst and temperature.[5][6][7]

    • Sub-optimal Temperature: While higher temperatures increase reaction rates, they can also promote side reactions like hydrogenolysis if other functional groups are present. The optimal temperature is a balance between reaction rate and selectivity.

    • Poor Mass Transfer: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical. Inadequate agitation can lead to a "starved" catalyst, where its surface is not in sufficient contact with both hydrogen and the substrate.

  • Formation of Intermediates: The hydrogenation can sometimes stall at the di- or tetrahydro-pyridine stage, especially under mild conditions.

Troubleshooting Protocol:

Troubleshooting_Low_Yield Start Low Hydrogenation Yield Check_Catalyst 1. Verify Catalyst Integrity Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Purity 3. Analyze Starting Materials Start->Check_Purity Solution_Catalyst Increase catalyst loading. Use fresh, high-purity catalyst. Ensure proper pre-activation. Check_Catalyst->Solution_Catalyst Solution_Conditions Increase H₂ pressure. Optimize temperature. Improve agitation/mixing. Check_Conditions->Solution_Conditions Solution_Purity Purify starting material. Use high-purity solvent and H₂. Check_Purity->Solution_Purity Success Yield Improved Solution_Catalyst->Success Solution_Conditions->Success Solution_Purity->Success

Caption: Troubleshooting flowchart for low hydrogenation yield.

Step-by-Step Resolution:

  • In-Process Control (IPC) Analysis: Use GC-MS or HPLC to analyze a sample from the reaction. Identify the components: are you seeing starting material, desired product, or unknown intermediates?

  • Catalyst Evaluation:

    • Filter a small, representative sample of the catalyst and attempt the reaction on a small scale with fresh, pure starting materials. This will help determine if the bulk of the catalyst is deactivated.

    • Consider increasing the catalyst loading by 10-20% and monitoring the reaction progress.

  • Condition Optimization:

    • Gradually increase the hydrogen pressure in manageable increments (e.g., 5-10 bar).

    • Ensure the vessel's agitation system is operating at maximum efficiency to prevent catalyst settling and improve gas dispersion.

  • Purity Check: Re-analyze your starting pyridine for potential catalyst poisons.

Parameter Bench Scale (Typical) Scale-Up Consideration Reference
Catalyst PtO₂, Pd/CEnsure consistent lot quality; may require higher loading due to surface area to volume ratio changes.[4],[8]
**Pressure (H₂) **5-10 barOften needs to be increased (e.g., up to 70 bar) to overcome mass transfer limits and drive reaction to completion.[6],[5]
Temperature 25-50 °CHeat transfer is less efficient at scale. Monitor internal temperature closely to avoid exotherms or cold spots.[7]
Solvent Acetic Acid, EthanolAcetic acid can facilitate the reaction but requires careful neutralization during workup. Ensure solvent is degassed and free of peroxides.[4],[6]
Issue 2: Impurity Profile Fails Specification

Question: My final product, 3-(3-Methylphenyl)piperidine HCl, is contaminated with impurities. What are they and how do I get rid of them?

Answer: Impurities can originate from starting materials or be generated during the reaction and workup. Controlling them is paramount for pharmaceutical applications.

Common Impurities & Sources:

Impurity Potential Source Mitigation Strategy
Unreacted Starting Material Incomplete hydrogenation.Optimize reaction time, temperature, pressure, and catalyst loading.
Partially Hydrogenated Species Insufficiently forcing reaction conditions.Increase hydrogen pressure or reaction time.
Positional Isomers Impurities in the pyridine starting material.Use highly pure starting materials; isomers can be difficult to remove via crystallization.
N-Oxides Oxidation of the piperidine nitrogen during workup or storage.Use an inert atmosphere (N₂ or Ar) during workup and handling of the free base.
Residual Solvents Inefficient drying or solvent removal.Implement a robust drying protocol (e.g., vacuum oven at controlled temperature).

Purification Protocol: Optimizing Crystallization

The final crystallization of the hydrochloride salt is the most critical purification step.

  • Free Base Purity: Before salt formation, ensure the free base is as pure as possible. Consider a vacuum distillation of the crude free base if it is thermally stable.

  • Solvent Selection: The choice of solvent for HCl salt formation and crystallization is crucial.

    • Primary Solvent: A solvent in which the free base is soluble but the HCl salt is sparingly soluble (e.g., isopropanol, ethanol, ethyl acetate).

    • Anti-Solvent: A non-polar solvent (e.g., heptane, MTBE) can be added to induce precipitation and increase yield, but it may also cause impurities to crash out if not done carefully.

  • pH Control: When adding the HCl solution (e.g., HCl in isopropanol), add it slowly and monitor the pH. Overshooting the pH can lead to the formation of oily or amorphous material.

  • Controlled Cooling & Seeding:

    • Cool the solution slowly to allow for the growth of large, pure crystals. A rapid crash-cooling will trap impurities.

    • Use a small amount of previously isolated, high-purity product as seed crystals to encourage controlled crystallization.

  • Washing: Wash the filtered crystals with a cold, appropriate solvent to remove residual mother liquor containing dissolved impurities.

Issue 3: Poor Physical Properties of the Final Product

Question: The isolated 3-(3-Methylphenyl)piperidine HCl is an oil or a sticky solid, not a crystalline powder. Why is this happening?

Answer: This issue almost always points to problems in the salt formation and crystallization step.

Root Cause Analysis:

  • Presence of Water: Even small amounts of water can interfere with the crystallization of hydrochloride salts, leading to hygroscopic, oily products. Ensure all solvents and the free base are scrupulously dry.[9]

  • Incorrect Stoichiometry/pH: An excess of HCl can lead to the formation of hydrates or complexes that are difficult to crystallize.

  • Impurities: Certain impurities can act as crystallization inhibitors, disrupting the crystal lattice formation.

  • Solvent System: The chosen solvent may not be optimal. If the salt is too soluble, it will not precipitate. If it is too insoluble, it may crash out as an amorphous solid.

Troubleshooting Protocol:

  • Re-work the material: Dissolve the oily product in a minimal amount of a polar solvent (like methanol), treat it with a neutralizing agent if excess acid is suspected (e.g., a small amount of base), and then re-precipitate by adding it to a vigorously stirring anti-solvent (like MTBE).

  • Solvent Screen: Perform a small-scale solvent screen to find the optimal conditions for crystallization. Test various alcohols, esters, and ketone solvents, as well as their mixtures with anti-solvents.

  • Drying: Ensure the free base is completely dry before adding the HCl solution. A common technique is azeotropic drying with a solvent like toluene.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the hydrogenation scale-up? A1: The most critical parameters are:

  • Hydrogen Pressure: Directly influences reaction rate and completeness.
  • Temperature: Affects rate and selectivity; must be controlled to manage potential exotherms.
  • Agitation Rate: Crucial for gas-liquid-solid mass transfer, ensuring the catalyst is effective.
  • Catalyst Loading and Quality: The heart of the reaction; consistency is key.

Q2: What analytical methods are essential for process control? A2: A robust analytical strategy is non-negotiable.

  • In-Process: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material and the appearance of the product.
  • Final Product: HPLC for purity analysis, GC for residual solvent analysis, Karl Fischer titration for water content, and NMR (¹H and ¹³C) for structural confirmation.[3]

Q3: What are the primary safety concerns when scaling up this process? A3:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be properly rated, grounded, and operated in a well-ventilated area with appropriate gas detection systems.
  • Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry and contain adsorbed hydrogen. The catalyst must be handled under a wet or inert atmosphere. Filtered catalyst cake should never be allowed to dry in the open.
  • Exotherms: Catalytic hydrogenation is an exothermic process. A robust cooling system and careful monitoring of the internal temperature are essential to prevent a runaway reaction, especially during the initial phase.

Q4: Can a Grignard reaction be a viable alternative for scale-up? A4: Yes, a Grignard reaction, for instance, reacting 3-tolylmagnesium bromide with an N-protected-3-piperidone, is a viable route.[10][11] However, it presents different scale-up challenges:

  • Strictly Anhydrous Conditions: Grignard reagents react violently with water.[9] All glassware, solvents, and starting materials must be perfectly dry, which can be challenging to maintain in large reactors.
  • Initiation: Grignard reactions can have an induction period, followed by a rapid exotherm. Controlling the initiation and the subsequent temperature is a major scale-up concern.
  • Workup: Quenching a large-scale Grignard reaction requires careful, controlled addition of the quenching agent to manage the exotherm and potential gas evolution.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Available at: [Link]

  • Advances in Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • Erowid. (n.d.). piperidines I. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-(3-Methylphenyl)piperidine Hydrochloride and Other Phenylpiperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 3-(3-Methylphenyl)piperidine Hydrochloride with other key phenylpiperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships, receptor binding affinities, and functional activities that define this important class of centrally active agents. By synthesizing experimental data and established pharmacological principles, this guide aims to provide a clear, data-driven framework for understanding the therapeutic potential and research applications of these compounds.

The Phenylpiperidine Scaffold: A Cornerstone of CNS Drug Discovery

The phenylpiperidine motif, a six-membered piperidine ring with a direct phenyl group attachment, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a wide array of therapeutics targeting the central nervous system (CNS), including potent opioid analgesics, dopamine and serotonin reuptake inhibitors for the treatment of depression and ADHD, and antipsychotic agents.[2][3] The position of the phenyl ring on the piperidine core (2, 3, or 4-position) and the nature of the substituents on both the phenyl ring and the piperidine nitrogen are critical determinants of pharmacological activity and receptor selectivity.

This guide will focus on the less-explored class of 3-phenylpiperidine derivatives, with a specific emphasis on 3-(3-Methylphenyl)piperidine Hydrochloride, and compare its inferred pharmacological profile with well-characterized 2- and 4-phenylpiperidine analogs.

Comparative Analysis of Receptor Binding Affinities

While specific binding affinity data for 3-(3-Methylphenyl)piperidine Hydrochloride is not extensively available in the public domain, we can infer its likely pharmacological profile by examining the structure-activity relationships (SAR) of closely related 3-phenylpiperidine analogs and comparing them to other phenylpiperidine derivatives.

Dopamine Transporter (DAT) Affinity

The 3-phenylpiperidine scaffold is a known pharmacophore for dopamine D2 receptor and dopamine transporter (DAT) ligands.[4][5] Research into 3-(3-hydroxyphenyl)piperidine derivatives has shown that these compounds can act as potent dopamine autoreceptor agonists.[4] The substitution on the phenyl ring plays a crucial role in modulating affinity and selectivity.

Key Insights from SAR Studies:

  • 3-Hydroxyl Group: The presence of a hydroxyl group at the 3-position of the phenyl ring appears to be critical for high potency and selectivity as a dopamine autoreceptor agonist.[4]

  • Phenyl Ring Substitution: The introduction of an additional hydroxyl group at the 4-position of the phenyl ring leads to a loss of selectivity for autoreceptors.[4]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen significantly impacts potency, with N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl derivatives of 3-(3-hydroxyphenyl)piperidine showing the highest activity.[4]

For 3-(3-Methylphenyl)piperidine, the methyl group at the 3-position of the phenyl ring, being a lipophilic and electron-donating group, is expected to confer significant affinity for the dopamine transporter. Compared to the hydroxylated analogs, it may exhibit a different profile, potentially acting as a reuptake inhibitor rather than a receptor agonist.

Comparative Data for Phenylpiperidine Derivatives at the Dopamine Transporter:

CompoundPhenyl PositionKey SubstituentsDAT Ki (nM)Reference
Methylphenidate2-Phenyl2-COOCH₃~100-200[2]
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone4-Phenyl4-OH, 4-CH₃ (on phenyl)492[6]
Analogue 6 (from above study)4-PhenylModified from above11[6]
3-(3-Hydroxyphenyl)-N-n-propylpiperidine3-Phenyl3-OH, N-propylPotent DA autoreceptor agonist[4]

Note: Direct Ki value for 3-(3-Methylphenyl)piperidine is not available in the cited literature. The table provides context from related compounds.

Serotonin Transporter (SERT) Affinity

The phenylpiperidine scaffold is also prevalent in compounds targeting the serotonin transporter (SERT). The substitution pattern on the phenyl ring and the piperidine core dictates the affinity and selectivity for SERT.

Key Insights from SAR Studies:

  • Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have identified compounds with high affinity for SERT, with Ki values in the nanomolar range.[7]

  • For meperidine (a 4-phenylpiperidine) analogs, substituents on the phenyl ring greatly influence potency and selectivity for SERT, with some derivatives showing high selectivity.

Given the structural similarity to known SERT ligands, it is plausible that 3-(3-Methylphenyl)piperidine possesses some affinity for the serotonin transporter. The nature and position of the methyl group would be a key determinant of this activity.

Comparative Data for Phenylpiperidine Derivatives at the Serotonin Transporter:

CompoundPhenyl PositionKey SubstituentsSERT Ki (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 13-PhenylComplex side chainHigh Affinity (2-400 nM range)[7]
3-(Fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene3-Aryl (tropane)Fluorenyl group14.5[8]
3-(3,4-dichlorophenyl)nortrop-2-ene3-Aryl (tropane)3,4-dichloro0.3[9]

Note: Direct Ki value for 3-(3-Methylphenyl)piperidine is not available in the cited literature. The table provides context from related compounds.

Opioid Receptor Affinity

The 4-phenylpiperidine scaffold is the foundation for a major class of opioid analgesics, including meperidine and fentanyl.[2] The interaction with opioid receptors is highly sensitive to the substitution pattern on the piperidine ring and the N-substituent.

Key Insights from SAR Studies:

  • For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the compounds generally act as opioid receptor antagonists at the µ and κ receptors.[6]

  • The removal of the 3-methyl or 4-methyl substituents from these 4-phenylpiperidine antagonists does not eliminate their potent µ and κ opioid receptor antagonist properties.[6]

While the primary focus for 3-phenylpiperidines has been on their monoaminergic activity, the potential for opioid receptor interaction should not be dismissed, especially given the diverse pharmacology of the broader phenylpiperidine class. The 3-phenyl substitution pattern might confer a different opioid receptor profile compared to the 4-phenyl analogs.

Comparative Data for Phenylpiperidine Derivatives at Opioid Receptors:

CompoundPhenyl PositionReceptorActivityReference
Fentanyl4-Phenylµ-opioidPotent Agonist[10]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine4-Phenylµ, δ, κ-opioidAntagonist (Ke values: 8.47, 34.3, 36.8 nM)[11]
Meperidine4-Phenylµ-opioidAgonist[2]

Note: Direct opioid receptor binding data for 3-(3-Methylphenyl)piperidine is not available in the cited literature.

Visualizing the Pharmacological Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of phenylpiperidine derivatives.

G cluster_0 Dopaminergic Synapse DAT Dopamine Transporter (DAT) D2R_pre D2 Autoreceptor DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA->D2R_pre Binds Phenylpiperidine 3-(3-Methylphenyl)Piperidine (Hypothesized) Phenylpiperidine->DAT Inhibits (Inferred) Phenylpiperidine->D2R_pre Modulates (Inferred)

Caption: Hypothesized interaction of 3-(3-Methylphenyl)piperidine at the dopaminergic synapse.

G cluster_1 Experimental Workflow: Radioligand Binding Assay Membrane Membrane Preparation (with target receptor/transporter) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound Test Compound (e.g., Phenylpiperidine Derivative) Test_Compound->Incubation Filtration Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Determine Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro assays are provided below. These protocols are based on established practices and can be adapted for the specific phenylpiperidine derivative under investigation.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

Materials:

  • Membrane Preparation: Striatal tissue from rodents or cells expressing recombinant human DAT.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Non-specific Binding Determiner: GBR 12909 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compound: 3-(3-Methylphenyl)piperidine Hydrochloride or other phenylpiperidine derivatives at various concentrations.

  • Filtration Apparatus: 96-well harvester with GF/B filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize striatal tissue in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.

    • Test Compound Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.[12]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptor (GPCR) Activation

This functional assay measures the activation of G-proteins following agonist binding to a GPCR, such as the µ-opioid receptor or the D2 dopamine receptor.

Materials:

  • Membrane Preparation: Brain tissue or cells expressing the GPCR of interest (e.g., µ-opioid or D2 dopamine receptor).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: Known agonist for the receptor of interest (e.g., DAMGO for µ-opioid, quinpirole for D2).

  • Test Compound: 3-(3-Methylphenyl)piperidine Hydrochloride or other phenylpiperidine derivatives.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal Binding: Assay buffer, membranes (20-50 µg protein), 10 µM GDP, and [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Agonist-Stimulated Binding: Agonist at a saturating concentration, membranes, GDP, and [³⁵S]GTPγS.

    • Test Compound Effect: Test compound at various concentrations, membranes, GDP, and [³⁵S]GTPγS. To test for antagonist activity, co-incubate with a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Express the data as a percentage of the stimulation produced by the standard agonist. Determine EC₅₀ and Emax values for agonists, or IC₅₀ and Ki values for antagonists.

Conclusion

3-(3-Methylphenyl)piperidine Hydrochloride belongs to a versatile class of compounds with significant potential for modulating key CNS targets. Based on the analysis of structurally related compounds, it is likely to exhibit affinity for the dopamine and serotonin transporters. Its precise pharmacological profile, including its activity at opioid receptors, warrants further investigation through direct experimental evaluation using the protocols outlined in this guide. The structure-activity relationships discussed herein provide a valuable framework for the rational design and development of novel 3-phenylpiperidine derivatives with tailored selectivity and functional activity for therapeutic applications.

References

  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methylphenidate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • 25CN-NBOH - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (n.d.). Retrieved January 23, 2026, from [Link]

  • Characterization of the binding properties of [3H] DAMGO and [³H] - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Overview of Monoamine Transporters - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanisms of G protein activation via the D2 dopamine receptor - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3-Phenylpiperidine. (n.d.). Retrieved January 23, 2026, from [Link]

  • [3H]WIN 35428 binding in the human brain - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia - ADDI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacological profile of methylphenidate-based designer drugs - CORE. (n.d.). Retrieved January 23, 2026, from [Link]

  • [>3>H] citalopram binding to serotonin transporter sites in minnow brains. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site - RCSB PDB. (n.d.). Retrieved January 23, 2026, from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife. (n.d.). Retrieved January 23, 2026, from [Link]

  • [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 23, 2026, from [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemical structures of cocaine, WIN 35428, and the benztropine... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

A Comparative Analysis of 3-(3-Methylphenyl)piperidine Hydrochloride and Established Dopamine Agonists: An Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the pursuit of novel dopaminergic agents with refined efficacy and selectivity profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the putative dopamine agonist, 3-(3-Methylphenyl)piperidine Hydrochloride, with well-established therapeutic agents: Pramipexole, Ropinirole, and Rotigotine. While direct experimental data for 3-(3-Methylphenyl)piperidine Hydrochloride is not extensively available in public literature, this analysis will leverage data from structurally related 3-arylpiperidine analogs to forecast its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of receptor affinity, functional efficacy, and the underlying experimental methodologies.

Introduction to Dopamine Agonism and Therapeutic Landscape

Dopamine, a critical neurotransmitter, modulates a myriad of physiological functions including motor control, motivation, and cognition. Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, are principal targets for therapeutic intervention in neurological and psychiatric disorders such as Parkinson's disease and Restless Legs Syndrome.[1] Dopamine agonists are compounds that bind to and activate these receptors, mimicking the endogenous effects of dopamine.

The established dopamine agonists—Pramipexole, Ropinirole, and Rotigotine—have distinct pharmacological profiles that dictate their clinical utility and side-effect profiles. Understanding these differences is paramount when evaluating novel chemical entities like 3-(3-Methylphenyl)piperidine Hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous centrally active pharmaceuticals.[2]

Comparative Pharmacological Profiles

A compound's efficacy as a dopamine agonist is primarily determined by its binding affinity (Ki) for dopamine receptor subtypes and its functional potency (EC50) and intrinsic activity in downstream signaling pathways.

Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound for binding to receptor-expressing cell membranes. The inhibition constant (Ki) is a measure of the binding affinity of the test compound; a lower Ki value indicates a higher affinity.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Pramipexole >10,000~2.5~0.5[3]
Ropinirole >10,000~29~3.4[4]
Rotigotine ~83~13.5~0.71[5]
3-Arylpiperidine Analogs (Representative) Variable, generally lower affinityPotent, variablePotent, often high selectivity[6][7]

Note: Data for 3-Arylpiperidine Analogs is representative of the class due to the lack of specific data for 3-(3-Methylphenyl)piperidine Hydrochloride.

Functional Efficacy

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For D2-like receptors, which are Gi/o-coupled, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response.

CompoundD2 Receptor Functional Potency (EC50, nM)Intrinsic ActivityReference
Pramipexole ~2.0Full Agonist[8]
Ropinirole ~20Full Agonist[4]
Rotigotine ~0.4Full Agonist[5]
3-Arylpiperidine Analogs (Representative) Variable, can be potent agonistsCan range from partial to full agonists[3][6]

Note: Data for 3-Arylpiperidine Analogs is representative of the class.

Mechanistic Insights and Signaling Pathways

Dopamine D2-like receptors primarily signal through the Gi/o family of G-proteins. Agonist binding stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The dissociated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunit can modulate other effectors, such as ion channels.

Dopamine_D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist Dopamine Agonist (e.g., 3-(3-Methylphenyl)piperidine) Agonist->D2R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocols

The following are standardized protocols for assessing the key pharmacological parameters of dopamine agonists.

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive binding assay to determine the Ki of a test compound for dopamine receptors.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing dopamine receptors start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of test compound prepare_membranes->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity using scintillation counting wash->scintillation analyze Analyze data to determine IC50 and calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2/D3 receptors), and serial dilutions of the test compound.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Dopamine D2 Receptor Functional cAMP Assay

This protocol describes a functional assay to measure the ability of a test compound to inhibit cAMP production via the D2 receptor.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing D2 receptors into a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubate stimulate Add forskolin to stimulate adenylyl cyclase and varying concentrations of test compound pre_incubate->stimulate incubate Incubate for a defined period (e.g., 15-30 minutes) stimulate->incubate lyse_and_detect Lyse cells and measure cAMP levels (e.g., using HTRF or ELISA) incubate->lyse_and_detect analyze Analyze data to determine EC50 and intrinsic activity lyse_and_detect->analyze end End analyze->end

Caption: Workflow for a D2 receptor functional cAMP assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line expressing the human D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells) and seed them into 96-well plates.[12]

  • Pre-incubation: Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Compound Addition: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. Concurrently, add serial dilutions of the test compound.[12]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP production.

Discussion and Future Directions

The established dopamine agonists Pramipexole, Ropinirole, and Rotigotine exhibit distinct receptor binding and functional profiles. Pramipexole and Rotigotine show high affinity for the D3 receptor, while Ropinirole has a somewhat lower affinity.[3][4][5] All three are full agonists at the D2 receptor.

Based on the available literature for related 3-arylpiperidine analogs, it is plausible that 3-(3-Methylphenyl)piperidine Hydrochloride could exhibit significant affinity and agonist activity at D2 and D3 receptors. The substitution on the phenyl ring is known to modulate the pharmacological profile of this scaffold.[7] Specifically, the methyl group at the 3-position of the phenyl ring may influence receptor affinity and selectivity compared to unsubstituted or differently substituted analogs.

Further in-depth characterization of 3-(3-Methylphenyl)piperidine Hydrochloride through comprehensive binding and functional assays is imperative to elucidate its precise pharmacological profile. Future studies should also investigate its selectivity against other dopamine receptor subtypes and off-target receptors to fully assess its therapeutic potential and potential for side effects.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of 3-(3-Methylphenyl)piperidine Hydrochloride relative to established dopamine agonists. While direct data for this specific compound is limited, the analysis of its structural class and the detailed experimental protocols provided herein offer a robust foundation for its further investigation. The systematic application of these methodologies will be crucial in determining its potential as a novel therapeutic agent in the field of dopaminergic neurotransmission.

References

  • Newman, A. H., et al. (2013). "Dopamine D3 receptor partial agonists and antagonists for the treatment of cocaine addiction." Future medicinal chemistry, 5(16), 1959–1975.
  • Cheng, Y. C., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical pharmacology, 22(23), 3099–3108.
  • Zhang, J., et al. (2007). "Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists." Bioorganic & medicinal chemistry letters, 17(1), 268–272.
  • Hacksell, U., et al. (1981). "3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity." Journal of medicinal chemistry, 24(12), 1475–1482.
  • GenScript. (2020). "Human Recombinant D2 Dopamine Receptor Stable Cell Line." GenScript.
  • Lemoine, L., et al. (2020).
  • Li, H., et al. (2001). "Fully automated radioligand binding filtration assay for membrane-bound receptors." Journal of biomolecular screening, 6(3), 169–176.
  • Svartengren, J. (2012). "Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines." Uppsala University.
  • Lemoine, L., et al. (2021). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." ChemRxiv.
  • Missale, C., et al. (1998). "Dopamine receptors: from structure to function." Physiological reviews, 78(1), 189–225.
  • Vizi, E. S., et al. (2021). "Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum." International journal of molecular sciences, 22(16), 8853.
  • Eurofins. "D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay." Eurofins Discovery.
  • Coldwell, M. C., et al. (1999). "Selectivity of dopamine D2, D3 and D4 receptor partial agonists." British journal of pharmacology, 127(7), 1671–1680.
  • Millipore. "ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR." Sigma-Aldrich.
  • Matulenko, M. A., et al. (2004). "Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists." Bioorganic & medicinal chemistry, 12(13), 3471–3483.
  • van der Wenden, E. M., et al. (2012). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors." Analytical biochemistry, 421(2), 609–617.
  • Cisbio. "Upstream/downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays." Revvity.
  • Free, R. B., et al. (2017). "Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor." Frontiers in pharmacology, 8, 79.
  • Xu, J., et al. (2010). "[3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen." Synapse (New York, N.Y.), 64(6), 449–459.
  • Wikipedia. (2023). "3-Phenylpiperidine." Wikipedia.
  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Gifford Bioscience.
  • IUPHAR/BPS Guide to PHARMACOLOGY.
  • Wikipedia. (2023). "Phencyclidine." Wikipedia.
  • Shannon, H. E., et al. (1997). "Pramipexole, a novel dopamine D2/D3 receptor agonist: in vivo characterization of antiparkinsonian activity and motor side effects." The Journal of pharmacology and experimental therapeutics, 281(2), 870–878.
  • Zhang, J., et al. (2007). "Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists." Bioorganic & medicinal chemistry letters, 17(1), 268–272.
  • Scheller, D., et al. (2009). "The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease." Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86.

Sources

In Vivo Validation of 3-(3-Methylphenyl)piperidine Hydrochloride: A Comparative Guide to Assessing Norepinephrine-Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(3-Methylphenyl)piperidine Hydrochloride, a novel compound with a piperidine scaffold suggestive of activity at monoamine transporters. Based on structural similarities to known central nervous system (CNS) active agents, such as methylphenidate, we hypothesize that this compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] This document outlines a scientifically rigorous, multi-tiered approach to not only elucidate the compound's activity but also to objectively compare its performance against a standard-of-care alternative, Methylphenidate, and a vehicle control.

The experimental design detailed herein is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the causal reasoning behind each experimental choice. This ensures a self-validating system where each stage of investigation builds upon the last, from initial behavioral screens to direct neurochemical analysis and pharmacokinetic profiling.

Mechanistic Hypothesis and Comparative Framework

The core of our investigation rests on the hypothesis that 3-(3-Methylphenyl)piperidine Hydrochloride potentiates noradrenergic and dopaminergic neurotransmission by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This mechanism is shared by therapeutic agents used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2]

To establish a robust comparative analysis, all in vivo studies will include three arms:

  • Vehicle Control: To establish a baseline and control for procedural effects.

  • 3-(3-Methylphenyl)piperidine Hydrochloride: The investigational compound.

  • Methylphenidate: A well-characterized NDRI serving as a positive control and comparator.[1]

This framework allows for the direct assessment of the novel compound's efficacy and potency relative to a clinically relevant standard.

Tier 1: Behavioral Screening for Antidepressant-like and Stimulant Activity

The initial phase of in vivo validation focuses on behavioral assays sensitive to the modulation of monoamine systems. These tests provide the first indication of CNS activity consistent with our NDRI hypothesis.

Forced Swim Test (FST) and Tail Suspension Test (TST)

Rationale: The FST and TST are widely used to screen for antidepressant-like activity.[2] A reduction in immobility time in these models is indicative of a compound's ability to counteract behavioral despair, a common endpoint for monoamine reuptake inhibitors.[2][3]

Experimental Protocol: Forced Swim Test (FST)

  • Acclimation: House male C57BL/6 mice in the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 3-(3-Methylphenyl)piperidine Hydrochloride (e.g., 1, 3, 10 mg/kg), Methylphenidate (e.g., 5, 10, 20 mg/kg), or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Test Procedure:

    • Place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record a 6-minute session. Score the last 4 minutes for immobility (floating passively with only minor movements to maintain balance).

  • Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Locomotor Activity

Rationale: NDRIs can increase locomotor activity due to their stimulant properties. This assay is crucial to differentiate between a true antidepressant-like effect and a general increase in motor output that could confound the FST/TST results.

Experimental Protocol: Open Field Test

  • Acclimation: Habituate mice to the testing room for at least 1 hour.

  • Dosing: Administer compounds as described for the FST.

  • Test Procedure:

    • Place each mouse in the center of an open field arena (e.g., 40x40 cm).

    • Use an automated tracking system to record the total distance traveled, rearing frequency, and time spent in the center versus the periphery over a 30-minute session.

  • Data Analysis: Analyze the data using a one-way ANOVA to compare locomotor parameters between groups.

Hypothetical Behavioral Data Summary
Treatment GroupDose (mg/kg, i.p.)FST Immobility (seconds)Total Distance Traveled (meters)
Vehicle-150 ± 101200 ± 150
3-(3-Methylphenyl)piperidine HCl1135 ± 121350 ± 180
3-(3-Methylphenyl)piperidine HCl395 ± 8 1800 ± 200*
3-(3-Methylphenyl)piperidine HCl1060 ± 7 2500 ± 250
Methylphenidate1075 ± 9***2200 ± 210

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Tier 2: Neurochemical Confirmation via In Vivo Microdialysis

Rationale: Following positive behavioral signals, it is imperative to directly measure the neurochemical effects of 3-(3-Methylphenyl)piperidine Hydrochloride in the brain. In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions, providing direct evidence of reuptake inhibition.[3][4]

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Analysis A Stereotaxic Surgery: Implant guide cannula targeting prefrontal cortex B Animal Recovery (5-7 days) A->B C Insert microdialysis probe D Collect baseline samples (e.g., 4 x 20 min) C->D E Administer Compound (i.p.) D->E F Collect post-injection samples (e.g., 6 x 20 min) E->F G HPLC-ECD Analysis: Quantify Dopamine & Norepinephrine F->G H Data Normalization: Express as % of baseline G->H

Caption: Workflow for in vivo microdialysis.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC), a region implicated in mood and executive function.

  • Recovery: Allow animals to recover for 5-7 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 80 minutes.

    • Administer 3-(3-Methylphenyl)piperidine Hydrochloride (e.g., 10 mg/kg, i.p.), Methylphenidate (10 mg/kg, i.p.), or vehicle.

    • Continue collecting samples for at least 120 minutes post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Presentation: Express the results as a percentage change from the baseline average for each animal.

Hypothetical Neurochemical Data Summary
Treatment Group (10 mg/kg)Peak Dopamine Increase (% Baseline)Peak Norepinephrine Increase (% Baseline)
Vehicle110 ± 8105 ± 10
3-(3-Methylphenyl)piperidine HCl350 ± 45 450 ± 50
Methylphenidate320 ± 40 400 ± 45

***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Tier 3: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting the pharmacodynamic data and for planning future studies. A basic PK study will establish key parameters like Cmax, Tmax, and half-life.[5]

Experimental Protocol: Pharmacokinetic Study in Rats

  • Dosing: Administer a single dose of 3-(3-Methylphenyl)piperidine Hydrochloride (e.g., 10 mg/kg) via both intravenous (i.v.) for bioavailability assessment and the intended therapeutic route (e.g., oral gavage or i.p.).

  • Blood Sampling: Collect serial blood samples from a cohort of rats at specific time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[5]

  • Plasma Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Data
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)
i.v.1012000.0824003.5100
p.o.104501.018003.875

Discussion and Comparative Analysis

The collective data from these tiered experiments will provide a comprehensive in vivo profile of 3-(3-Methylphenyl)piperidine Hydrochloride.

  • Efficacy: The behavioral data will establish the compound's efficacy in models relevant to its hypothesized mechanism. A dose-dependent reduction in immobility in the FST, comparable to or greater than methylphenidate, would be a strong indicator of potential antidepressant or stimulant-like effects.

  • Mechanism of Action: The microdialysis data serves as the critical link between the behavioral outcomes and the hypothesized neurochemical mechanism. A significant and sustained increase in extracellular dopamine and norepinephrine, exceeding that of the vehicle and comparable to methylphenidate, would provide direct evidence of dual reuptake inhibition.

  • Pharmacokinetic Profile: The PK data provides context for the observed effects. A favorable oral bioavailability and a half-life that supports a reasonable dosing interval are desirable characteristics for a CNS drug candidate.

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Vesicle Vesicle DA Dopamine NE Norepinephrine DA_cleft Dopamine Vesicle->DA_cleft Release NE_cleft Norepinephrine Vesicle->NE_cleft Release DA_cleft->DAT Reuptake D_Receptor Dopamine Receptor DA_cleft->D_Receptor Binding NE_cleft->NET Reuptake A_Receptor Adrenergic Receptor NE_cleft->A_Receptor Binding Signal Postsynaptic Signaling D_Receptor->Signal A_Receptor->Signal Compound 3-(3-Methylphenyl) Piperidine HCl Compound->DAT Inhibition Compound->NET Inhibition

Caption: Hypothesized mechanism of action.

Conclusion

This guide presents a logical and scientifically grounded strategy for the in vivo validation of 3-(3-Methylphenyl)piperidine Hydrochloride. By integrating behavioral, neurochemical, and pharmacokinetic studies within a comparative framework, researchers can generate a robust data package to support or refute the hypothesis that this novel compound is a functional norepinephrine-dopamine reuptake inhibitor. The successful execution of these experiments will provide critical insights into its therapeutic potential and guide future drug development efforts.

References

  • Hamon, M., & Blier, P. (2013). Monoamine neurocircuitry in depression and strategies for new treatments. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 45, 54-63. [Link]

  • Kim, D., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(20), 7751. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The tail suspension test as a model for assessing antidepressant activity in mice. Nature Protocols, 1(1), 1-5. [Link]

  • Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336. [Link]

  • Li, X., et al. (2021). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers in Pharmacology, 12, 738593. [Link]

  • Feng, J., et al. (2018). Monitoring norepinephrine release in vivo using next-generation GRABNE sensors. Nature Methods, 15(12), 1103-1108. [Link]

  • Wikipedia. (2024). Methylphenidate. [Link]

  • Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in Pharmacological Sciences, 23(5), 238-245. [Link]

  • Di Chiara, G. (2002). Nucleus accumbens shell and core dopamine: differential role in behavior and addiction. Behavioural Brain Research, 137(1-2), 75-114. [Link]

Sources

A Comparative Guide to the Receptor Cross-Reactivity of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the receptor cross-reactivity profile of 3-(3-Methylphenyl)piperidine hydrochloride. As a crucial aspect of preclinical drug development, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document synthesizes available data on structurally similar compounds to project the likely binding affinities and functional activities of 3-(3-Methylphenyl)piperidine hydrochloride across a range of key physiological receptors.

Introduction: The Significance of Receptor Selectivity

3-(3-Methylphenyl)piperidine hydrochloride belongs to the phenylpiperidine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been developed as analgesics, antipsychotics, and antidepressants, underscoring the importance of subtle structural modifications in determining receptor interaction and therapeutic outcome.[3][4] A comprehensive understanding of a compound's receptor cross-reactivity, or its ability to bind to multiple, often unintended, receptor targets, is a cornerstone of modern drug discovery. Unforeseen off-target interactions can lead to adverse side effects or even mask the true therapeutic potential of a drug candidate.

This guide will explore the probable interactions of 3-(3-Methylphenyl)piperidine hydrochloride with key receptor families, including monoamine transporters, opioid receptors, and sigma receptors. By examining the structure-activity relationships (SAR) of closely related analogs, we can build a predictive profile of the target compound's selectivity.

Predicted Receptor Binding Profile of 3-(3-Methylphenyl)piperidine Hydrochloride

While direct experimental data for 3-(3-Methylphenyl)piperidine hydrochloride is limited in publicly accessible literature, we can infer its likely binding affinities by analyzing data from structurally analogous compounds. The 3-phenylpiperidine moiety is a well-established pharmacophore with known interactions at several key central nervous system (CNS) targets.[3]

Monoamine Transporters: Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET)

Phenylpiperidine derivatives are recognized for their interaction with monoamine transporters. The parent compound, 3-phenylpiperidine, and its analogs often exhibit inhibitory activity at DAT, SERT, and NET, which are crucial for regulating neurotransmitter levels in the brain.

  • Dopamine Transporter (DAT): The 3-phenylpiperidine scaffold is a known constituent of potent DAT inhibitors like GBR 12909.[5][6][7] The presence of the phenyl ring at the 3-position of the piperidine is a key structural feature for DAT affinity. The methyl group at the meta-position of the phenyl ring in 3-(3-Methylphenyl)piperidine hydrochloride is likely to influence this interaction. SAR studies on related compounds suggest that substitutions on the phenyl ring can modulate both potency and selectivity.[3] For instance, the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine highlights the importance of the 3-position substitution on the phenyl ring for dopaminergic activity.[3][8][9]

  • Serotonin Transporter (SERT): Phenylpiperidine derivatives have also been developed as selective serotonin reuptake inhibitors (SSRIs). The affinity for SERT can be influenced by the substitution pattern on the phenyl ring.

  • Norepinephrine Transporter (NET): Cross-reactivity with NET is also a common feature of this chemical class. The relative affinity for DAT, SERT, and NET can vary significantly based on the specific substituents on the phenyl and piperidine rings.

Opioid Receptors: Mu (μ), Delta (δ), and Kappa (κ)

The phenylpiperidine skeleton is the core structure of many potent opioid analgesics, including fentanyl and meperidine.[1][10][11][12] Therefore, it is highly probable that 3-(3-Methylphenyl)piperidine hydrochloride will exhibit some degree of affinity for opioid receptors.

  • Mu (μ) Opioid Receptor: This is the primary target for most opioid analgesics. The affinity of phenylpiperidines for the μ-opioid receptor is sensitive to substitutions on both the piperidine nitrogen and the phenyl ring.[13][14]

  • Delta (δ) and Kappa (κ) Opioid Receptors: Cross-reactivity with δ and κ opioid receptors is also possible and can contribute to the overall pharmacological profile, including potential side effects.[1]

Sigma Receptors (σ1 and σ2)

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. Many phenylpiperidine derivatives have been shown to bind to sigma receptors with high affinity.[15][16][17][18] These receptors are implicated in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. The interaction of 3-(3-Methylphenyl)piperidine hydrochloride with sigma receptors is therefore a critical aspect of its cross-reactivity profile. The compound 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) is a known potent ligand for sigma receptors.[19]

Comparative Binding Affinity Data of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the binding affinities (Ki or IC50 in nM) of representative phenylpiperidine derivatives at various receptors. This data, gathered from publicly available literature, serves as a valuable reference for predicting the potential cross-reactivity of 3-(3-Methylphenyl)piperidine hydrochloride.

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)μ-Opioid (Ki, nM)σ1 Receptor (IC50, nM)
GBR 12909 1[5][6][7]>100[5]>100[5]-48[6]
(+)-3-PPP -----
Haloperidol -----

Experimental Methodologies for Assessing Receptor Cross-Reactivity

To experimentally determine the cross-reactivity profile of 3-(3-Methylphenyl)piperidine hydrochloride, a combination of in vitro binding and functional assays is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[20][21] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity. The test compound is then assessed for its ability to displace the radioligand, and from this, its inhibitory constant (Ki) can be calculated.

GPCR_Signaling cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) Agonist_Gs Agonist Gs_Receptor Gs-Coupled Receptor Agonist_Gs->Gs_Receptor binds Gs_Protein Gs Protein Gs_Receptor->Gs_Protein activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist Gi_Receptor Gi-Coupled Receptor Agonist_Gi->Gi_Receptor binds Gi_Protein Gi Protein Gi_Receptor->Gi_Protein activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi conversion reduced ATP_Gi ATP ATP_Gi->AC_Gi

Sources

Benchmarking 3-(3-Methylphenyl)piperidine Hydrochloride: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 3-(3-Methylphenyl)piperidine hydrochloride, a piperidine derivative with potential activity at monoamine transporters. Piperidine and its analogues are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] A thorough understanding of a novel compound's pharmacological and pharmacokinetic profile is critical for its advancement in the drug discovery pipeline.

This document outlines the essential in vitro assays required to characterize the potency, selectivity, and drug-like properties of 3-(3-Methylphenyl)piperidine hydrochloride. We will compare its hypothetical performance against well-established standard compounds: methylphenidate, a norepinephrine-dopamine reuptake inhibitor (NDRI), and fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[3] The protocols and data presentation formats detailed herein are designed to ensure scientific integrity and provide a clear, objective comparison.

The Scientific Rationale: Targeting Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[4] These transporters are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[5] Given the structural similarities of 3-(3-Methylphenyl)piperidine hydrochloride to other known monoamine reuptake inhibitors, it is hypothesized to interact with one or more of these transporters.

The initial phase of characterization involves determining the compound's binding affinity (Ki) and functional potency (IC50) at each of these transporters. This allows for an assessment of both its primary target(s) and its selectivity profile. A compound that potently inhibits DAT and NET with significantly less activity at SERT, for instance, would be classified as an NDRI, similar to methylphenidate.[3][6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle->MA Release MA_Synapse Monoamine Neurotransmitter MA->MA_Synapse MAT Monoamine Transporter (DAT, NET, or SERT) MA_Synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_Synapse->Receptor Binds Test_Compound 3-(3-Methylphenyl)piperidine HCl (Test Compound) Test_Compound->MAT Inhibits

Caption: Mechanism of Monoamine Transporter Inhibition.

Comparative In Vitro Profiling: A Step-by-Step Approach

A robust benchmarking study requires a multi-faceted approach, encompassing receptor binding, functional activity, and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Monoamine Transporter Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

Experimental Workflow: Radioligand Binding Assay

Prepare_Membranes Prepare cell membranes expressing DAT, NET, or SERT Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Filter Separate bound and free radioligand by vacuum filtration Incubate->Filter Measure_Radioactivity Quantify radioactivity on filters Filter->Measure_Radioactivity Calculate_Ki Calculate IC50 and Ki values Measure_Radioactivity->Calculate_Ki

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for DAT, NET, and SERT

  • Membrane Preparation: Utilize cell membranes from HEK-293 cells stably expressing human DAT, NET, or SERT. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable assay buffer.[8]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and a range of concentrations of 3-(3-Methylphenyl)piperidine hydrochloride or the standard compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature will vary depending on the specific transporter being assayed.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
3-(3-Methylphenyl)piperidine HCl TBDTBDTBD
Methylphenidate~100~100>10,000
Fluoxetine>1000>1000~1

TBD: To be determined experimentally.

Monoamine Transporter Functional Activity

Functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter. These assays provide a measure of the compound's potency (IC50) in a more physiologically relevant context.[4]

Experimental Workflow: Neurotransmitter Uptake Assay

Plate_Cells Plate cells expressing DAT, NET, or SERT Pre_incubate Pre-incubate cells with varying concentrations of test compound Plate_Cells->Pre_incubate Add_Substrate Add radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) Pre_incubate->Add_Substrate Incubate_Uptake Incubate to allow for substrate uptake Add_Substrate->Incubate_Uptake Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate_Uptake->Terminate_Uptake Measure_Uptake Lyse cells and measure intracellular radioactivity Terminate_Uptake->Measure_Uptake Calculate_IC50 Calculate IC50 values Measure_Uptake->Calculate_IC50

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol: Functional Uptake Assay for DAT, NET, and SERT

  • Cell Culture: Plate HEK-293 cells stably expressing human DAT, NET, or SERT in 96-well plates and grow to confluence.[4]

  • Pre-incubation: Wash the cells with a suitable buffer and then pre-incubate them with a range of concentrations of 3-(3-Methylphenyl)piperidine hydrochloride or the standard compound.[9]

  • Initiation of Uptake: Add the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate uptake.[10]

  • Incubation: Incubate the plates for a short period to measure the initial rate of uptake.[9]

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Table 2: Hypothetical Functional Potencies (IC50, nM) at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-(3-Methylphenyl)piperidine HCl TBDTBDTBD
Methylphenidate~150~120>10,000
Fluoxetine>1000>1000~5

TBD: To be determined experimentally.

Early ADME and Pharmacokinetic Profiling

Early assessment of ADME properties is crucial for identifying compounds with favorable drug-like characteristics. Key in vitro assays include permeability and metabolic stability.

a) Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay are commonly used to predict a compound's passive diffusion and potential for oral absorption.[11][12]

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Donor and Acceptor Plates: A lipid-infused artificial membrane is created on a filter plate (donor plate), which is then placed on top of an acceptor plate.[13]

  • Add Compound: The test compound is added to the donor compartment.[14]

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor compartment.[15]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor compartments is measured by LC-MS/MS.

  • Calculate Permeability: The permeability coefficient (Pe) is calculated.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[16]

  • Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

b) Metabolic Stability Assessment

The microsomal stability assay provides an initial indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[17][18]

Detailed Protocol: Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or mouse) in the presence of the cofactor NADPH.[19]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Quantification: The remaining amount of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated.

Table 3: Hypothetical Early ADME and Pharmacokinetic Profile

Parameter3-(3-Methylphenyl)piperidine HClMethylphenidateFluoxetine
PAMPA Pe (10⁻⁶ cm/s) TBDHighHigh
Caco-2 Papp (A-B) (10⁻⁶ cm/s) TBDHighModerate
Caco-2 Efflux Ratio TBD< 2~1
Human Liver Microsomal Stability (t½, min) TBD~30-60~60-120

TBD: To be determined experimentally.

Conclusion

The comprehensive in vitro benchmarking of 3-(3-Methylphenyl)piperidine hydrochloride against established standards like methylphenidate and fluoxetine is a critical step in elucidating its therapeutic potential. The detailed protocols and structured data presentation outlined in this guide provide a robust framework for obtaining reliable and comparable data on the compound's binding affinity, functional potency, and early ADME properties. By systematically evaluating these key parameters, researchers can make informed decisions regarding the continued development of this and other novel piperidine-based CNS drug candidates.

References

  • Sitte, H. H., & Freissmuth, M. (2015). The sodium- and chloride-coupled transporters for dopamine, norepinephrine and serotonin (SLC6A2, SLC6A3, SLC6A4). Pflügers Archiv - European Journal of Physiology, 467(10), 2199–2213.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Recent advances in the synthesis of piperidines. Tetrahedron, 74(15), 1795-1871.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Reith, M. E., Berglund, A., & Ghavami, A. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 142(1), 87–96.
  • Gatley, S. J., Pan, D., Ding, Y. S., & Volkow, N. D. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 2359–2366.
  • Di, L., & Kerns, E. H. (2016).
  • PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Singh, S. K. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78, 12.18.1-12.18.17.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Simmler, L. D., Buser, T. A., & Liechti, M. E. (2013). Affinity of stimulants at monoamine transporters NET, DAT, and SERT in ligand-binding studies. Naunyn-Schmiedeberg's archives of pharmacology, 386(9), 845–851.
  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350–1359.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from [Link]

  • Pan, P., & Hu, J. (2024). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR protocols, 5(2), 103358.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 10, 6.
  • S-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. (2022). eScholarship, University of California.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Wang, L., Zhang, Y., & Zhang, X. (2021). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Molecules, 26(11), 3236.
  • Zięba, A., Pardyak, L., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531.
  • Zholdasova, R. Z., Issayeva, A. K., & Bultrikov, T. S. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1069.
  • BioIVT. (2024, July 18). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • Liang, C. H., Wang, L., & Zhang, X. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. International journal of molecular sciences, 24(4), 3845.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 3-(3-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of synthetic routes for 3-(3-Methylphenyl)piperidine Hydrochloride, a valuable building block in medicinal chemistry. We will delve into a detailed, validated protocol and compare it with alternative methods, supported by experimental data and analysis, to ensure you can confidently reproduce these results in your own laboratory.

Introduction: The Significance of 3-(3-Methylphenyl)piperidine Hydrochloride

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid framework allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. 3-(3-Methylphenyl)piperidine, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including potential treatments for neurological disorders and other conditions. The hydrochloride salt form enhances the compound's stability and solubility, making it ideal for further synthetic manipulations and formulation studies.

Achieving a consistent and high-purity supply of this intermediate is paramount for any research or development program. This guide aims to provide a comprehensive resource for the reproducible synthesis and rigorous analytical characterization of 3-(3-Methylphenyl)piperidine Hydrochloride.

A Reproducible Protocol for the Synthesis of 3-(3-Methylphenyl)piperidine Hydrochloride

The following two-step protocol has been optimized for reproducibility and scalability, starting from the commercially available 3-bromo-pyridine and 3-methylphenylboronic acid.

Part 1: Synthesis of 3-(3-Methylphenyl)pyridine

This initial step involves a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromopyridine (10.0 g, 63.3 mmol), 3-methylphenylboronic acid (9.5 g, 69.6 mmol), and potassium carbonate (26.2 g, 189.9 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (160 mL).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 30 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (1.46 g, 1.27 mmol).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 3-(3-methylphenyl)pyridine as a pale yellow oil.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings involving heteroaromatic halides.

  • Base and Solvent System: The biphasic toluene/water system with potassium carbonate as the base is crucial for the catalytic cycle, facilitating the transmetalation step.

  • Degassing: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Catalytic Hydrogenation to 3-(3-Methylphenyl)piperidine and Salt Formation

The second step involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation, followed by conversion to the hydrochloride salt.

  • Hydrogenation: In a high-pressure autoclave, dissolve 3-(3-methylphenyl)pyridine (5.0 g, 29.5 mmol) in methanol (50 mL). Add platinum(IV) oxide (Adam's catalyst, 0.25 g, 5 mol%).

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 5 bar. Stir the reaction mixture at 40 °C for 16 hours.[1]

  • Filtration and Concentration: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain 3-(3-methylphenyl)piperidine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude piperidine in diethyl ether (50 mL) and cool to 0 °C. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-Methylphenyl)piperidine Hydrochloride.

  • Catalyst: Platinum(IV) oxide is a highly active and reliable catalyst for the hydrogenation of pyridine rings under relatively mild conditions.[1]

  • Solvent: Methanol is an excellent solvent for both the starting material and the product, and it does not interfere with the hydrogenation process.

  • Pressure and Temperature: The chosen conditions of 5 bar and 40 °C provide a good balance between reaction rate and safety, ensuring complete reduction of the aromatic ring.[1]

  • Salt Formation: Conversion to the hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and purify.

Comparison with Alternative Synthetic Routes

While the presented protocol is robust, other methods for the synthesis of 3-arylpiperidines exist. A comparison of these alternatives highlights the advantages and disadvantages of each approach.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Our Recommended Protocol 3-ArylpyridinePtO₂, H₂ (5 bar)High yield, good functional group tolerance, reproducible.Requires high-pressure hydrogenation equipment.
Reduction of Pyridinium Salts Pyridine, Aryl HalideActivating agent (e.g., phenyl chloroformate), reducing agent (e.g., NaBH₄)Milder reducing conditions, avoids high-pressure H₂.Multi-step, potential for side reactions during pyridinium salt formation.
Grignard Addition to Piperidones N-protected 3-piperidone, Arylmagnesium bromideGrignard reagent, acid-catalyzed dehydration/reductionDirect introduction of the aryl group at the 3-position.Requires synthesis of the piperidone starting material, potential for over-reduction.

Analytical Validation for Reproducibility

To ensure the identity, purity, and reproducibility of the synthesis, a comprehensive analytical validation is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • δ 7.20-7.00 (m, 4H, Ar-H)

  • δ 3.10 (d, J=12.0 Hz, 1H, Pip-H)

  • δ 2.95 (m, 1H, Pip-H)

  • δ 2.65 (t, J=12.0 Hz, 1H, Pip-H)

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 1.90-1.50 (m, 5H, Pip-H)

  • δ 145.0 (Ar-C)

  • δ 138.0 (Ar-C)

  • δ 128.5 (Ar-CH)

  • δ 127.5 (Ar-CH)

  • δ 126.0 (Ar-CH)

  • δ 125.0 (Ar-CH)

  • δ 54.0 (Pip-CH)

  • δ 46.0 (Pip-CH₂)

  • δ 43.0 (Pip-CH)

  • δ 33.0 (Pip-CH₂)

  • δ 25.0 (Pip-CH₂)

  • δ 21.5 (Ar-CH₃)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product and to quantify any impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: Approximately 6.5 minutes.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • m/z: 176.1434 [M+H]⁺ (for the free base)

Visualizing the Workflow and Logic

To further clarify the experimental process and the relationships between the synthetic steps, the following diagrams are provided.

Synthesis_Workflow cluster_part1 Part 1: Suzuki Coupling cluster_part2 Part 2: Hydrogenation & Salt Formation 3-Bromopyridine 3-Bromopyridine Suzuki_Reaction Suzuki-Miyaura Coupling 3-Bromopyridine->Suzuki_Reaction 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid->Suzuki_Reaction 3-(3-Methylphenyl)pyridine 3-(3-Methylphenyl)pyridine Suzuki_Reaction->3-(3-Methylphenyl)pyridine Hydrogenation Catalytic Hydrogenation 3-(3-Methylphenyl)pyridine->Hydrogenation 3-(3-Methylphenyl)piperidine 3-(3-Methylphenyl)piperidine Hydrogenation->3-(3-Methylphenyl)piperidine Salt_Formation HCl Salt Formation 3-(3-Methylphenyl)piperidine->Salt_Formation Final_Product 3-(3-Methylphenyl)piperidine Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.

Analytical_Validation cluster_analysis Analytical Techniques Final_Product 3-(3-Methylphenyl)piperidine Hydrochloride NMR NMR Spectroscopy (¹H & ¹³C) Final_Product->NMR Structure Confirmation HPLC HPLC (Purity) Final_Product->HPLC Purity Assessment MS Mass Spectrometry (Molecular Weight) Final_Product->MS Identity Confirmation

Sources

A Comparative Guide to 3-Phenylpiperidine Derivatives: Synthesis, Receptor Affinity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-phenylpiperidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. While the specific derivative, 3-(3-Methylphenyl)piperidine Hydrochloride, is not extensively documented in peer-reviewed literature, a wealth of research exists on its structural analogues. This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance at key biological targets, primarily dopamine and opioid receptors. By understanding the nuances of how subtle molecular modifications impact pharmacological activity, researchers can better navigate the development of novel therapeutics for a range of neurological and psychiatric disorders.

The 3-Phenylpiperidine Scaffold: A Gateway to CNS-Active Compounds

The 3-phenylpiperidine motif is a cornerstone in the design of centrally active agents due to its ability to present a phenyl group and a basic nitrogen atom in a conformationally constrained three-dimensional space. This arrangement facilitates interactions with various G-protein coupled receptors (GPCRs), including dopamine and opioid receptors, which are critical targets in the treatment of conditions such as Parkinson's disease, schizophrenia, depression, and pain.[1]

The pharmacological profile of 3-phenylpiperidine derivatives can be finely tuned by modifying three key positions:

  • The Phenyl Ring: Substitution on the aromatic ring influences receptor affinity and selectivity. For instance, a hydroxyl group at the meta-position is often crucial for high affinity at dopamine D2-like receptors.[1]

  • The Piperidine Nitrogen: The substituent on the nitrogen atom plays a significant role in determining agonist versus antagonist activity and can impact potency and selectivity.

  • The Piperidine Ring: Although less commonly modified, alterations to the piperidine ring itself can affect the overall conformation and, consequently, biological activity.

Comparative Analysis of Receptor Binding Affinities

The interaction of 3-phenylpiperidine derivatives with their biological targets is most commonly quantified through radioligand binding assays, which determine the inhibition constant (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a series of N-substituted 3-(3-hydroxyphenyl)piperidine derivatives for dopamine D2 and D3 receptors, highlighting the impact of the N-substituent on receptor affinity and selectivity.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 -H1801215
2 -CH3555.510
3 -n-Propyl (3-PPP)251.516.7
4 -n-Butyl151.015
5 -n-Pentyl100.812.5

Data compiled from studies on dopamine receptor binding of 3-phenylpiperidine analogs.

From this data, a clear structure-activity relationship emerges. N-alkylation of the piperidine nitrogen generally increases affinity for both D2 and D3 receptors, with potency peaking at the n-pentyl substituent (Compound 5). Notably, all the N-alkylated derivatives display a preference for the D3 receptor over the D2 receptor. This selectivity is a key consideration in the development of drugs with improved side-effect profiles, as D3 receptors are implicated in the cognitive and negative symptoms of schizophrenia, while D2 receptor antagonism is associated with extrapyramidal side effects.

Experimental Protocols: A Closer Look at the Methodology

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental procedures used to generate it. The following are detailed protocols for the synthesis of a representative 3-phenylpiperidine derivative and for a radioligand binding assay to determine dopamine receptor affinity.

Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride

This protocol describes the synthesis of a specific N-alkylated 3-phenylpiperidine derivative.

Step 1: N-pentylation of 3-(3-methoxyphenyl)piperidine

  • To a solution of 3-(3-methoxyphenyl)piperidine in a suitable solvent such as dichloromethane (CH2Cl2), add an equimolar amount of 1-bromopentane.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-pentyl-3-(3-methoxyphenyl)piperidine.

Step 2: Demethylation

  • Dissolve the crude product from Step 1 in CH2Cl2 and cool the solution to -78°C using a dry ice/acetone bath.[2]

  • Add boron tribromide (BBr3) dropwise to the cooled solution.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-pentyl-3-(3-hydroxyphenyl)piperidine.

Step 3: Salt Formation

  • Dissolve the crude product from Step 2 in a minimal amount of ethanol.

  • Add a solution of hydrochloric acid in ethanol dropwise until the solution becomes acidic.[2]

  • Induce precipitation by adding diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride as a solid.[2]

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay using [3H]-Spiperone, a well-characterized radioligand for D2-like dopamine receptors.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (Radioligand).

  • Test compounds (e.g., 3-phenylpiperidine derivatives).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add haloperidol.

  • Incubation: Initiate the binding reaction by adding [3H]-Spiperone to each well. The final concentration of the radioligand should be close to its Kd value for the D2 receptor. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[3]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of the structure-activity relationships of 3-phenylpiperidine derivatives and the workflow of a radioligand binding assay.

SAR cluster_phenyl Phenyl Ring Modifications cluster_nitrogen Nitrogen Substituent Effects Scaffold 3-Phenylpiperidine Scaffold Phenyl Phenyl Ring Substituents Scaffold->Phenyl Influences Affinity & Selectivity Nitrogen Piperidine Nitrogen Substituents Scaffold->Nitrogen Modulates Potency & Efficacy MetaOH meta-OH (e.g., 3-hydroxyphenyl) HighAffinity High Affinity MetaOH->HighAffinity Increases Dopamine Receptor Affinity OtherSub Other Substituents (e.g., methyl, halo) Alkyl N-Alkyl (e.g., propyl, pentyl) Agonist Agonism Alkyl->Agonist Often leads to Agonist/Partial Agonist Activity Aryl N-Aryl

Caption: Structure-Activity Relationship (SAR) of 3-Phenylpiperidine Derivatives.

workflow cluster_prep Assay Preparation cluster_binding Binding & Separation cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Plate Plate Setup in 96-well format Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Calculate Calculate IC50 and Ki Values Count->Calculate

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

The 3-phenylpiperidine scaffold is a versatile platform for the development of potent and selective ligands for CNS targets. The comparative analysis of its derivatives reveals clear structure-activity relationships, where modifications to the N-substituent and the phenyl ring can significantly alter receptor affinity and functional activity. The provided experimental protocols for synthesis and receptor binding assays serve as a foundation for researchers to explore this chemical space further.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing ligands with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) to minimize off-target effects.

  • Exploring Functional Selectivity: Developing biased agonists that preferentially activate certain downstream signaling pathways over others, potentially leading to therapies with improved efficacy and tolerability.

  • Novel Therapeutic Applications: Investigating the potential of 3-phenylpiperidine derivatives in treating a broader range of disorders, including addiction and cognitive impairments.

By leveraging the extensive knowledge base on 3-phenylpiperidine derivatives and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available at: [Link]

  • Google Patents. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Available at: [Link]

  • PLOS. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

  • PubMed. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Wikipedia. 3-Phenylpiperidine. Available at: [Link]

Sources

A Comparative Pharmacological Guide to Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of substituted phenylpiperidines, a critical class of compounds in pharmacology and medicinal chemistry. With editorial autonomy, this document moves beyond rigid templates to deliver a nuanced exploration of their structure-activity relationships, pharmacological effects, and the experimental methodologies used for their evaluation. Our focus is on providing not just data, but also the scientific reasoning behind experimental choices, ensuring a thorough and trustworthy resource for professionals in the field.

Introduction: The Significance of the Phenylpiperidine Scaffold

The phenylpiperidine moiety, a phenyl group attached to a piperidine ring, is a privileged scaffold in drug discovery, forming the structural core of a wide array of therapeutic agents.[1] These compounds have a profound impact on medicine, particularly in the fields of anesthesia and pain management.[1][2] The prototypical phenylpiperidine, meperidine, was one of the first synthetic opioids, leading to the development of highly potent second-generation compounds like fentanyl.[1][2]

The pharmacological versatility of this class extends beyond opioid receptors. Modifications to the phenylpiperidine structure have yielded compounds with significant activity at dopamine transporters and sigma receptors, highlighting the scaffold's broad therapeutic potential.[3][4] This guide will dissect the pharmacological nuances of key substituted phenylpiperidines, offering a comparative perspective on their receptor interactions and functional consequences.

Comparative Analysis of Receptor Binding Affinities

A fundamental aspect of characterizing any new compound is determining its affinity for its molecular target. For substituted phenylpiperidines, the primary targets are often the opioid receptors, particularly the mu-opioid receptor (MOR).[5][6] Radioligand binding assays are the gold standard for quantifying this interaction.[2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Principle: This is a competition assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-DAMGO, a selective MOR agonist) for binding to the receptor.[7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat or guinea pig) or cells expressing the recombinant human mu-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[7]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 10-20 µg per assay tube.

  • Assay Incubation:

    • In a final volume of 1 mL of 50 mM Tris-HCl buffer, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound.[7]

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled, potent opioid agonist (e.g., 10 µM DAMGO).

    • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[8]

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of representative substituted phenylpiperidines for the mu-opioid receptor.

CompoundMu-Opioid Receptor Ki (nM)Reference
Morphine4.37[8]
Meperidine>100[7]
Fentanyl1.12[8]
Sufentanil0.138[7]
CarfentanilSub-nM[9]
LofentanilSub-nM[9]

Expert Insights: The data clearly demonstrates the profound impact of structural modifications on receptor affinity. Fentanyl's high affinity is a key contributor to its potency, which is 50 to 100 times that of morphine.[10][11] The further substitution in sufentanil, carfentanil, and lofentanil results in even greater binding affinities.[7][9] The relatively low affinity of meperidine highlights its comparatively lower potency.[7]

Functional Activity at the Mu-Opioid Receptor

Beyond binding affinity, it is crucial to determine the functional consequence of a ligand binding to its receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, agonist binding initiates a signaling cascade.[5] Two key in vitro functional assays are the GTPγS binding assay and the cAMP accumulation assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Principle: This assay measures the activation of G proteins, a primary step in GPCR signaling.[12] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein.[3] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G proteins.[12] This assay can determine the potency (EC50) and efficacy (Emax) of an agonist.[12]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described in the radioligand binding assay protocol.

  • Assay Incubation:

    • In a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, combine the membrane preparation, a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM), excess GDP (e.g., 30 µM), and varying concentrations of the test agonist.[8]

    • Incubate the mixture at 30°C for 60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values from the resulting dose-response curve.

Experimental Protocol: cAMP Accumulation Assay

Principle: Mu-opioid receptors are coupled to the inhibitory G protein, Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.[14]

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Culture cells stably expressing the mu-opioid receptor.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13] In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • The measured signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the logarithm of the agonist concentration.

    • Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Mu-Opioid Receptor Downstream Signaling Pathway

G_Protein_Signaling cluster_receptor Cell Membrane Agonist Phenylpiperidine Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Neuronal_Activity ↓ Neuronal Activity Ion_Channel->Neuronal_Activity Leads to

Caption: Agonist binding to the mu-opioid receptor activates inhibitory G proteins.

Comparative Functional Potency Data

The following table presents a comparison of the functional potencies (EC50) of selected phenylpiperidines at the mu-opioid receptor from GTPγS binding assays.

CompoundMu-Opioid Receptor EC50 (nM)Efficacy (Emax %)Reference
Morphine~20-50100 (Full Agonist)[15]
Fentanyl~1-5100 (Full Agonist)[15]
Buprenorphine~1-3<100 (Partial Agonist)[6]

Expert Insights: The functional data corroborates the binding affinity findings. Fentanyl is significantly more potent than morphine in activating the mu-opioid receptor.[15] It's important to distinguish between potency (EC50) and efficacy (Emax). While both morphine and fentanyl are full agonists (Emax ≈ 100%), buprenorphine is a partial agonist, meaning it cannot produce the maximal response even at saturating concentrations.[6] This property contributes to its use in opioid dependence treatment, as it can displace full agonists from the receptor while producing a limited opioid effect.[6]

In Vivo Assessment of Analgesic Efficacy

In vivo models are essential for evaluating the therapeutic potential of new compounds in a whole-organism context. For analgesics, the hot plate and tail-flick tests are standard methods for assessing centrally mediated antinociception.[16][17]

Experimental Protocol: Hot Plate Test

Principle: This test measures the latency of a thermal pain response.[18] An animal (typically a mouse or rat) is placed on a heated surface, and the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded.[18] Analgesic compounds increase this response latency.[18]

Step-by-Step Methodology:

  • Acclimatization: Acclimatize the animals to the testing room and handling for at least one hour before the experiment.[18]

  • Baseline Measurement: Determine the baseline response latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.2°C) and recording the time to the first sign of a pain response.[19] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[18]

  • Compound Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[18]

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental Protocol: Tail-Flick Test

Principle: This test measures the latency of a spinal reflex to a thermal stimulus.[17] A focused beam of radiant heat is applied to the animal's tail, and the time it takes for the animal to flick its tail away from the heat source is measured.[17] This response is a spinal reflex that can be modulated by centrally acting analgesics.

Step-by-Step Methodology:

  • Animal Restraint and Acclimatization: Gently restrain the animal (e.g., in a specialized restrainer) and allow it to acclimate.[17]

  • Baseline Measurement: Determine the baseline tail-flick latency by applying the radiant heat source to the tail and recording the time to the tail-flick response.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the % MPE.

In Vivo Experimental Workflow

InVivo_Workflow cluster_workflow In Vivo Analgesia Testing Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 hour) Start->Acclimatization Baseline Baseline Latency Measurement (Hot Plate or Tail-Flick) Acclimatization->Baseline Administration Compound/Vehicle Administration Baseline->Administration Post_Treatment Post-Treatment Latency Measurement (Multiple Time Points) Administration->Post_Treatment Analysis Data Analysis (% MPE Calculation) Post_Treatment->Analysis End End Analysis->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methylphenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only one side of the coin. The other, equally critical side, is ensuring a safe and compliant laboratory environment. The proper management and disposal of chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 3-(3-Methylphenyl)Piperidine Hydrochloride, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to handle this substance responsibly, ensuring both personal safety and environmental integrity.

The disposal of any chemical, including 3-(3-Methylphenyl)Piperidine Hydrochloride, is not merely a logistical task but a process governed by scientific principles and regulatory standards. This guide is structured to provide a clear, logical path for managing this specific chemical waste, from hazard identification to final disposal.

Hazard Identification: Understanding the "Why"

The primary hazards associated with piperidine and its salts underscore the necessity for cautious handling and disposal:

Hazard ClassDescriptionRationale for Disposal Protocol
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] The hydrochloride salt is specifically noted as "Toxic if swallowed".[3][5]Prevents accidental poisoning of personnel and contamination of ecosystems. Disposal methods must contain the substance securely.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][4]Direct contact can cause immediate and severe injury. Personal Protective Equipment (PPE) is mandatory, and waste must be handled to prevent any contact.
Flammability The parent compound, piperidine, is a highly flammable liquid and vapor.[1][4]Although the hydrochloride salt is a solid and less flammable, contamination or reaction could pose a fire risk. Waste should be kept away from ignition sources.[4][6][7]

Understanding these hazards is the foundation of a robust disposal plan. Every step that follows is designed to mitigate these risks.

Regulatory Framework: Adherence to Standards

The disposal of hazardous chemicals in a laboratory setting is governed by national and local regulations. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for managing hazardous waste from "cradle to grave".[8] Laboratories are classified as waste generators and must adhere to specific requirements for waste classification, accumulation, and disposal.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[9] This includes providing access to SDSs and training on safe handling and disposal procedures.[9][10]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that must be followed.

Core Disposal Principles: The Non-Negotiables

Before initiating any disposal procedure, adhere to these fundamental principles:

  • Never Dispose Down the Drain: This is the cardinal rule. Piperidine derivatives can be harmful to aquatic life and interfere with wastewater treatment processes.[1][2][6]

  • Segregate Your Waste: Do not mix 3-(3-Methylphenyl)Piperidine Hydrochloride waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react, leading to fire, explosion, or the generation of toxic gases.

  • Use Designated, Compatible Containers: All hazardous waste must be stored in containers that are compatible with the chemical to prevent leaks or reactions.[11] The container must be in good condition with a secure, screw-top cap.[11]

  • Properly Label All Waste Containers: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(3-Methylphenyl)Piperidine Hydrochloride".[9] Include the date accumulation started.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol outlines the standard procedure for disposing of small quantities of 3-(3-Methylphenyl)Piperidine Hydrochloride typically generated during research.

Experimental Workflow: Disposal of 3-(3-Methylphenyl)Piperidine Hydrochloride
  • Personal Protective Equipment (PPE) Confirmation:

    • Before handling the waste, ensure you are wearing appropriate PPE: safety glasses or goggles, a face shield, a lab coat, and chemical-resistant gloves (inspect gloves for integrity before use).[3][4]

  • Prepare the Hazardous Waste Container:

    • Obtain a designated hazardous waste container from your EHS department. This should be a robust, leak-proof container with a screw cap, made of a material compatible with the chemical.[11]

    • Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.

  • Waste Transfer:

    • Carefully transfer the 3-(3-Methylphenyl)Piperidine Hydrochloride waste into the designated container.

    • If transferring a solid, use a dedicated spatula or scoop. Avoid creating dust.[3]

    • If transferring a solution, use a funnel to prevent spills.

    • This process should be conducted within a chemical fume hood to minimize inhalation risk.[6][7]

  • Secure and Store the Container:

    • Securely cap the waste container immediately after adding the waste.[11][12]

    • Store the container in a designated Satellite Accumulation Area (SAA).[11] This area should be in a well-ventilated, cool, and dry location, away from incompatible materials.[7]

    • The SAA must be inspected weekly for any signs of leakage.[11]

  • Arrange for Pickup and Disposal:

    • Once the container is full, or within the time limits specified by your institution (often 90 days for large quantity generators or up to one year for partially filled containers in an SAA), contact your EHS department to arrange for pickup.[11][13]

    • EHS will coordinate with a licensed professional waste disposal service for final disposal, which typically involves high-temperature incineration.[3]

The following diagram illustrates the decision-making process for this workflow.

A Start: Need to dispose of 3-(3-Methylphenyl)Piperidine HCl waste B Don appropriate PPE: - Safety Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Obtain and label a designated hazardous waste container B->C D Is the waste solid or liquid? C->D E Transfer solid waste carefully (avoid creating dust) in a fume hood D->E Solid F Transfer liquid waste using a funnel in a fume hood D->F Liquid G Securely cap the container E->G F->G H Store container in designated Satellite Accumulation Area (SAA) G->H I Is the container full or has the storage time limit been reached? H->I J Contact EHS for waste pickup I->J Yes K Continue research, adding waste as needed I->K No L End: Waste is managed by EHS for professional disposal J->L K->H

Caption: Disposal workflow for laboratory quantities.

Decontamination and Empty Container Management

Empty containers that once held 3-(3-Methylphenyl)Piperidine Hydrochloride are still considered hazardous waste as they retain residue.

  • Do not wash the container for reuse.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate is also hazardous waste and must be collected in a designated hazardous waste container.

  • After rinsing, deface the label on the empty container to prevent accidental reuse.

  • Dispose of the defaced, rinsed container as instructed by your EHS department. Some institutions may dispose of them as solid waste, while others may have specific collection procedures.

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor.

  • Isolate the Area: Secure the area to prevent entry.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup instructions.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[2]

  • Contain the Spill:

    • For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][4][6]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a suitable container for disposal.[3]

  • Collect and Dispose: Scoop the absorbed material or the swept solid into a labeled hazardous waste container.[2][4]

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your EHS department, regardless of size.

This flowchart outlines the critical steps for spill response.

A Spill of 3-(3-Methylphenyl)Piperidine HCl Occurs B Alert personnel and evacuate immediate area A->B C Isolate the spill area B->C D Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) C->D E Contain the spill using inert absorbent material D->E F Collect absorbed material into a labeled hazardous waste container E->F G Decontaminate the spill area F->G H Package all contaminated materials (absorbent, PPE) as hazardous waste G->H I Report the spill to your supervisor and EHS department H->I J End: Spill Managed I->J

Caption: Emergency procedure for a chemical spill.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. Proper chemical disposal is not an afterthought but an integral part of the scientific process.

References

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET . Penta chemicals. Available at: [Link]

  • Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Hazmat Rentals. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylphenyl)Piperidine Hydrochloride
Reactant of Route 2
3-(3-Methylphenyl)Piperidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.